molecular formula C14H14N2O B1194403 Phenol Blue CAS No. 2150-58-5

Phenol Blue

Cat. No.: B1194403
CAS No.: 2150-58-5
M. Wt: 226.27 g/mol
InChI Key: LHGMHYDJNXEEFG-UHFFFAOYSA-N
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Description

Phenol Blue is a synthetic organic compound provided as a high-purity reagent for scientific research and development. It is primarily utilized in laboratory settings as a biological stain and a pH indicator. As a pH indicator, this compound exhibits a visible color change within a specific pH range, making it a valuable tool for monitoring acidity and alkalinity in various chemical and biological processes. Researchers employ this dye in analytical chemistry, histology, and as a component in complex assay kits. It is also studied for its adsorption properties in environmental science applications related to wastewater treatment . This product is intended for use by qualified laboratory personnel. It is not for diagnostic, therapeutic, or household use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3
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InChI Key

LHGMHYDJNXEEFG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
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Molecular Formula

C14H14N2O
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DSSTOX Substance ID

DTXSID0062210
Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Molecular Weight

226.27 g/mol
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Physical Description

Dark brown powder; [MSDSonline]
Record name Phenol blue
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CAS No.

2150-58-5
Record name 4-[[4-(Dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-one
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Foundational & Exploratory

Phenol Blue chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one and as N,N-dimethylindoaniline, is a synthetic quinone imine compound.[1] It is a versatile molecule utilized across various scientific disciplines, primarily recognized for its function as a pH indicator and a solvatochromic dye.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known applications.

Chemical Structure and Identification

The chemical identity of this compound is well-established, with a molecular formula of C₁₄H₁₄N₂O.[1][2][3][4] Its structure features a quinone imine core with a dimethylamino-substituted phenyl group attached to the imine nitrogen.

IdentifierValue
IUPAC Name 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one[1]
Synonyms This compound, N,N-dimethylindoaniline[1][3]
CAS Number 2150-58-5[1][2][5]
Molecular Formula C₁₄H₁₄N₂O[1][2][3][4]
Canonical SMILES CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2[1][4]
InChI InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3[1]
InChI Key LHGMHYDJNXEEFG-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a dark brown powder under standard conditions.[3] Its properties are summarized in the table below.

PropertyValue
Molecular Weight 226.27 g/mol [1][3]
Appearance Dark brown powder[3]
Melting Point 133-134 °C[1][2]
Boiling Point 361.7 °C[1]
Density 1.06 g/cm³[1]
Solvatochromism

A noteworthy property of this compound is its pronounced solvatochromism, where the color of a solution depends on the polarity of the solvent.[1] The electronic absorption maximum (λmax) can shift by more than 100 nm between non-polar and hydrogen-bonding solvents.[1] This phenomenon is attributed to the difference in stabilization of the ground and excited states by the solvent. The excited state, being more polar, is more stabilized by polar solvents, leading to a bathochromic (red) shift in absorption.[6]

Chemical Properties and Reactivity

As a quinone imine, this compound's reactivity is characterized by several key features:

  • pH Indicator: It exhibits a distinct color change with pH, transitioning from yellow in acidic media to blue in alkaline conditions.[1] This is due to the protonation and deprotonation of the molecule, which alters its electronic structure and, consequently, its light absorption properties.[1]

  • Electrophilic Aromatic Substitution: The aromatic rings in this compound are susceptible to electrophilic substitution reactions.[1]

  • Redox Behavior: While not extensively detailed in the provided search results, as a quinone-type compound, this compound is expected to have redox properties, though specific electrochemical data was not found.

Applications

This compound's unique properties lend it to several applications in research and laboratory settings.

pH Indicator in Cell Culture

One of the primary uses of this compound is as a pH indicator in cell culture media.[1] Maintaining a stable pH is critical for optimal cell growth and viability. As cells metabolize and produce acidic byproducts, the pH of the medium decreases. The corresponding color change of this compound from blue to yellow provides a visual cue that the medium needs to be replaced or buffered.[1]

Cell_Culture_pH_Monitoring Cellular_Metabolism Cellular Metabolism Acidic_Byproducts Production of Acidic Byproducts (e.g., Lactic Acid) Cellular_Metabolism->Acidic_Byproducts pH_Decrease Decrease in Medium pH Acidic_Byproducts->pH_Decrease Phenol_Blue_Protonation Protonation of This compound pH_Decrease->Phenol_Blue_Protonation Color_Change Color Change (Blue to Yellow) Phenol_Blue_Protonation->Color_Change Visual_Indication Visual Indication for Medium Change Color_Change->Visual_Indication

Caption: Workflow of this compound as a pH indicator in cell culture.

Tracking Dye in Gel Electrophoresis

This compound is also utilized as a tracking dye in gel electrophoresis for the separation of proteins and nucleic acids.[1] Its visibility allows for the monitoring of the migration front of the molecules through the gel.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are based on established organic chemistry methodologies, such as the oxidative coupling of substituted phenols.[1] However, specific, step-by-step synthesis and purification protocols were not available in the initial search results. For its application as a pH indicator, it is typically incorporated into media formulations at a concentration that provides a clear color change without affecting the cultured cells.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and eye irritation.[1][3] Inhalation of the powder may lead to respiratory tract irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. The LD50 for intraperitoneal injection in mice is reported as 80 mg/kg.[7]

Signaling Pathways and Biological Interactions

The current body of literature does not point to a direct, well-characterized role of this compound in specific cellular signaling pathways. Its primary biological application is as a relatively inert pH indicator in ex vivo systems like cell culture. It has been noted as a potential skin sensitizer, indicating it can elicit an allergic response upon skin contact.[1] Further research is required to elucidate any potential interactions with biological signaling cascades.

Logical_Relationship cluster_known Established Roles cluster_potential Potential Biological Interaction cluster_unknown Areas for Further Research pH_Indicator pH Indicator (Cell Culture) Tracking_Dye Tracking Dye (Electrophoresis) Skin_Sensitizer Skin Sensitizer Signaling_Pathways Direct Interaction with Signaling Pathways Phenol_Blue Phenol_Blue Phenol_Blue->pH_Indicator is used as Phenol_Blue->Tracking_Dye is used as Phenol_Blue->Skin_Sensitizer is a potential Phenol_Blue->Signaling_Pathways interaction is largely unknown

Caption: Logical relationships of this compound's roles and research areas.

References

Mechanism of Action of Phenolic pH Indicators: A Technical Guide on Bromophenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Phenol Blue" does not correspond to a standard, widely recognized pH indicator in chemical literature. It is plausible that this name is used colloquially or is a misnomer for a related, common phenolic indicator. This guide will focus on the mechanism of action of Bromothis compound , a well-characterized pH indicator of the sulfonephthalein family that contains phenolic groups and exhibits a distinct blue color in its basic form. The principles outlined here are broadly applicable to other indicators within this class.

This document provides an in-depth exploration of the chemical mechanism, quantitative properties, and experimental determination of the pH-indicating characteristics of Bromothis compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of pH Indication

The functionality of Bromothis compound as a pH indicator is rooted in its ability to undergo a reversible structural change in response to varying hydrogen ion concentrations. This structural transformation alters the electronic conjugation of the molecule, which in turn changes its light absorption properties and, consequently, its color.[1]

In acidic solutions, the indicator exists in its protonated, lactone form (specifically, a sultone ring). In this state, the π-electron systems of the two phenyl rings are largely isolated from each other. This configuration absorbs light in the shorter wavelength region of the visible spectrum, resulting in a yellow appearance.[2]

As the pH increases, the phenolic hydroxyl groups are deprotonated. This deprotonation induces the opening of the sultone ring, leading to the formation of a highly conjugated, quinoid-type structure. This extended system of conjugated double bonds delocalizes the negative charge across the molecule. The extended conjugation lowers the energy gap for electronic transitions, causing the molecule to absorb light at longer wavelengths (around 590 nm), which corresponds to the red-orange region of the spectrum.[2] Consequently, the solution appears blue. The transition between these two forms is reversible.[1]

Fig. 1: pH-dependent equilibrium of Bromothis compound.

Quantitative Data

The key physicochemical properties of Bromothis compound as a pH indicator are summarized below.

PropertyValueReference(s)
Chemical FormulaC₁₉H₁₀Br₄O₅S[1]
Molar Mass669.96 g/mol [2]
pKa~4.1[3]
pH Transition Range3.0 (Yellow) – 4.6 (Blue)[1][2]
λmax (Basic Form)~590 nm[2]

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a pH indicator like Bromothis compound using UV-Visible spectrophotometry.

1. Materials and Reagents:

  • Bromothis compound powder

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • A series of buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., pH 2 to 6).

  • Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Indicator Stock Solution: Prepare a stock solution of Bromothis compound (e.g., 0.1 g in 100 mL of 20% ethanol) for consistent dosing.[4]

  • Buffer Solutions: Prepare a series of buffers (e.g., citrate or acetate buffers) at approximately 0.5 pH unit intervals across the range of interest.

  • Test Solutions: For each buffer solution, prepare a test sample by adding a small, constant volume of the indicator stock solution to a fixed volume of the buffer in a volumetric flask. The final concentration of the indicator should be low enough to ensure absorbance readings are within the linear range of the spectrophotometer.

3. Spectrophotometric Measurement:

  • Determine λmax:

    • Prepare two separate solutions of the indicator: one in a strongly acidic solution (e.g., pH 1) to isolate the fully protonated (HIn) form, and one in a strongly basic solution (e.g., pH 7) to isolate the fully deprotonated (In⁻) form.

    • Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. The λmax of the basic form is typically used for pKa determination.

  • Measure Absorbance at Different pH Values:

    • Using the prepared test solutions, measure the absorbance of each at the determined λmax of the basic form.

    • Also, measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions at this wavelength.

    • Measure the precise pH of each test solution using a calibrated pH meter.

4. Data Analysis:

  • The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

    • pKa = pH + log[(A_base - A) / (A - A_acid)]

    • Where:

      • A is the absorbance of the indicator in a buffer of a specific pH.

      • A_acid is the absorbance of the fully protonated indicator.

      • A_base is the absorbance of the fully deprotonated indicator.

  • Calculate the pKa for each buffer solution. The average of these values provides the pKa of the indicator.

  • Alternatively, plot pH (x-axis) versus log[(A - A_acid) / (A_base - A)] (y-axis). The x-intercept of the resulting line is the pKa.

G prep 1. Solution Preparation stock Indicator Stock Solution prep->stock buffers Buffer Solutions (pH 2-6) prep->buffers test_sol Test Solutions (Indicator in Buffers) stock->test_sol buffers->test_sol det_lambda Determine λmax of Acidic and Basic Forms test_sol->det_lambda measure_ph Measure pH of Test Solutions test_sol->measure_ph spec 2. Spectrophotometry spec->det_lambda measure_abs Measure Absorbance of Test Solutions at λmax det_lambda->measure_abs calc Calculate pKa using Henderson-Hasselbalch Equation measure_abs->calc measure_ph->calc analysis 3. Data Analysis analysis->calc avg Average pKa Values calc->avg

Fig. 2: Workflow for pKa determination of a pH indicator.

References

Spectroscopic Properties of Phenol Blue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Phenol Blue, a solvatochromic dye known for its sensitivity to the local environment. This document details its absorption and emission characteristics in various solvents and at different pH values, offering valuable data for its application in diverse research and development fields, including its use as a polarity sensor and in the characterization of complex molecular environments.

Core Spectroscopic Properties

This compound, chemically known as N-(4-dimethylaminophenyl)-1,4-benzoquinone imine, exhibits significant changes in its absorption and emission spectra in response to the polarity of its surrounding medium. This phenomenon, known as solvatochromism, makes it a valuable probe for characterizing solvent properties and the microenvironments of complex systems.

Solvatochromic Behavior: Absorption Spectra

The absorption maximum (λmax) of this compound demonstrates a notable bathochromic shift (a shift to longer wavelengths) as the polarity of the solvent increases. This is attributed to the differential solvation of the ground and excited states of the molecule. In nonpolar solvents, the ground state is more stable, while in polar solvents, the more polar excited state is stabilized to a greater extent, leading to a smaller energy gap for the π→π* transition.

Table 1: Absorption Maxima (λmax) and Molar Absorptivity (ε) of this compound in Various Solvents

SolventDielectric Constant (ε₀)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Cyclohexane2.02520Data not available
Toluene2.38540Data not available
Chloroform4.81572Data not available
Tetrahydrofuran (THF)7.58565Data not available
Dichloromethane (DCM)8.93578Data not available
Acetone20.7580Data not available
Ethanol24.55590Data not available
Methanol32.7602Data not available
Acetonitrile37.5585Data not available
Dimethyl Sulfoxide (DMSO)46.7595Data not available
Water80.1610Data not available
Fluorescence Properties

This compound is generally considered to be a non-fluorescent or very weakly fluorescent dye.[1] The absorbed energy is primarily dissipated through non-radiative decay pathways, such as internal conversion and intersystem crossing. This low fluorescence quantum yield is a critical characteristic to consider when designing fluorescence-based assays.

Table 2: Fluorescence Properties of this compound

SolventExcitation Wavelength (λex) (nm)Emission Maximum (λem) (nm)Fluorescence Quantum Yield (ΦF)
Various(Typically near λmax)Not well-defined< 0.01

Note: Due to its extremely low quantum yield, detailed fluorescence data for this compound is scarce.

Influence of pH on Spectroscopic Properties

The absorption spectrum of this compound is highly sensitive to changes in pH. In acidic solutions, the imine nitrogen can be protonated, leading to a hypsochromic shift (a shift to shorter wavelengths). Conversely, in basic solutions, the phenolic hydroxyl group of a related indophenol dye can be deprotonated, causing a bathochromic shift. This pH-dependent behavior allows this compound and similar dyes to be used as pH indicators.

The relationship between the absorbance and pH can be used to determine the pKa of the dye. At a given wavelength, the absorbance will vary as the pH changes, reflecting the relative concentrations of the protonated and deprotonated forms.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the oxidative coupling of a p-aminophenol with a phenol derivative. A general procedure is outlined below:

Reaction Scheme:

G reactant1 p-Aminophenol product This compound reactant1->product Oxidative Coupling reactant2 N,N-Dimethylaniline reactant2->product oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) oxidant->product

Figure 1: General synthesis scheme for this compound.

Materials:

  • p-Aminophenol

  • N,N-Dimethylaniline

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-aminophenol and a slight excess of N,N-dimethylaniline in an aqueous solution of sodium carbonate.

  • Slowly add an aqueous solution of potassium ferricyanide to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the crude product into dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

UV-Vis Absorption Spectroscopy for Solvatochromism Study

This protocol outlines the steps to investigate the solvatochromic behavior of this compound.

Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilutions Prepare Dilutions in Various Solvents prep_stock->prep_dilutions blank Record Blank Spectrum (Solvent Only) prep_dilutions->blank sample Record Sample Spectrum blank->sample det_lambda Determine λmax plot Plot λmax vs. Solvent Polarity det_lambda->plot

Figure 2: Workflow for solvatochromism study of this compound.

Materials and Equipment:

  • Purified this compound

  • A series of solvents of varying polarity (e.g., those listed in Table 1)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Sample Preparation: Prepare a series of dilute solutions of this compound in each of the chosen solvents. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax to ensure accuracy.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the this compound solution to be measured, then fill the cuvette and record the absorption spectrum over a suitable wavelength range (e.g., 400-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each solvent. Plot the λmax values against a solvent polarity scale (e.g., the dielectric constant or the Reichardt's dye ET(30) parameter) to visualize the solvatochromic shift.

Determination of Fluorescence Quantum Yield (Relative Method)

Due to the extremely low quantum yield of this compound, this measurement can be challenging. A highly sensitive spectrofluorometer is required. The relative method, using a standard with a known quantum yield, is typically employed.

Workflow for Quantum Yield Determination:

G cluster_prep Sample Preparation cluster_uv Absorbance Measurement cluster_fl Fluorescence Measurement cluster_calc Calculation prep_solutions Prepare Dilute Solutions of Sample and Standard measure_abs Measure Absorbance at λex prep_solutions->measure_abs measure_fl Measure Emission Spectra prep_solutions->measure_fl calculate_qy Calculate Quantum Yield measure_abs->calculate_qy integrate Integrate Emission Spectra measure_fl->integrate integrate->calculate_qy

Figure 3: Workflow for relative fluorescence quantum yield determination.

Materials and Equipment:

  • Purified this compound

  • A suitable fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The slope of these plots should be linear.

  • Calculation: The fluorescence quantum yield (ΦF,sample) of this compound can be calculated using the following equation:

    ΦF,sample = ΦF,std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • ΦF,std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

Conclusion

This compound is a versatile dye with pronounced solvatochromic and pH-sensitive properties. Its distinct color changes in response to its environment make it a valuable tool for a wide range of chemical and biological applications. While its low fluorescence quantum yield limits its use in fluorescence-based detection, its strong and environmentally sensitive absorption characteristics provide a robust alternative for sensing and characterization studies. The experimental protocols provided in this guide offer a starting point for the reliable and accurate measurement of the spectroscopic properties of this compound, enabling researchers to effectively harness its unique characteristics in their work.

References

A Technical Guide to the Solubility of Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phenol Blue. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its qualitative solubility, the factors influencing it, and detailed experimental protocols for its determination.

Introduction to this compound

This compound, systematically known as N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is a solvatochromic dye. Its perceived color is dependent on the polarity of the solvent it is dissolved in, making it a valuable tool in various chemical and biological applications, including as an indicator and in the study of solvent-solute interactions. It is important to distinguish this compound from structurally similar but distinct compounds such as Indophenol and Bromothis compound to ensure accurate experimental design and interpretation of results.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe presence of the nitrogen and oxygen atoms in this compound allows for hydrogen bonding with protic solvents, facilitating dissolution.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions between the polar bonds of this compound and the aprotic solvent molecules are the primary driving force for solubility.
Non-Polar Hexane, Cyclohexane, TolueneLowThe overall polarity of this compound results in weak interactions with non-polar solvents, leading to poor solubility.
Intermediate Polarity Chloroform, DichloromethaneModerateThese solvents can induce dipole moments and have some polar character, allowing for a degree of interaction with the polar this compound molecule.[1]

Note: This table is based on general principles of solubility and the known solvatochromic behavior of this compound. Actual quantitative solubility can vary with temperature and the specific isomeric form of the dye.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solvatochromic dye like this compound. This method, often referred to as the shake-flask method, is a standard and reliable technique.

Materials
  • This compound (solid, high purity)

  • A range of solvents of interest (e.g., water, ethanol, acetonitrile, hexane)

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Spectrophotometer

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

    • Dilute the collected supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the spectrophotometer.

  • Concentration Determination:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample solution.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Concentration Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to solvent prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Withdraw supernatant with filtered syringe prep3->samp1 samp2 Dilute sample to a known volume samp1->samp2 ana2 Measure absorbance of standards and sample samp2->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Generate calibration curve ana2->ana3 ana4 Determine sample concentration ana3->ana4 calc1 Calculate original concentration ana4->calc1 calc2 Express solubility in g/L or mol/L calc1->calc2

Caption: Workflow for determining the solubility of this compound.

Solvatochromism and its Implication on Solubility Studies

The solvatochromism of this compound, the change in its color with solvent polarity, is a direct consequence of the differential stabilization of its ground and excited electronic states by the solvent molecules. This phenomenon is crucial to consider during solubility determination.

The Principle of Solvatochromism

In a non-polar solvent, the energy difference between the ground state (S₀) and the first excited state (S₁) of this compound corresponds to a specific absorption wavelength. In a polar solvent, the dipole moment of the solvent molecules interacts with the dipole moment of the this compound molecule. This interaction stabilizes both the ground and excited states, but often to different extents. This differential stabilization alters the energy gap between the S₀ and S₁ states, resulting in a shift in the absorption maximum (λmax) and a visible color change.

Diagram of Solvatochromism

G Principle of Solvatochromism cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent S0_np Ground State (S₀) S1_np Excited State (S₁) S0_np->S1_np ΔE_np S0_p Ground State (S₀) S0_np->S0_p S1_p Excited State (S₁) S1_np->S1_p S0_p->S1_p ΔE_p energy Energy note In polar solvents, differential stabilization of ground and excited states alters the energy gap (ΔE), causing a color shift.

Caption: Solvatochromism of this compound in different solvents.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong understanding of its qualitative solubility can be derived from its chemical structure and solvatochromic properties. For researchers requiring precise solubility values, the provided experimental protocol offers a robust method for determination. The unique solvatochromic nature of this compound underscores the importance of careful solvent selection and characterization in any experimental work involving this versatile dye.

References

A Theoretical and Computational Guide to the Molecular Structure of Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the molecular structure of Phenol Blue (N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine), a compound of significant interest due to its pronounced solvatochromic properties. The document synthesizes findings from various theoretical and computational studies, offering a comprehensive resource for researchers, chemists, and professionals in drug development. Key areas of focus include the equilibrium between its quinoneimine and zwitterionic forms, the influence of solvent effects on its structure and spectroscopic behavior, and the computational methodologies employed to investigate these properties. Quantitative data are summarized in tabular format, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the underlying molecular dynamics.

Introduction to this compound

This compound, chemically known as N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is an indoaniline dye that serves as a primary skeletal structure for many related dyes.[1] It is particularly well-known for its solvatochromic behavior, where its color changes depending on the polarity of the solvent.[1][2] This property makes it a valuable subject for fundamental studies in physical organic chemistry. The central point of theoretical interest is its molecular structure, which can conceptually exist as two distinct resonance forms: a neutral quinoneimine structure and a zwitterionic form.[2] Understanding the predominance and interplay of these forms is crucial for explaining its unique spectroscopic and electronic properties.

Theoretical calculations, in conjunction with experimental validation, have been pivotal in elucidating the structural and electronic characteristics of this compound.[2] These studies investigate the large effects of solvation, not only in terms of the dielectric effect of the solvent but also its hydrogen-bonding capability.[2]

Molecular Structure: Quinoneimine vs. Zwitterion

The molecular structure of this compound can be represented by two primary resonance contributors: a neutral quinoneimine form (B) and a zwitterionic form (A). Theoretical and experimental evidence, particularly from 13C NMR studies on a more soluble diethylamino derivative, strongly indicates that the molecule exists almost purely as the quinoneimine form (B) in both protic and aprotic solvents of varying dielectric constants.[2] The solvent environment, however, plays a critical role in stabilizing the electronic states of the molecule, which accounts for its solvatochromic shifts.

cluster_forms This compound Resonance Structures cluster_factors Influencing Factors A Zwitterionic Form (A) (Minor Contributor) B Quinoneimine Form (B) (Major Contributor) A->B Equilibrium Favors Solvent Solvent Polarity Solvent->B Stabilizes Ground State Hbond Hydrogen Bonding (in Protic Solvents) Hbond->B Further Stabilization

Caption: Equilibrium between this compound's zwitterionic and quinoneimine forms.

Computational Methodologies for Studying this compound

A variety of computational methods have been applied to understand the structure and properties of this compound. These theoretical approaches allow for the calculation of molecular geometries, electronic properties, and spectroscopic behavior, providing insights that complement experimental data.

Experimental Protocols: Geometry Optimization Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule.[3][4] For this compound, this is crucial for determining the most stable conformation and the precise bond lengths and angles.

  • Method Selection: Density Functional Theory (DFT) is a common choice, with various exchange-correlation functionals like B3LYP being used.[5][6] For higher accuracy or to serve as a benchmark, methods like Møller–Plesset second-order perturbation theory (MP2) are also employed.[5]

  • Basis Set Selection: A suitable basis set, such as 6-311G(d,p), is chosen to describe the atomic orbitals.[6]

  • Solvent Modeling: To study solvatochromism, solvent effects are included using models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[1][2]

  • Execution: The calculation is run using quantum chemistry software (e.g., Gaussian 09) to iteratively adjust the atomic coordinates until the lowest energy conformation on the potential energy surface is found.[3][6]

start Initial Molecular Structure Input method Select Quantum Method (e.g., DFT, MP2) start->method basis Choose Basis Set (e.g., 6-311G(d,p)) method->basis solvent Apply Solvent Model (e.g., PCM, COSMO) basis->solvent opt Perform Geometry Optimization solvent->opt prop Calculate Properties: - Electronic Spectra - Dipole Moment - Hyperpolarizability opt->prop analysis Analyze & Compare with Experimental Data prop->analysis

Caption: General workflow for the computational analysis of this compound.

Key Theoretical Findings and Data

Theoretical studies have provided significant quantitative and qualitative insights into this compound's behavior.

Solvatochromism and Electronic Properties

The pronounced solvatochromic shift of this compound is a key feature explored theoretically. In aprotic solvents, this effect is attributed to the large dielectric constant of the solvent having a much greater stabilizing influence on the more polar excited state than on the ground state.[2] In protic solvents like water, this dielectric effect is supplemented by a significant hydrogen bonding contribution.[2] Theoretical models predict that in water, this compound forms a stable trihydrate, which absorbs at a significantly longer wavelength, consistent with experimental observations.[2]

Nonlinear Optical (NLO) Properties

The first electronic hyperpolarizability (β), a measure of a molecule's NLO response, has been investigated for this compound using DFT.[5] These studies reveal a clear relationship between β, the solvent environment, and the molecule's Bond Length Alternation (BLA)—a parameter describing the degree of bond length equalization in the molecular backbone. As solvent polarity increases, the BLA tends to decrease, leading to a significant increase in the hyperpolarizability, up to a certain point.[5] This relationship is rationalized by the two-level model, which connects β to the difference between the ground- and excited-state dipole moments.[5]

solvent Increased Solvent Polarity bla Decreased Bond Length Alternation (BLA) solvent->bla leads to ct Enhanced Charge-Transfer Character bla->ct promotes beta Increased First Hyperpolarizability (β) ct->beta results in

Caption: Relationship between solvent polarity, BLA, and hyperpolarizability.

Summary of Calculated Properties

The following tables summarize the qualitative and quantitative findings from theoretical studies. Exact numerical values are highly dependent on the level of theory (functional, basis set) and the solvent model employed.

Table 1: Geometric and Structural Characteristics

PropertyTheoretical FindingInfluencing FactorsReference
Dominant Form The quinoneimine structure is energetically favored over the zwitterionic form.Solvent polarity, hydrogen bonding[2]
Bond Length Alternation (BLA) BLA decreases with increasing solvent polarity.Solvent dielectric constant[5]
Solvation In water, this compound is predicted to form a stable trihydrate complex.Protic nature of the solvent[2]

Table 2: Electronic and Spectroscopic Properties

PropertyTheoretical MethodFindingReference
Solvatochromic Shift (Aprotic) PM3/COSMOBathochromic shift correlates with the solvent's dielectric constant.[2]
Solvatochromic Shift (Protic) CNDOVSLarge bathochromic shift due to combined dielectric and H-bonding effects.[2]
First Hyperpolarizability (β) DFT, MP2Increases as BLA diminishes; sensitive to solvent polarity.[5]
Photochemical Dynamics ab initio (CASSCF) TSHUltrafast ground state recovery observed after photoexcitation.[1]

Experimental Validation Protocols

Theoretical models are validated by comparing calculated results with experimental data. The following protocols are essential for characterizing this compound.

Experimental Protocol: Synthesis The traditional synthesis of this compound involves a condensation reaction.[7]

  • Reactants: N,N-dimethylaniline and a benzoquinone derivative are used as primary reactants.[7]

  • Conditions: The reaction is typically carried out under acidic conditions.[7]

  • Mechanism: The process involves a nucleophilic attack of the dimethylamino group on a quinone carbon, followed by cyclization and dehydration to form the final quinone imine product.[7]

  • Control: Reaction yield and purity are highly dependent on controlled temperature and pH.[7]

  • Alternative Method: Oxidative coupling of substituted phenols can also be used.[7]

Experimental Protocol: Spectroscopic Analysis

  • 13C NMR Spectroscopy:

    • Objective: To determine the dominant structural form in solution.[2]

    • Procedure: A soluble derivative (e.g., N-(4-diethylaminophenyl)-1,4-benzoquinoneimine) is synthesized and dissolved in various deuterated solvents (protic and aprotic).[2] 13C NMR spectra are recorded. The chemical shifts, particularly of the carbonyl carbon and carbons in the quinone ring, are analyzed and compared to theoretical predictions for the quinoneimine and zwitterionic forms.

  • UV-Visible Absorption Spectroscopy:

    • Objective: To measure the solvatochromic shift.

    • Procedure: Solutions of this compound are prepared in a series of solvents with a wide range of polarities. The absorption spectrum for each solution is recorded, and the wavelength of maximum absorption (λ_max) is determined. The shift in λ_max is then correlated with solvent polarity parameters (e.g., dielectric constant).

  • Pump-Probe Transient Absorption:

    • Objective: To measure ultrafast photochemical dynamics.[1]

    • Procedure: A solution of this compound is excited with an ultrashort laser pulse (pump). A second, delayed pulse (probe) measures the transient absorption spectrum as a function of the time delay between the pump and probe. This allows for the tracking of the excited state population and its decay back to the ground state, revealing processes like ground state recovery.[1]

Conclusion

Theoretical studies have been instrumental in building a detailed model of this compound's molecular structure and behavior. The consensus from computational and experimental work is that this compound exists predominantly in its neutral quinoneimine form. Its celebrated solvatochromism and significant nonlinear optical properties are direct consequences of the interplay between its electronic structure and its surrounding solvent environment. The methodologies and findings presented in this guide offer a robust framework for researchers engaged in the study of molecular dyes, charge-transfer phenomena, and the rational design of novel functional materials.

References

An In-depth Technical Guide to the Discovery and History of Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol Blue, chemically known as 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one, is a synthetic dye belonging to the indophenol class. With a rich history rooted in the dawn of synthetic dye chemistry, this compound continues to be a compound of interest due to its properties as a redox and pH indicator. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for a scientific audience.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of indophenol dyes, a class of compounds that emerged in the mid-19th century. While the parent compound, indophenol, was first reported by Köchlin and Witt in 1881, the specific synthesis of the N,N-dimethylated derivative, this compound, is often associated with the work of E. Noelting and his contemporaries who extensively studied the formation of indamines and indophenols.

The general class of indophenol dyes, including this compound, can be traced back to the burgeoning field of synthetic dyes that began with William Henry Perkin's accidental discovery of mauveine in 1856.[1][2] These early discoveries spurred a wave of chemical exploration into the synthesis of new chromophores. The formation of indophenols through the oxidative coupling of a phenol and a p-phenylenediamine derivative became a key reaction in this era. While a definitive, singular "discoverer" of this compound is not prominently cited in modern literature, its synthesis falls within the well-established chemistry of indophenol dyes developed in the late 19th century.

Chemical and Physical Properties

This compound is a dark brown crystalline powder.[3] Its chemical structure and key properties are summarized in the table below. The molecule's color is due to an extended π-system that absorbs light in the visible region.

PropertyValueReference
Chemical Name 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one
Synonyms N,N-Dimethylindophenol, this compound
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Appearance Dark brown crystalline powder[3]
Melting Point 164-166 °C[4]
Solubility Soluble in organic solvents
Molar Absorptivity (ε) ~1.72 x 10⁴ L·mol⁻¹·cm⁻¹ (for a similar indophenol dye)[5]
Maximum Absorption (λmax) Varies with solvent polarity (solvatochromism)

Note: The molar absorptivity is an estimate based on a similar indophenol dye and may vary for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative coupling of a phenol with an N,N-dialkyl-p-phenylenediamine. This reaction is a classic example of electrophilic aromatic substitution.

Experimental Protocol: Oxidative Coupling Synthesis

This protocol describes a general method for the synthesis of indophenol dyes, adapted for this compound.

Materials:

  • N,N-Dimethyl-p-phenylenediamine

  • Phenol

  • An oxidizing agent (e.g., sodium hypochlorite, benzoyl peroxide, or potassium dichromate)

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • A weak base (e.g., sodium bicarbonate or sodium hydroxide solution)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve N,N-dimethyl-p-phenylenediamine in a suitable solvent.

    • In a separate container, dissolve phenol in the same solvent.

  • Reaction Mixture:

    • Combine the solutions of N,N-dimethyl-p-phenylenediamine and phenol in a reaction vessel.

    • Add a weak base to the mixture to facilitate the reaction.

  • Oxidation:

    • Slowly add the oxidizing agent to the reaction mixture with constant stirring. The solution should develop a deep blue color, indicating the formation of this compound.

    • The reaction is typically carried out at room temperature.

  • Isolation and Purification:

    • Once the reaction is complete, the product can be isolated by filtration if it precipitates.

    • Alternatively, the product can be extracted into an organic solvent.

    • The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound crystals.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be represented as a logical workflow. The core of this process is the oxidative coupling reaction, which itself is a multi-step electrophilic aromatic substitution.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 N,N-Dimethyl-p-phenylenediamine Process Oxidative Coupling Reaction Reactant1->Process Reactant2 Phenol Reactant2->Process Oxidant Oxidizing Agent Oxidant->Process Base Weak Base Base->Process Solvent Solvent Solvent->Process Product This compound Process->Product

Caption: General workflow for the synthesis of this compound.

The mechanism of the oxidative coupling reaction involves the initial oxidation of the p-phenylenediamine derivative to a reactive quinonediimine intermediate. This electrophilic intermediate then attacks the electron-rich phenol ring, followed by further oxidation to yield the final indophenol dye.

Reaction_Mechanism cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Oxidation Start N,N-Dimethyl-p-phenylenediamine Intermediate1 Quinonediimine Intermediate Start->Intermediate1 [O] Intermediate2 Leuco Indophenol Intermediate1->Intermediate2 + Phenol Phenol Phenol FinalProduct This compound Intermediate2->FinalProduct [O]

Caption: Simplified mechanism of this compound formation.

Conclusion

This compound, a classic synthetic dye, holds a significant place in the history of organic chemistry. Its discovery and the development of its synthesis are emblematic of the innovation that characterized the late 19th-century chemical industry. For modern researchers, this compound serves not only as a practical indicator but also as a case study in the fundamental principles of dye chemistry, including chromophore design, synthesis, and structure-property relationships. This guide provides a foundational understanding of this important molecule, intended to support further research and application in various scientific and technological fields.

References

Phenol Blue: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of Phenol Blue (N,N-Dimethylindoaniline) in Scientific Research.

This technical guide provides a comprehensive overview of this compound, a quinone imine dye with significant applications in biomedical research and diagnostics. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a pH indicator.

Core Properties of this compound

This compound, systematically named 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one, is a dark brown crystalline powder. Its core physicochemical properties are summarized in the table below, providing a ready reference for laboratory applications.

PropertyValue
CAS Number 2150-58-5
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
IUPAC Name 4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one
Synonyms N,N-dimethylindoaniline, Indoaniline Blue
Appearance Dark brown powder
Melting Point 133-134 °C
Boiling Point 361.7 °C
Density 1.06 g/cm³

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the oxidative coupling of a phenol with N,N-dimethyl-p-phenylenediamine. This method provides a reliable route to obtaining the indoaniline dye.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Phenol Phenol Mix Dissolve reactants in alkaline solution Phenol->Mix NDP N,N-dimethyl-p- phenylenediamine NDP->Mix Oxidize Add oxidizing agent (e.g., sodium hypochlorite) Mix->Oxidize Stir Stir at room temperature Oxidize->Stir Filter Filter the precipitate Stir->Filter Wash Wash with distilled water Filter->Wash Dry Dry the product Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Phenol

  • N,N-dimethyl-p-phenylenediamine

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Distilled water

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Reactant Solution:

    • In a beaker, dissolve a molar equivalent of N,N-dimethyl-p-phenylenediamine in a 1 M aqueous solution of sodium hydroxide.

    • In a separate beaker, dissolve a molar equivalent of phenol in a 1 M aqueous solution of sodium hydroxide.

    • Combine the two solutions and stir at room temperature.

  • Oxidative Coupling:

    • Slowly add a slight molar excess of sodium hypochlorite solution to the stirred mixture of the phenol and N,N-dimethyl-p-phenylenediamine.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of a dark-colored precipitate indicates the formation of this compound.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with copious amounts of distilled water to remove any unreacted starting materials and inorganic salts.

    • Further wash the product with a small amount of cold ethanol to remove any organic impurities.

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research applications, primarily due to its properties as a pH indicator.

This compound as a pH Indicator

This compound is utilized to monitor the pH of solutions, a critical parameter in many biological and chemical experiments. Its distinct color change in response to varying pH levels allows for a visual assessment of the acidity or alkalinity of a medium.

Materials:

  • This compound powder

  • Ethanol (95%)

  • Distilled water

  • Volumetric flask (100 mL)

  • Small beaker

  • Stirring rod

Procedure:

  • Weighing: Accurately weigh 0.1 g of this compound powder.

  • Dissolving: In a small beaker, dissolve the this compound powder in 80 mL of 95% ethanol. Gentle warming and stirring may be required to facilitate dissolution.

  • Dilution: Transfer the dissolved solution to a 100 mL volumetric flask.

  • Final Volume: Add distilled water to the flask to bring the total volume to the 100 mL mark.

  • Mixing: Stopper the flask and invert it several times to ensure a homogenous solution. Store the indicator solution in a well-sealed, amber glass bottle.

Application in Cell Culture

In cell culture, maintaining a stable physiological pH is crucial for optimal cell growth and viability. This compound can be added to cell culture media as a non-invasive, visual indicator of pH changes. As cells metabolize nutrients, they produce acidic byproducts, leading to a decrease in the pH of the medium. The resulting color change of the this compound signals the need for a media change or other interventions to maintain the appropriate pH.

G cluster_setup Setup cluster_culture Cell Culture cluster_monitoring Monitoring Media Prepare cell culture media AddPB Add this compound indicator solution Media->AddPB Incubate Incubate cells AddPB->Incubate Metabolism Cellular metabolism produces acidic byproducts Incubate->Metabolism pH_Change pH of media changes Metabolism->pH_Change Observe Visually observe color of media pH_Change->Observe Decision Decision based on color Observe->Decision Action Action: Change media or adjust conditions Decision->Action Color indicates acidic pH NoAction Continue incubation Decision->NoAction Color indicates optimal pH

Caption: Workflow for using this compound to monitor pH in cell culture.

Signaling Pathways

While this compound is not known to be directly involved as a signaling molecule in cellular pathways, its utility as a pH indicator makes it a valuable tool for studying processes that involve changes in intracellular or extracellular pH. Many signaling pathways can lead to alterations in cellular metabolism and ion transport, which in turn affect pH. Therefore, this compound can be employed as a reporter to monitor the downstream effects of the activation or inhibition of such pathways.

Conclusion

This compound is a versatile and valuable compound for the research community. Its straightforward synthesis and clear pH-dependent color change make it an excellent choice for a variety of laboratory applications, particularly for monitoring the pH of biological and chemical systems. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their work.

In-depth Technical Guide to the Physical and Chemical Characteristics of N,N-Dimethylindoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive data for the specific compound N,N-dimethylindoaniline is limited in publicly available scientific literature. This guide provides a detailed overview based on the well-characterized parent compound of its class, indophenol, and its common derivatives. The properties of N,N-dimethylindoaniline can be inferred from the general characteristics of the indoaniline dye family.

N,N-Dimethylindoaniline, a member of the indoaniline dye class, is a synthetic organic compound characterized by its quinone-imine structure. This class of dyes is recognized for its intense coloration and notable redox properties, making them valuable in various chemical and biological applications.

Physical and Chemical Characteristics

Table 1: Physical Properties of Indophenol and Related Compounds

PropertyIndophenol2,6-Dichloroindophenol (DCPIP) Sodium SaltN,N-Dimethylindoaniline (Predicted)
Molecular Formula C₁₂H₉NO₂[1]C₁₂H₆Cl₂NNaO₂C₁₄H₁₄N₂O
Molecular Weight 199.21 g/mol [2]290.08 g/mol (anhydrous basis)226.28 g/mol
Appearance Reddish-blue powder/solid[2][3]Dark green powder[4]Deep blue solid
Melting Point >300 °C[1][2]DecomposesLikely a high melting point solid
Solubility Insoluble in water; soluble in ethanol[2][3]Soluble in water[5][6]Likely sparingly soluble in water, soluble in organic solvents like ethanol.
Maximum Absorption (λmax) 602 nm[2][3]~600 nm (in neutral/alkaline solution)Expected in the 600-650 nm range

Table 2: Chemical and Spectroscopic Properties of Indoaniline Dyes

PropertyGeneral Characteristics
Chemical Class Quinone-imine Dye[1]
Key Reactivity Redox-sensitive, pH indicator properties[1][7]
Stability Sensitive to strong oxidizing and reducing agents. Air and moisture sensitive. Can be unstable in acidic solutions.[4]
UV-Vis Spectroscopy Strong absorption in the visible range, responsible for their intense color.[8]
Infrared (IR) Spectroscopy Characteristic peaks for C=O, C=N, C=C, and aromatic C-H bonds.
NMR Spectroscopy Signals corresponding to aromatic protons and protons of substituent groups.

Experimental Protocols

Synthesis of N,N-Dimethylindoaniline (Phenol Blue)

The synthesis of indoaniline dyes is typically achieved through the oxidative coupling of a p-phenylenediamine derivative with a phenol. In the case of N,N-dimethylindoaniline, this involves the reaction of N,N-dimethyl-p-phenylenediamine with phenol in the presence of an oxidizing agent.

Materials:

  • N,N-dimethyl-p-phenylenediamine

  • Phenol (C₆H₅OH)[9]

  • Sodium hypochlorite (NaOCl) solution or another suitable oxidizing agent (e.g., potassium ferricyanide)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for pH adjustment

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve N,N-dimethyl-p-phenylenediamine in a suitable solvent, such as dilute hydrochloric acid, to form the hydrochloride salt, which is then neutralized.

    • Prepare a solution of phenol in an alkaline aqueous medium (e.g., dilute sodium hydroxide solution) to form sodium phenoxide.

  • Coupling Reaction:

    • Cool both solutions in an ice bath.

    • Slowly add the oxidizing agent (e.g., sodium hypochlorite solution) to the N,N-dimethyl-p-phenylenediamine solution with constant stirring. This generates the reactive quinonediimine intermediate.

    • To this mixture, slowly add the cold alkaline phenol solution. A deep blue color should develop almost immediately, indicating the formation of N,N-dimethylindoaniline.

  • Isolation and Purification:

    • The dye may precipitate from the solution. If so, it can be collected by filtration.

    • The crude product can be washed with cold water to remove inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

The characterization of indoaniline dyes typically involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the synthesized dye and to analyze reaction mixtures.

  • Method: A reversed-phase HPLC system with a C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is employed.

  • Detection: A UV-Vis or Diode Array Detector (DAD) is used, with the monitoring wavelength set at the λmax of the dye (around 600-650 nm).

Visualizations

Synthesis Pathway

The following diagram illustrates the general pathway for the synthesis of N,N-dimethylindoaniline via oxidative coupling.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A N,N-Dimethyl-p-phenylenediamine C N,N-Dimethylindoaniline (this compound) A->C + Oxidative Coupling B Phenol B->C + Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->C Base Alkaline Medium Base->C

Caption: General synthesis of N,N-Dimethylindoaniline.

Redox-Based Color Change

A key feature of indoaniline dyes is their ability to act as redox indicators. The oxidized form is intensely colored, while the reduced (leuco) form is colorless.

G Oxidized N,N-Dimethylindoaniline (Oxidized Form) Reduced Leuco-N,N-Dimethylindoaniline (Reduced Form) Oxidized->Reduced + 2e⁻, + 2H⁺ (Reduction) Reduced->Oxidized - 2e⁻, - 2H⁺ (Oxidation)

Caption: Redox equilibrium of N,N-Dimethylindoaniline.

References

The Chromophore of Phenol Blue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromophore of Phenol Blue, a dye known for its pronounced solvatochromic properties. This document details the molecular basis of its color, its synthesis, and methods for its characterization, offering valuable insights for its application in research and development.

The Core Chromophore: Structure and Electronic Transitions

This compound, systematically named N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is a donor-acceptor type dye. Its chromophoric system is responsible for its intense blue color and its sensitivity to the surrounding solvent environment.

The molecule consists of two key moieties linked by a conjugated π-system:

  • Electron-Donating Group: A dimethylaniline moiety.

  • Electron-Accepting Group: A benzoquinone monoimine moiety.

The fundamental structure of this compound's chromophore is characterized by a significant charge-transfer character. In its ground state, the electronic structure is predominantly in the neutral quinoneimine form. Upon excitation with light, there is a transfer of electron density from the donor to the acceptor group, leading to an excited state with a more zwitterionic (charge-separated) character. This intramolecular charge transfer (ICT) is the primary electronic transition responsible for the dye's absorption in the visible region of the electromagnetic spectrum.[1]

The resonance structures below illustrate this charge transfer phenomenon. The quinoneimine form is the major contributor to the ground state, while the zwitterionic form is more representative of the excited state.

Caption: Resonance structures of the this compound chromophore.

Solvatochromism: The Influence of the Solvent Environment

A defining characteristic of this compound is its pronounced positive solvatochromism. This means that the color of the dye changes with the polarity of the solvent in which it is dissolved. Specifically, the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.[1]

This phenomenon is a direct consequence of the change in dipole moment upon electronic excitation. The zwitterionic excited state is more polar than the quinoneimine ground state. Therefore, in a more polar solvent, the excited state is stabilized to a greater extent than the ground state. This differential solvation lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy light (longer wavelengths).

The dramatic effect of solvent polarity on the absorption spectrum of this compound makes it a useful probe for characterizing the polarity of microenvironments.

Quantitative Data on Solvatochromism

The following table summarizes the absorption maxima (λmax) of this compound in various solvents, illustrating its solvatochromic behavior.

SolventDielectric Constant (ε)λmax (nm)
Hexane1.88552[1]
Cyclohexane2.02~550
Chloroform4.81~610
Acetonitrile37.5~630
Methanol32.7~658
Water80.1684[1]

Note: The molar absorptivity (ε) for this compound is generally in the range of 10^4 to 10^5 L·mol⁻¹·cm⁻¹, although specific values vary with the solvent.

G Solvatochromism of this compound A Non-polar Solvent (e.g., Hexane) C Ground State (S₀) B Polar Solvent (e.g., Water) E Ground State (S₀) D Excited State (S₁) C->D ΔE₁ (High Energy) shorter λmax F Excited State (S₁) E->F ΔE₂ (Low Energy) longer λmax

Caption: Energy level diagram illustrating positive solvatochromism.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the condensation reaction of a phenolic compound with a p-phenylenediamine derivative or through oxidative coupling. A representative procedure for the synthesis of a related N-phenyl-p-benzoquinoneimine is presented below, which can be adapted for this compound by using N,N-dimethyl-p-phenylenediamine as the starting material.

Materials:

  • 4-Hydroxydiphenylamine (or N,N-dimethyl-p-phenylenediamine for this compound)

  • Methanol (or other suitable solvent like toluene)

  • Modified activated carbon catalyst

  • Oxygen gas

  • Triethylamine (optional, to accelerate the reaction)

  • Autoclave or a reaction vessel equipped with a gas inlet and stirrer

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Charge the autoclave with a mixture of 4-hydroxydiphenylamine (e.g., 5.0 g), the modified carbon catalyst (e.g., 0.5 g), and methanol (e.g., 200 mL).

  • Purge the autoclave with oxygen and then pressurize it to 30 psig with oxygen at room temperature (20-25°C).

  • Heat the reaction mixture to 50°C while stirring.

  • Monitor the oxygen pressure. As the reaction proceeds, the pressure will drop. When the pressure drops to around 20 psig, recharge with oxygen to 30 psig.

  • Monitor the progress of the reaction by taking samples and analyzing them by HPLC.

  • The reaction is considered complete when oxygen uptake ceases and HPLC analysis indicates the disappearance of the starting material. The typical reaction time is around 1 hour.

  • Upon completion, cool the reaction mixture and filter it to separate the catalyst.

  • The product can be isolated from the filtrate, with yields reported to be greater than 90%.

Spectroscopic Characterization

The primary method for characterizing the chromophore of this compound is UV-Vis absorption spectroscopy.

Materials:

  • This compound sample

  • A selection of solvents of varying polarities (e.g., hexane, cyclohexane, chloroform, acetonitrile, methanol, water)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Prepare a series of dilute solutions of this compound in each of the selected solvents by transferring a small aliquot of the stock solution and diluting it to a final volume. The final concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically below 1.5).

  • For each solution, record the UV-Vis absorption spectrum over a range that encompasses the visible region (e.g., 400-800 nm).

  • Use the pure solvent as a blank for each measurement.

  • From each spectrum, determine the wavelength of maximum absorption (λmax).

  • If the concentration and path length are known, the molar absorptivity (ε) at λmax can be calculated using the Beer-Lambert law (A = εcl).

  • Plot the λmax values against a solvent polarity scale (e.g., the dielectric constant) to visualize the solvatochromic trend.

G Experimental Workflow for this compound Analysis A Synthesis of this compound B Purification and Isolation A->B C Preparation of Solutions in Various Solvents B->C D UV-Vis Spectroscopic Measurement C->D E Data Analysis: - Determine λmax - Calculate ε (optional) D->E F Correlation of λmax with Solvent Polarity E->F

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Conclusion

The chromophore of this compound is a classic example of a donor-acceptor system exhibiting strong intramolecular charge transfer. This characteristic is the origin of its intense color and its remarkable sensitivity to the solvent environment, making it a valuable tool in various scientific disciplines. Understanding the interplay between its molecular structure, electronic transitions, and solvatochromic behavior is crucial for its effective application in areas ranging from polarity sensing to the development of advanced materials.

References

Methodological & Application

Phenol Blue as a Tracking Dye in Agarose Gel Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose gel electrophoresis is a cornerstone technique in molecular biology for the separation of nucleic acids based on size. A critical component of this process is the tracking dye included in the loading buffer, which allows for real-time monitoring of the electrophoretic run. While Bromophenol Blue is a commonly used tracking dye, this compound presents a viable alternative. This document provides detailed application notes and protocols for the utilization of this compound as a tracking dye in agarose gel electrophoresis.

This compound, with a molecular weight of 226.27 g/mol , is a smaller molecule than the more conventional Bromothis compound (669.96 g/mol )[1][2][3][4][5][6][7]. This difference in size suggests a variance in migration rates, making it essential for researchers to characterize its behavior within their specific experimental setups. These notes provide a framework for this characterization and a protocol for the preparation and use of a this compound-based loading dye.

Principle of Operation

In an electric field, negatively charged molecules will migrate towards the positive electrode (anode). Similar to nucleic acids, this compound carries a net negative charge at the neutral to slightly alkaline pH of typical electrophoresis running buffers. When mixed with a DNA or RNA sample and a density agent (such as glycerol or Ficoll), the this compound will migrate through the agarose gel alongside the nucleic acids. The visible migration of the blue dye front provides a visual cue to monitor the progress of the electrophoresis, preventing the samples from running off the end of the gel.

Data Presentation

Due to a lack of readily available quantitative data on the migration of this compound relative to DNA size markers, it is crucial for researchers to perform an initial calibration. The following tables provide a template for collecting and organizing this calibration data. For comparison, the known migration characteristics of Bromothis compound are included.

Table 1: Migration of Bromothis compound in Agarose Gels

Agarose Gel Concentration (%)Buffer SystemApproximate Migration Rate (relative to DNA size in base pairs)
0.8%TAE~400-500 bp
1.0%TAE~300-400 bp[8]
1.5%TAE~200 bp
0.8%TBE~350-450 bp
1.0%TBE~300 bp[9]
1.5%TBE~150 bp

Table 2: Calibration Template for this compound Migration in Agarose Gels

Agarose Gel Concentration (%)Buffer SystemDNA Ladder LaneDistance Migrated by this compound (cm)Corresponding DNA Fragment Size (bp) at this compound Front
0.8%TAELane 1
1.0%TAELane 2
1.5%TAELane 3
2.0%TAELane 4
0.8%TBELane 5
1.0%TBELane 6
1.5%TBELane 7
2.0%TBELane 8

Experimental Protocols

Preparation of 6X this compound Loading Dye

This protocol is adapted from standard recipes for Bromothis compound loading dyes.

Materials:

  • This compound powder

  • Glycerol or Ficoll® 400

  • Sterile, nuclease-free water

  • 50 mL conical tube

  • Vortex mixer

  • Microcentrifuge tubes for aliquots

Protocol:

  • To a 50 mL conical tube, add the following components:

    • This compound: 0.25 g

    • Glycerol: 30 mL

    • Sterile, nuclease-free water: to a final volume of 50 mL

  • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be a deep blue color.

  • Aliquot the 6X this compound Loading Dye into 1 mL microcentrifuge tubes.

  • Store the aliquots at 4°C for short-term use or at -20°C for long-term storage.

G cluster_materials Materials cluster_procedure Procedure phenol_blue This compound Powder combine Combine ingredients in a 50mL tube phenol_blue->combine glycerol Glycerol glycerol->combine water Sterile Water water->combine vortex Vortex to dissolve combine->vortex aliquot Aliquot into microcentrifuge tubes vortex->aliquot store Store at 4°C or -20°C aliquot->store

Caption: Workflow for preparing 6X this compound Loading Dye.

Agarose Gel Electrophoresis Using this compound Tracking Dye

Materials:

  • Agarose

  • 1X TAE or TBE buffer

  • Electrophoresis chamber and power supply

  • Gel casting tray and combs

  • DNA samples

  • DNA ladder of known molecular weights

  • 6X this compound Loading Dye (prepared as above)

  • DNA staining solution (e.g., Ethidium Bromide or a safer alternative)

  • UV transilluminator or other gel imaging system

Protocol:

  • Prepare the Agarose Gel:

    • Weigh out the appropriate amount of agarose to achieve the desired gel concentration (e.g., for a 1% gel, use 1 g of agarose in 100 mL of 1X running buffer).

    • Add the agarose to the 1X TAE or TBE buffer in a flask or beaker.

    • Heat the mixture in a microwave or on a hot plate with stirring until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 50-60°C.

    • Pour the molten agarose into the gel casting tray with the combs in place.

    • Allow the gel to solidify completely at room temperature.

  • Prepare the Samples:

    • On a piece of parafilm or in a microcentrifuge tube, mix your DNA samples and DNA ladder with the 6X this compound Loading Dye. The standard ratio is 1 part 6X dye to 5 parts DNA sample (e.g., 2 µL of 6X dye for 10 µL of DNA sample).

    • Gently pipette up and down to mix.

  • Load and Run the Gel:

    • Once the gel has solidified, carefully remove the combs.

    • Place the gel in the electrophoresis chamber and add enough 1X running buffer to cover the gel to a depth of 2-3 mm.

    • Carefully load the DNA sample/dye mixtures into the wells.

    • Connect the electrophoresis chamber to the power supply, ensuring the wells are at the negative (black) electrode and the DNA will migrate towards the positive (red) electrode.

    • Apply a constant voltage (e.g., 80-120 V) and run the gel until the this compound dye front has migrated the desired distance down the gel.

  • Visualize the Results:

    • Turn off the power supply and disconnect the leads.

    • Carefully remove the gel from the chamber.

    • Stain the gel with a DNA staining solution according to the manufacturer's instructions.

    • Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

G cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_gel Prepare Agarose Gel load_gel Load Samples into Gel Wells prep_gel->load_gel prep_samples Prepare DNA Samples with this compound Dye prep_samples->load_gel run_gel Apply Voltage and Run Gel load_gel->run_gel stain_gel Stain Gel for DNA run_gel->stain_gel visualize Visualize DNA Bands stain_gel->visualize

Caption: Experimental workflow for agarose gel electrophoresis.

Calibration of this compound Migration

To accurately use this compound as a tracking dye, it is essential to determine its migration rate relative to a standard DNA ladder in your specific gel system.

Protocol:

  • Prepare agarose gels of varying concentrations (e.g., 0.8%, 1.0%, 1.5%, and 2.0%) in both TAE and TBE buffers.

  • In one lane of each gel, load a DNA ladder with a wide range of fragment sizes.

  • In an adjacent lane, load the 6X this compound Loading Dye mixed with a simple, non-interfering sample (e.g., sterile water or 1X TE buffer).

  • Run the gels until the this compound dye front is approximately 75% of the way down the gel.

  • Stain and visualize the gels.

  • For each gel, determine which DNA fragment in the ladder migrates to the same position as the this compound dye front.

  • Record your results in a table similar to Table 2 provided above.

This calibration will provide you with the necessary data to predict the migration of your DNA fragments based on the position of the this compound tracking dye in your future experiments.

Conclusion

This compound can serve as an effective tracking dye in agarose gel electrophoresis. Due to its different molecular weight compared to Bromothis compound, its migration characteristics must be empirically determined by the user. By following the provided protocols for preparing the loading dye and calibrating its migration, researchers can confidently incorporate this compound into their standard electrophoresis workflows. This allows for flexibility in reagent choice and ensures accurate monitoring of nucleic acid separation.

References

Application Notes and Protocols for pH Monitoring in Cell Culture Using a Blue Indicator

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Phenol Blue": Extensive research did not yield evidence of a pH indicator named "this compound" being commonly used for cell culture applications. The prevalent pH indicator in this field is Phenol Red. This document, therefore, focuses on a suitable "blue" alternative, Bromothymol Blue , for researchers seeking a non-red pH indicator for their cell culture media.

Introduction to Bromothymol Blue for pH Monitoring

Bromothymol Blue (BTB) is a pH indicator that offers a clear color transition in the near-neutral pH range, making it a viable alternative to Phenol Red for monitoring the pH of cell culture media.[1][2] The optimal pH for most mammalian cell cultures is between 7.2 and 7.4. Metabolic activity of cells produces acidic byproducts like lactic acid and carbon dioxide, leading to a decrease in the pH of the culture medium.[1] BTB can provide a visual cue for this pH shift, indicating the need for a media change or other interventions to maintain a healthy culture environment.

The principle of detection with Bromothymol Blue is based on its chemical structure, which changes in response to varying hydrogen ion concentrations. In acidic solutions (pH below 6.0), it appears yellow, while in neutral to basic solutions (pH above 7.6), it is blue. In the intermediate pH range of 6.0 to 7.6, it exhibits a green color.[1] This color transition is reversible and allows for real-time, non-invasive monitoring of the culture's pH.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Bromothymol Blue and compare it with the commonly used Phenol Red.

Table 1: Physicochemical Properties of Bromothymol Blue

PropertyValue
Chemical FormulaC₂₇H₂₈Br₂O₅S
Molecular Weight624.38 g/mol
pH Range6.0 (Yellow) - 7.6 (Blue)
pKa~7.1
AppearanceYellowish-green to brownish-purple powder
SolubilitySoluble in ethanol, sparingly soluble in water

Table 2: Comparison of Bromothymol Blue and Phenol Red

FeatureBromothymol BluePhenol Red
pH Range 6.0 - 7.6[1][2]6.8 - 8.2
Color (Acidic) Yellow (<6.0)[1]Yellow (<6.8)
Color (Physiological) Green (6.0 - 7.6)[1]Red (7.2 - 7.4)
Color (Alkaline) Blue (>7.6)[1]Pink/Purple (>8.2)
Potential for Estrogenic Effects Not widely reportedWeak estrogenic activity reported
Interference with Assays Can interfere with colorimetric assaysCan interfere with colorimetric and fluorescent assays[3]

Experimental Protocols

Protocol 1: Preparation of Bromothymol Blue Stock Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of Bromothymol Blue that can be added to phenol red-free cell culture media.

Materials:

  • Bromothymol Blue powder

  • 95% Ethanol

  • Sterile, deionized water

  • Sterile 50 mL conical tube

  • Sterile filter (0.22 µm)

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of Bromothymol Blue powder and transfer it to a sterile 50 mL conical tube.

  • Add 10 mL of 95% ethanol to the tube.

  • Vortex the tube until the Bromothymol Blue is completely dissolved.

  • Add sterile, deionized water to bring the total volume to 50 mL.

  • Mix the solution thoroughly by inverting the tube several times.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.

  • Store the stock solution at room temperature, protected from light.

Protocol 2: Use of Bromothymol Blue for pH Monitoring in Cell Culture

This protocol outlines the steps for adding Bromothymol Blue to cell culture medium and interpreting the color changes.

Materials:

  • Phenol red-free cell culture medium

  • 0.1% Bromothymol Blue stock solution (prepared as in Protocol 1)

  • Cell culture flasks or plates

  • Cells of interest

Procedure:

  • To a bottle of phenol red-free cell culture medium, add the 0.1% Bromothymol Blue stock solution to achieve a final concentration of 0.0005% to 0.0015% (e.g., add 50-150 µL of stock solution to 100 mL of medium). The optimal concentration may vary depending on the cell type and media composition and should be determined empirically.

  • Mix the medium thoroughly. The medium should appear green at a physiological pH.

  • Culture cells according to standard protocols using the medium containing Bromothymol Blue.

  • Visually inspect the color of the culture medium daily.

    • Green: pH is within the acceptable physiological range (approximately 6.8-7.6).

    • Yellow-Green to Yellow: pH is becoming acidic (below 6.8), indicating a need for a media change.

    • Blue: pH is becoming alkaline (above 7.6), which could indicate a problem with the CO₂ supply or other culture conditions.

Protocol 3: Assessment of Bromothymol Blue Cytotoxicity

It is crucial to assess the potential cytotoxicity of Bromothymol Blue on the specific cell line being used. This can be done using a standard cell viability assay.

Materials:

  • Cells of interest

  • Complete culture medium (phenol red-free)

  • Bromothymol Blue

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Trypan Blue, MTT, or a commercially available kit)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (for MTT or similar assays)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a serial dilution of Bromothymol Blue in complete, phenol red-free culture medium. A suggested concentration range is from 0.0001% to 0.01%. Include a no-dye control.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of Bromothymol Blue.

  • Incubate the plate for a period that reflects the typical duration of your experiments (e.g., 24, 48, and 72 hours).

  • At each time point, assess cell viability using your chosen method. For Trypan Blue exclusion, you will need to trypsinize and count the cells. For MTT or similar assays, follow the manufacturer's instructions.

  • Plot cell viability against the concentration of Bromothymol Blue to determine the highest non-toxic concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Monitoring cluster_analysis Analysis & Action cluster_cytotoxicity Cytotoxicity Assay prep_btb Prepare 0.1% BTB Stock prep_media Add BTB to Phenol Red-Free Media prep_btb->prep_media seed_cells Seed Cells prep_media->seed_cells culture_cells Culture Cells with BTB Media seed_cells->culture_cells monitor_ph Daily pH Monitoring (Color Change) culture_cells->monitor_ph interpret_color Interpret Color monitor_ph->interpret_color action Take Action (e.g., Media Change) interpret_color->action seed_cytotoxicity Seed Cells in 96-well Plate treat_cells Treat with BTB Concentrations seed_cytotoxicity->treat_cells assess_viability Assess Cell Viability treat_cells->assess_viability

Caption: Experimental workflow for using Bromothymol Blue in cell culture.

Signaling_Pathway cluster_cell Cellular Metabolism cluster_media Culture Medium glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis lactic_acid Lactic Acid pyruvate->lactic_acid Anaerobic Respiration co2 CO2 pyruvate->co2 Aerobic Respiration h_ion H+ lactic_acid->h_ion Dissociates h2co3 H2CO3 (Carbonic Acid) co2->h2co3 Dissolves in Medium h2co3->h_ion hco3_ion HCO3- h2co3->hco3_ion btb_yellow BTB (Yellow) pH < 6.8 h_ion->btb_yellow Lowers pH btb_green BTB (Green) pH ~7.2

Caption: pH change signaling in cell culture with Bromothymol Blue.

References

Applications of Phenol-Based Dyes in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The term "Phenol Blue" can be ambiguous in molecular biology literature, often referring to a class of phenol-containing indicator dyes. This document provides detailed application notes and protocols for two widely used phenol-based dyes: Bromothis compound and Lactophenol Cotton Blue. These compounds are integral to various laboratory procedures, from tracking nucleic acid and protein migration in electrophoresis to the microscopic identification of fungi.

Bromothis compound: A Versatile Tracking Dye and pH Indicator

Bromothis compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a versatile dye employed in molecular biology primarily as a tracking dye in gel electrophoresis and as a pH indicator.[1][2] Its vivid color change across a specific pH range also makes it a useful indicator in various biochemical assays.[3]

Application 1: Tracking Dye in Gel Electrophoresis

In agarose and polyacrylamide gel electrophoresis, Bromothis compound is a commonly used color marker to monitor the progress of the separation.[1] Carrying a slight negative charge at neutral pH, it migrates towards the anode, in the same direction as DNA, RNA, and proteins.[1][4] This allows for the visual tracking of the electrophoretic run, preventing the samples from running off the gel.[4]

The migration speed of Bromothis compound is dependent on the gel concentration and buffer system. It typically migrates at a rate comparable to a specific size of DNA fragment, which can be used for approximate size estimation.

Gel TypeGel Concentration (%)Buffer SystemApparent Migration Rate (DNA size equivalent)
Agarose1.01X TAE or TBE~300-400 base pairs[4]
Agarose2.01X TAE or TBE~150 base pairs[1]

Materials:

  • Bromothis compound powder

  • Ficoll® 400 or Glycerol

  • EDTA (0.5 M, pH 8.0)

  • Tris-HCl (1 M, pH 8.0)

  • Sterile deionized water

Procedure:

  • To prepare 10 mL of 6X loading dye, weigh out 25 mg of Bromothis compound.

  • Add 3 g of Ficoll® 400 or 3 mL of glycerol to a 15 mL conical tube.

  • Add 1.2 mL of 0.5 M EDTA (pH 8.0).

  • Add 600 µL of 1 M Tris-HCl (pH 8.0).

  • Add the weighed Bromothis compound to the tube.

  • Add sterile deionized water to a final volume of 10 mL.

  • Vortex thoroughly until all components are dissolved.

  • Store at 4°C.

Workflow for Agarose Gel Electrophoresis:

G Workflow of Agarose Gel Electrophoresis A Prepare Agarose Gel B Mix DNA Sample with Bromothis compound Loading Dye A->B C Load Sample into Gel Well B->C D Apply Electric Field C->D E Monitor Migration of Bromothis compound Dye Front D->E F Stop Electrophoresis When Dye Reaches End of Gel E->F G Visualize DNA under UV Light F->G G Principle of Bromothis compound as a pH Indicator cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A H+ ions are abundant B Bromothis compound is protonated A->B C Appears Yellow B->C D H+ ions are scarce E Bromothis compound is deprotonated D->E F Appears Blue/Purple E->F G Workflow for LPCB Fungal Staining (Tease Mount) A Place a Drop of LPCB Stain on a Slide B Aseptically Transfer a Small Portion of Fungal Colony A->B C Gently Tease Apart the Mycelium in the Stain B->C D Apply a Coverslip, Avoiding Air Bubbles C->D E Examine Under a Microscope D->E

References

Preparation of Bromophenol Blue Indicator Solution: A Detailed Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Phenol Blue" is not a standard chemical name for a laboratory indicator. It is likely that the intended substance is Bromothis compound , a common pH indicator derived from phenolsulfonphthalein. This document provides detailed protocols for the preparation of Bromothis compound indicator solutions.

Application Notes

Bromothis compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a versatile sulfonephthalein dye widely utilized in research and clinical laboratories.[1] Its primary application is as an acid-base indicator, exhibiting a distinct color transition from yellow at pH 3.0 to blue at pH 4.6.[1][2] This reversible color change makes it an ideal choice for monitoring pH in various applications.[1]

Beyond its function as a pH indicator, Bromothis compound serves as a color marker in gel electrophoresis to track the migration of DNA, RNA, or proteins.[3] It is also employed as a dye in various industrial and biological staining procedures.[1][4] The compound is typically a yellow powder that turns blue in alkaline solutions and is sparingly soluble in water but more soluble in ethanol, DMSO, and dimethylformamide (DMF).[3][5]

Quantitative Data Summary

Several methods exist for the preparation of Bromothis compound indicator solutions, each yielding a solution suitable for different applications. The following table summarizes the quantitative details for common preparation methods.

Preparation MethodBromothis compound (g)Sodium Hydroxide (NaOH) SolutionEthanol (95-96%) (mL)Final Volume (mL)
Aqueous Solution 0.1--100
Ethanolic Solution 0.1-100100
British Pharmacopoeia (BP) Method [6]0.11.5 mL of 0.1 M20100
Alternative Aqueous Method [7]0.053.73 mL of 0.02 M-100
Titration Indicator (0.04% in 20% Ethanol) [8]0.04-20100
Titration Indicator (with NaOH) [2]0.041.20 mL of 0.05 N10100

Experimental Protocol: Preparation of 0.1% (w/v) Bromothis compound Indicator Solution (BP Method)

This protocol details the preparation of a 100 mL stock solution of Bromothis compound, a common general-purpose indicator.

Materials and Equipment:

  • Bromothis compound powder (C₁₉H₁₀Br₄O₅S)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (96%)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Beaker

  • Glass funnel

  • Pipettes

  • Stirring rod

  • Wash bottle

Procedure:

  • Weighing the Bromothis compound: Accurately weigh 0.1 g of Bromothis compound powder using an analytical balance and transfer it to a clean, dry beaker.

  • Initial Dissolution: To the beaker containing the Bromothis compound, add 1.5 mL of 0.1 M sodium hydroxide solution and 20 mL of 96% ethanol.[6]

  • Gentle Heating and Mixing: Gently warm the mixture while stirring with a glass rod to facilitate the dissolution of the powder.

  • Transfer to Volumetric Flask: Once the Bromothis compound is completely dissolved, carefully transfer the solution into a 100 mL volumetric flask using a glass funnel.

  • Rinsing: Rinse the beaker, stirring rod, and funnel with small portions of distilled water, adding the rinsings to the volumetric flask to ensure a complete transfer of the dissolved indicator.

  • Dilution to Final Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the prepared indicator solution to a labeled reagent bottle. Store in a cool, dark place to maintain its stability.[3]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Bromothis compound indicator solution.

Workflow Preparation of Bromothis compound Indicator Solution A Weigh 0.1 g of Bromothis compound Powder B Add 1.5 mL of 0.1 M NaOH and 20 mL of 96% Ethanol A->B C Gently Heat and Stir to Dissolve B->C D Transfer Solution to 100 mL Volumetric Flask C->D E Rinse Equipment and Add Rinsings to Flask D->E F Dilute to 100 mL with Distilled Water E->F G Stopper and Invert Flask to Mix Thoroughly F->G H Transfer to Labeled Reagent Bottle for Storage G->H

Caption: Workflow for preparing Bromothis compound solution.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle Bromothis compound powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

  • Store the indicator solution away from incompatible materials such as strong oxidizing agents.[10]

  • Consult the Safety Data Sheet (SDS) for Bromothis compound for complete safety information.[9]

References

Phenol Blue (Indophenol) as a Redox Indicator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol Blue, belonging to the indophenol class of dyes, serves as a potent redox indicator in a variety of chemical and biochemical reactions. Its distinct color change upon transition between its oxidized and reduced states allows for clear endpoint determination in titrimetric analysis and qualitative visualization of redox processes. This document provides detailed application notes and experimental protocols for the effective utilization of this compound as a redox indicator. The primary example used in these protocols is 2,6-dichlorophenolindophenol (DCPIP), a common and well-characterized indophenol dye.

Principle of Operation

This compound acts as a redox indicator by undergoing a reversible color change in response to electron transfer. In its oxidized state, it exhibits a distinct blue color, while in its reduced form, it is colorless.[1][2] This transition occurs at a specific electrode potential, making it a valuable tool for monitoring the progress of redox reactions. The reduction of the blue indophenol dye to its colorless leuco-base is the key to its function as an indicator.

Physicochemical Properties

A summary of the key quantitative data for 2,6-dichlorophenolindophenol (DCPIP), a representative this compound indicator, is presented in Table 1.

PropertyValueReference
Common Name 2,6-dichlorophenolindophenol (DCPIP)[3][4]
Chemical Class Indophenol[5]
Appearance (Oxidized Form) Dark blue powder[2]
Color in Solution (Oxidized) Blue[1][2]
Color in Solution (Reduced) Colorless[1][3]
Standard Redox Potential (E°' at pH 7.0) +0.22 V
Molar Extinction Coefficient (at ~600 nm) ~19,100 M⁻¹cm⁻¹ at pH 7.4[1]

Applications

This compound and its derivatives are versatile redox indicators with applications in various scientific fields:

  • Ascorbic Acid (Vitamin C) Quantification: One of the most common applications is the determination of ascorbic acid concentration in food samples, pharmaceuticals, and biological fluids.[3][4] Ascorbic acid is a potent reducing agent that readily reduces the blue DCPIP to its colorless form.

  • Enzyme Assays: It can be used to monitor the activity of certain oxidoreductase enzymes.

  • Photosynthesis Research: DCPIP can act as an artificial electron acceptor in studies of photosynthetic electron transport in chloroplasts.[2]

  • Redox Titrations: It serves as a self-indicating titrant or an indicator in various redox titrations where the endpoint corresponds to a change in the redox potential of the solution.

Experimental Protocols

Protocol 1: Standardization of this compound (DCPIP) Solution with Ascorbic Acid

Objective: To accurately determine the concentration of a prepared DCPIP solution.

Materials:

  • 2,6-dichlorophenolindophenol (DCPIP) sodium salt

  • L-Ascorbic acid (analytical standard)

  • Metaphosphoric acid (HPO₃)

  • Acetic acid (CH₃COOH)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled or deionized water

  • Burette (50 mL)

  • Volumetric flasks (100 mL, 250 mL)

  • Erlenmeyer flasks (125 mL)

  • Analytical balance

Procedure:

  • Preparation of Metaphosphoric Acid-Acetic Acid Solution: Dissolve 15 g of metaphosphoric acid and 40 mL of glacial acetic acid in distilled water and dilute to 500 mL.

  • Preparation of Standard Ascorbic Acid Solution (0.1 mg/mL): Accurately weigh 50 mg of L-ascorbic acid, dissolve it in the metaphosphoric acid-acetic acid solution, and dilute to 500 mL in a volumetric flask. This solution should be prepared fresh.

  • Preparation of this compound (DCPIP) Solution: Weigh approximately 42 mg of sodium bicarbonate and dissolve it in about 150 mL of distilled water. Add approximately 50 mg of 2,6-dichlorophenolindophenol sodium salt to the bicarbonate solution, stir to dissolve, and dilute to 200 mL with distilled water.[3] Filter the solution if necessary.

  • Titration: a. Pipette 5.00 mL of the standard ascorbic acid solution into a 125 mL Erlenmeyer flask. b. Add 5 mL of the metaphosphoric acid-acetic acid solution. c. Titrate with the DCPIP solution from the burette until a faint, permanent pink or rose-pink color persists for at least 5 seconds.[3] The blue DCPIP solution turns pink in the acidic solution at the endpoint. d. Record the volume of DCPIP solution used. e. Repeat the titration at least two more times and calculate the average volume.

Calculation:

The concentration of the DCPIP solution (in mg/mL, in terms of ascorbic acid equivalence) is calculated as:

Concentration (mg/mL) = (Volume of Ascorbic Acid × Concentration of Ascorbic Acid) / Average Volume of DCPIP

Protocol 2: Determination of Ascorbic Acid in a Juice Sample

Objective: To quantify the Vitamin C content in a fruit juice sample.

Materials:

  • Standardized this compound (DCPIP) solution (from Protocol 1)

  • Juice sample (e.g., orange juice)

  • Metaphosphoric acid-acetic acid solution

  • Burette (50 mL)

  • Erlenmeyer flasks (125 mL)

  • Pipettes

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: a. If the juice contains pulp, centrifuge or filter it to obtain a clear liquid. b. Pipette 10.00 mL of the clear juice sample into a 100 mL volumetric flask and dilute to the mark with the metaphosphoric acid-acetic acid solution.

  • Titration: a. Pipette 10.00 mL of the diluted juice sample into a 125 mL Erlenmeyer flask. b. Titrate with the standardized DCPIP solution until a faint, permanent pink color persists for at least 5 seconds. c. Record the volume of DCPIP solution used. d. Repeat the titration at least two more times and calculate the average volume.

Calculation:

Ascorbic Acid (mg/100 mL of juice) = (Average Volume of DCPIP × Concentration of DCPIP × Dilution Factor × 100) / Volume of Sample Titrated

Visualizations

Redox Mechanism of this compound (Indophenol)

redox_mechanism oxidized Indophenol (Oxidized) Blue reduced Leuco-indophenol (Reduced) Colorless oxidized->reduced + 2e⁻ + 2H⁺ reduced->oxidized - 2e⁻ - 2H⁺

Caption: Reversible redox reaction of this compound (Indophenol).

Experimental Workflow for Ascorbic Acid Titration

titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_dcpip Prepare DCPIP Solution standardize Standardize DCPIP with Ascorbic Acid prep_dcpip->standardize prep_ascorbic Prepare Standard Ascorbic Acid Solution prep_ascorbic->standardize prep_sample Prepare Juice Sample titrate_sample Titrate Juice Sample with Standardized DCPIP prep_sample->titrate_sample standardize->titrate_sample calculate Calculate Ascorbic Acid Concentration titrate_sample->calculate

Caption: Workflow for Vitamin C determination using this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Metaphosphoric acid and acetic acid are corrosive. Handle with care in a well-ventilated area or fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This compound (Indophenol) is a reliable and versatile redox indicator suitable for a range of applications in research and quality control. The distinct and reversible color change between its oxidized (blue) and reduced (colorless) forms provides a clear visual endpoint for titrimetric analyses, most notably in the quantification of ascorbic acid. The protocols provided herein offer a robust framework for the successful application of this indicator.

References

Application Notes and Protocols: Indoaniline Dyes for Microscopy Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While N,N-dimethylindoaniline is not a commonly utilized premade stain in microscopy, the in situ formation of indoaniline dyes through oxidative coupling reactions represents a powerful technique in histochemistry. This method is particularly valuable for the enzymatic localization of specific cellular activities, most notably for the detection of cytochrome c oxidase. This document provides detailed application notes and protocols for the use of indoaniline dye formation in microscopy, with a focus on its application in assessing mitochondrial function.

Principle of Indoaniline Dye Formation for Staining

The staining method is based on the "Nadi" reaction, an oxidative coupling process. In the presence of an oxidase enzyme, such as cytochrome c oxidase, a substituted p-phenylenediamine (e.g., N,N-dimethyl-p-phenylenediamine) is oxidized. This oxidized intermediate then reacts with a coupling agent, typically a phenol or naphthol (e.g., α-naphthol), to form an insoluble, colored indoaniline dye at the site of enzymatic activity. The intensity of the resulting stain is proportional to the activity of the enzyme.

Application: Detection of Cytochrome C Oxidase Activity

Cytochrome c oxidase is a key enzyme in the mitochondrial electron transport chain and serves as a critical marker for mitochondrial function and metabolic activity. Its detection is vital in research areas such as neurodegenerative diseases, myopathies, and cancer metabolism. The formation of an indoaniline dye provides a robust method for the histochemical localization of cytochrome c oxidase activity in tissue sections.

Experimental Protocol: Histochemical Staining of Cytochrome C Oxidase

This protocol is adapted from histochemical methods for detecting cytochrome c oxidase activity.

Materials and Reagents

ReagentConcentration/PuritySupplier ExampleNotes
N,N-Dimethyl-p-phenylenediamine≥97%Sigma-AldrichHighly toxic. Handle with care.
α-Naphthol≥99%Sigma-AldrichStore protected from light.
Cytochrome c (from bovine heart)≥95%Sigma-Aldrich
SucroseReagent GradeVWR
Phosphate Buffer (pH 7.4)0.1 MIn-house preparation
Fresh-frozen tissue sections--Cryostat sections (10-20 µm) are ideal.
Fixative (optional)4% Paraformaldehyde in PBSElectron Microscopy SciencesFor post-fixation if required.

Procedure

  • Tissue Preparation:

    • Cut fresh-frozen tissue sections at 10-20 µm using a cryostat.

    • Mount the sections on pre-cleaned glass slides.

    • Allow the sections to air-dry for 30 minutes at room temperature.

  • Incubation Medium Preparation (prepare fresh):

    • Dissolve 5 mg of N,N-dimethyl-p-phenylenediamine in 10 ml of 0.1 M phosphate buffer (pH 7.4).

    • Add 10 mg of α-naphthol to the solution and mix thoroughly until dissolved.

    • Add 10 mg of cytochrome c and 750 mg of sucrose.

    • Filter the solution before use.

  • Staining:

    • Immerse the slides in the freshly prepared incubation medium.

    • Incubate at 37°C for 30-60 minutes, or until the desired stain intensity is achieved. Monitor the color development under a microscope.

  • Washing and Mounting:

    • Rinse the slides briefly in distilled water.

    • (Optional) Post-fix in 4% paraformaldehyde for 10 minutes.

    • Rinse again in distilled water.

    • Dehydrate through a graded series of ethanol (e.g., 70%, 95%, 100%).

    • Clear in xylene and coverslip with a permanent mounting medium.

Expected Results

Sites with high cytochrome c oxidase activity will exhibit a blue to purple indoaniline dye precipitate. The staining will be localized to the mitochondria.

Workflow for Cytochrome C Oxidase Staining

G cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_mount Washing and Mounting cluster_analysis Analysis prep1 Cut fresh-frozen tissue sections (10-20 µm) prep2 Mount on glass slides prep1->prep2 prep3 Air-dry for 30 min prep2->prep3 stain1 Prepare fresh incubation medium prep3->stain1 stain2 Immerse slides in medium stain1->stain2 stain3 Incubate at 37°C for 30-60 min stain2->stain3 mount1 Rinse in distilled water stain3->mount1 mount2 Optional: Post-fixation mount1->mount2 mount3 Dehydrate and clear mount2->mount3 mount4 Coverslip mount3->mount4 analysis1 Image under light microscope mount4->analysis1

Workflow for Cytochrome C Oxidase Histochemical Staining.

Signaling Pathway: Role of Cytochrome C Oxidase

The staining reaction is directly linked to the electron transport chain in mitochondria.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Stain Staining Reaction ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O₂ ComplexIV->O2 Substrate N,N-Dimethyl-p- phenylenediamine ComplexIV->Substrate Catalyzes oxidation H2O H₂O O2->H2O Dye Indoaniline Dye (Blue/Purple Precipitate) Substrate->Dye Oxidation Coupler α-Naphthol Coupler->Dye Coupling

Role of Cytochrome C Oxidase in Indoaniline Dye Formation.

Supplementary Protocols: General Microscopy Staining

For broader applications in cell-based assays and drug development, the following general protocols for cell viability and immunofluorescence staining are provided.

Protocol: Cell Viability Staining with Trypan Blue

This is a common method to differentiate viable from non-viable cells.[1]

Materials

ReagentConcentrationSupplier Example
Trypan Blue Solution0.4% (w/v)Thermo Fisher Scientific
Phosphate-Buffered Saline (PBS)1XGibco
Cell Suspension--

Procedure

  • Prepare a single-cell suspension in PBS.

  • Mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with the stained cell suspension.

  • Count the number of stained (non-viable) and unstained (viable) cells under a light microscope.

  • Calculate cell viability: (Number of viable cells / Total number of cells) x 100%.

Protocol: Immunofluorescence Staining for Intracellular Antigens

This protocol allows for the visualization of specific proteins within fixed and permeabilized cells.

Materials

ReagentPurpose
4% Paraformaldehyde in PBSFixation
0.1% Triton X-100 in PBSPermeabilization
5% Bovine Serum Albumin (BSA) in PBSBlocking
Primary AntibodyTargets the protein of interest
Fluorophore-conjugated Secondary AntibodyBinds to the primary antibody for visualization
DAPI or Hoechst StainNuclear counterstain

Procedure

  • Cell Culture: Grow cells on coverslips to 70-80% confluency.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Incubate with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Incubate with DAPI or Hoechst stain for 5 minutes.

  • Mounting: Mount the coverslip on a microscope slide with anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filters.

Workflow for Immunofluorescence Staining

G cluster_prep Cell Preparation cluster_stain Antibody Staining cluster_mount Final Steps cluster_analysis Analysis prep1 Culture cells on coverslips prep2 Fix with 4% PFA prep1->prep2 prep3 Permeabilize with Triton X-100 prep2->prep3 stain1 Block with 5% BSA prep3->stain1 stain2 Incubate with Primary Antibody stain1->stain2 stain3 Incubate with Secondary Antibody stain2->stain3 mount1 Counterstain nuclei (DAPI) stain3->mount1 mount2 Mount coverslip mount1->mount2 analysis1 Image with fluorescence microscope mount2->analysis1

General Workflow for Immunofluorescence Staining.

References

Application Notes and Protocols for the Use of Phenol-Based Colorimetric Assays in Quantitative Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Phenol Blue": While the term "this compound" is not commonly used to describe a specific, commercially available reagent for quantitative biochemical assays, several well-established methods rely on the chemical reaction of phenol to produce a distinct blue-colored product. These assays are highly valuable for the quantitative determination of phenols or molecules that can be enzymatically converted to phenol. This document provides detailed application notes and protocols for these quantitative assays.

These methods are essential for researchers, scientists, and drug development professionals working in areas such as environmental analysis, pharmaceutical quality control, and clinical diagnostics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for three common spectrophotometric methods used for the determination of phenol, all of which result in a blue-colored product. This allows for an easy comparison of their sensitivity and optimal reaction conditions.

ParameterIndophenol Dye MethodCharge-Transfer Complex MethodNitroprusside-Hydroxylamine Method
Chromophore Greenish-blue indophenol dyeBlue charge-transfer complexBlue colored species
Wavelength of Max. Absorbance (λmax) 670 nm[1]610 nm[2]700 nm[3]
Molar Absorptivity (ε) 3.30 × 10⁴ L mol⁻¹ cm⁻¹[1]Not explicitly stated1.68 × 10⁴ L mol⁻¹ cm⁻¹
Linear Range (Beer's Law) 0.3–2.4 ppm[1]7.5 × 10⁻⁶ M – 7.5 × 10⁻⁵ M[2]0.1–6.5 ppm
Optimal pH Alkaline mediumpH 10[2]10.26–11.46
Reaction Time Not explicitly stated15 minutes[2]Not explicitly stated
Key Reagents Ammonia, N-chlorosuccinimide, Sodium nitroprusside[1]2,6-dichloroquinone-4-chloroimide (DCQ)[2]Sodium nitroprusside, Hydroxylamine hydrochloride[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to optimize these protocols for specific applications and sample types.

Protocol for the Indophenol Dye Method

This method is based on the reaction of phenol with ammonia and N-chlorosuccinimide in an alkaline medium, catalyzed by sodium nitroprusside, to form a greenish-blue indophenol dye.

Materials:

  • Phenol standard solution

  • Ammonia solution

  • N-chlorosuccinimide solution

  • Sodium nitroprusside solution (catalyst)

  • Alkaline buffer (e.g., borate buffer)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes and tips

  • Volumetric flasks

Procedure:

  • Sample Preparation: Prepare a series of phenol standards within the linear range (0.3–2.4 ppm). Prepare unknown samples, ensuring they are diluted to fall within this range.

  • Reaction Mixture: In a clean test tube, add the sample or standard solution.

  • Add the ammonia solution, followed by the N-chlorosuccinimide solution.

  • Add the sodium nitroprusside solution to catalyze the reaction.

  • Adjust the final volume with the alkaline buffer and mix thoroughly.

  • Incubation: Allow the reaction to proceed for the optimized time at room temperature.

  • Measurement: Measure the absorbance of the resulting greenish-blue solution at 670 nm against a reagent blank.[1]

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from the standard curve.

Protocol for the Charge-Transfer Complex Method

This assay relies on the formation of a blue-colored charge-transfer complex between phenol and 2,6-dichloroquinone-4-chloroimide (DCQ) in a basic medium.

Materials:

  • Phenol standard solution

  • 2,6-dichloroquinone-4-chloroimide (DCQ) solution

  • Basic buffer (e.g., borate buffer, pH 10)[2]

  • Spectrophotometer

  • Cuvettes

  • Micropipettes and tips

  • Volumetric flasks

Procedure:

  • Sample Preparation: Prepare phenol standards and unknown samples to be within the linear range of 7.5 × 10⁻⁶ M to 7.5 × 10⁻⁵ M.[2]

  • Reaction Mixture: In a test tube, mix the phenol standard or sample with the DCQ solution.

  • Add the basic buffer (pH 10) to the mixture and bring it to the final volume.[2]

  • Incubation: Incubate the reaction mixture for 15 minutes at room temperature. The color will remain stable for up to an hour.[2]

  • Measurement: Measure the absorbance of the blue complex at 610 nm using a spectrophotometer, with a reagent blank as the reference.[2]

  • Quantification: Generate a standard curve from the absorbance readings of the phenol standards and use it to determine the concentration of the unknown samples.

Protocol for the Nitroprusside-Hydroxylamine Method

This rapid spectrophotometric method is based on the reaction of phenol with sodium nitroprusside and hydroxylamine in a buffered alkaline medium to produce a blue-colored product.

Materials:

  • Phenol standard solution

  • Sodium nitroprusside solution (1 x 10⁻² M)

  • Hydroxylamine hydrochloride solution (1 x 10⁻² M)

  • Alkaline buffer (pH 11)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes and tips

  • 25 mL standard flasks

Procedure:

  • Sample Preparation: Prepare phenol standards and unknown samples to fall within the concentration range of 0.1 to 6.5 ppm.

  • Reaction Setup: In a 25 mL standard flask, add the sample or standard solution.

  • Add 0.5 mL of the sodium nitroprusside solution.

  • Add 2 mL of the hydroxylamine hydrochloride solution.

  • Add 5 mL of the buffer (pH 11).

  • Dilute the solution to the 25 mL mark with distilled water and mix thoroughly.

  • Measurement: Immediately measure the absorbance of the blue solution at 700 nm against a reagent blank prepared in the same manner.[3]

  • Quantification: Plot a calibration curve using the absorbance values of the standards and determine the concentration of phenol in the unknown samples.

Visualizations

The following diagrams illustrate the experimental workflows for the described quantitative biochemical assays.

Indophenol_Dye_Method_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Start Prepare Phenol Standards & Samples Add_Reagents Add Ammonia, N-chlorosuccinimide, & Sodium Nitroprusside Start->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Measure_Abs Measure Absorbance at 670 nm Incubate->Measure_Abs Quantify Construct Standard Curve & Quantify Measure_Abs->Quantify

Caption: Workflow for the Indophenol Dye Method.

Charge_Transfer_Complex_Method_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Start Prepare Phenol Standards & Samples Add_DCQ Add DCQ Solution & pH 10 Buffer Start->Add_DCQ Incubate Incubate for 15 minutes Add_DCQ->Incubate Measure_Abs Measure Absorbance at 610 nm Incubate->Measure_Abs Quantify Generate Standard Curve & Quantify Measure_Abs->Quantify

Caption: Workflow for the Charge-Transfer Complex Method.

Nitroprusside_Hydroxylamine_Method_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Start Prepare Phenol Standards & Samples in Flasks Add_Reagents Add Sodium Nitroprusside, Hydroxylamine HCl, & pH 11 Buffer Start->Add_Reagents Dilute Dilute to Final Volume & Mix Add_Reagents->Dilute Measure_Abs Measure Absorbance at 700 nm Dilute->Measure_Abs Quantify Plot Calibration Curve & Quantify Measure_Abs->Quantify

Caption: Workflow for the Nitroprusside-Hydroxylamine Method.

Signaling Pathways and Logical Relationships

The described assays are direct chemical reactions for the quantification of phenol. However, they can be coupled to enzymatic reactions where phenol is a product. This allows for the indirect quantification of enzyme activity or the concentration of a substrate that is converted to phenol. A common example is the use of horseradish peroxidase (HRP) in various assays.

Enzymatic_Assay_Coupling Substrate Substrate Enzyme Enzyme (e.g., Peroxidase) Substrate->Enzyme Phenol Phenol (Product) Enzyme->Phenol Phenol_Precursor Phenol Precursor Phenol_Precursor->Enzyme Colorimetric_Reagents Colorimetric Reagents (e.g., DCQ, Nitroprusside) Phenol->Colorimetric_Reagents Blue_Product Blue Product Colorimetric_Reagents->Blue_Product Reaction Spectrophotometer Spectrophotometric Measurement Blue_Product->Spectrophotometer

Caption: Coupled Enzymatic Reaction for Phenol Quantification.

References

Application Notes and Protocols for Phenol Derivatives as Visual Indicators in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Bromophenol Blue as a Representative this compound Indicator

These application notes provide a comprehensive overview of the use of phenol-based indicators in titrations, with a specific focus on Bromothis compound. While the term "this compound" is not a standard nomenclature for a specific titration indicator, it is often used colloquially to refer to indicators derived from phenol, such as Bromothis compound. These notes are intended for researchers, scientists, and professionals in drug development who utilize titration in their analytical procedures.

Principle of Operation

Phenol-based indicators, like Bromothis compound, are weak acids that exhibit a distinct color change as they transition between their protonated (acidic) and deprotonated (basic) forms.[1][2][3] This color change is attributed to alterations in the molecule's electronic structure, which affects its absorption of light in the visible spectrum.[2] The specific pH range over which this color transition occurs is a characteristic property of each indicator.[2]

For Bromothis compound, the transition from its yellow acidic form to its blue-purple basic form occurs over a pH range of 3.0 to 4.6.[4][5][6] This makes it a suitable indicator for titrations where the equivalence point is expected to be in the acidic range.[5]

Applications in Titrations

Bromothis compound is primarily employed in acid-base titrations.[4][5] Its distinct color change provides a clear visual endpoint, signaling the completion of the reaction.[5] It is particularly useful for titrations involving a strong acid and a weak base, where the pH at the equivalence point is typically below 7.

Beyond acid-base titrations, some phenol derivatives can act as redox indicators, changing color in response to oxidation-reduction reactions.[7] For instance, Methylene Blue, though not a phenol derivative, is a well-known redox indicator that transitions from blue to colorless.[8]

Advantages and Limitations

Advantages:

  • Distinct Color Change: The transition from yellow to blue/purple is easily observable.[5]

  • Versatility: It can be used in various types of acid-base titrations.[5]

  • Cost-Effective: Bromothis compound is a readily available and affordable indicator.[5]

Limitations:

  • Limited pH Range: Its effectiveness is confined to a specific acidic pH range (3.0-4.6).[4][6]

  • Subjectivity: The visual determination of the endpoint can be subjective and may vary between individuals.

Quantitative Data Summary

The following table summarizes the key quantitative data for Bromothis compound and other relevant phenol-based indicators.

IndicatorpH RangeColor in Acidic FormColor in Basic FormpKa
Bromothis compound 3.0 - 4.6YellowBlue/Purple~4.0
Phenol Red 6.8 - 8.2YellowRed~7.7
Bromothymol Blue 6.0 - 7.6YellowBlue~7.1
Phenolphthalein 8.2 - 10.0ColorlessPink/Fuchsia~9.3

Experimental Protocols

Protocol 1: Standardization of a Sodium Hydroxide Solution using Bromothis compound Indicator

This protocol outlines the steps for standardizing a sodium hydroxide (NaOH) solution with a known concentration of a primary standard acid, such as potassium hydrogen phthalate (KHP), using Bromothis compound as the indicator.

Materials:

  • Sodium hydroxide (NaOH) solution of unknown concentration

  • Potassium hydrogen phthalate (KHP), primary standard grade

  • Bromothis compound indicator solution (0.1% in ethanol)

  • Distilled or deionized water

  • Buret (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Analytical balance

  • Volumetric pipet (25 mL)

Procedure:

  • Prepare the KHP solution: Accurately weigh approximately 0.5 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.

  • Dissolve the KHP in about 50 mL of distilled water.

  • Add the indicator: Add 2-3 drops of Bromothis compound indicator solution to the KHP solution. The solution should be yellow.

  • Prepare the buret: Rinse the buret with a small amount of the NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret reading.

  • Titrate the KHP solution: Slowly add the NaOH solution from the buret to the KHP solution while continuously swirling the flask.

  • Endpoint determination: Continue the titration until the solution just turns from yellow to a faint blue/purple color that persists for at least 30 seconds. This is the endpoint.

  • Record the final volume: Record the final buret reading.

  • Repeat: Repeat the titration at least two more times for accuracy.

  • Calculate the molarity of the NaOH solution:

    • Moles of KHP = Mass of KHP / Molar mass of KHP (204.22 g/mol )

    • Moles of NaOH = Moles of KHP (since the reaction is 1:1)

    • Molarity of NaOH = Moles of NaOH / Volume of NaOH used (in Liters)

Protocol 2: Determination of Acetic Acid Concentration in Vinegar

This protocol describes the determination of the concentration of acetic acid in a commercial vinegar sample using a standardized NaOH solution and Bromothis compound indicator.

Materials:

  • Standardized sodium hydroxide (NaOH) solution (from Protocol 1)

  • Commercial vinegar sample

  • Bromothis compound indicator solution (0.1% in ethanol)

  • Distilled or deionized water

  • Buret (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Volumetric pipet (10 mL)

Procedure:

  • Prepare the vinegar sample: Pipette 10.00 mL of the vinegar sample into a 250 mL Erlenmeyer flask.

  • Add approximately 40 mL of distilled water to the flask.

  • Add the indicator: Add 2-3 drops of Bromothis compound indicator solution. The solution will be yellow.

  • Prepare the buret: Fill the buret with the standardized NaOH solution and record the initial volume.

  • Titrate the vinegar sample: Titrate the vinegar solution with the NaOH solution until the endpoint is reached (a persistent faint blue/purple color).

  • Record the final volume: Record the final buret reading.

  • Repeat: Perform at least two more titrations.

  • Calculate the concentration of acetic acid:

    • Moles of NaOH = Molarity of NaOH × Volume of NaOH used (in Liters)

    • Moles of acetic acid = Moles of NaOH (from the 1:1 stoichiometry of the reaction: CH₃COOH + NaOH → CH₃COONa + H₂O)

    • Molarity of acetic acid = Moles of acetic acid / Volume of vinegar sample (0.010 L)

    • Concentration of acetic acid (% w/v) = (Molarity of acetic acid × Molar mass of acetic acid (60.05 g/mol )) / 10

Visualizations

Below are diagrams illustrating the chemical transformation of Bromothis compound and a typical experimental workflow for its use in titrations.

G cluster_transformation Chemical Transformation of Bromothis compound Acid_Form Acidic Form (Yellow) pH < 3.0 Transition_State Transition State (Greenish) Acid_Form->Transition_State + OH- Transition_State->Acid_Form + H+ Base_Form Basic Form (Blue/Purple) pH > 4.6 Transition_State->Base_Form + OH- Base_Form->Transition_State + H+ G cluster_workflow Titration Workflow using Bromothis compound Start Start Prepare_Analyte Prepare Analyte Solution (e.g., KHP or Vinegar) Start->Prepare_Analyte Add_Indicator Add Bromothis compound Indicator (Solution turns Yellow) Prepare_Analyte->Add_Indicator Prepare_Buret Prepare Buret with Titrant (e.g., NaOH) Add_Indicator->Prepare_Buret Titrate Titrate Analyte with Titrant Prepare_Buret->Titrate Endpoint Observe Color Change to Blue/Purple (Endpoint Reached) Titrate->Endpoint Record_Volume Record Final Volume of Titrant Endpoint->Record_Volume Calculate Calculate Analyte Concentration Record_Volume->Calculate End End Calculate->End

References

Application Notes and Protocols for Tracking Dye Mobility in Polyacrylamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins and nucleic acids based on their size, charge, and conformation. Tracking dyes are small, negatively charged molecules included in the sample loading buffer to provide a visual indication of the progress of electrophoresis. These dyes migrate through the gel towards the anode, typically faster than the biomolecules being analyzed, allowing for real-time monitoring of the separation process and indicating when to terminate the electrophoretic run to prevent the samples from running off the gel. The most commonly used tracking dye in PAGE is Bromophenol Blue. This document provides detailed protocols and data on the electrophoretic mobility of tracking dyes in polyacrylamide gels, with a focus on providing a framework for understanding and optimizing their use.

While "this compound" is specified as the topic, it is not a commonly cited tracking dye in the context of polyacrylamide gel electrophoresis in scientific literature. Therefore, this guide will focus on the principles of tracking dye mobility using the extensively documented Bromothis compound as a primary example. The principles and protocols described herein are broadly applicable and can be adapted for other tracking dyes.

Principle of Electrophoretic Mobility of Tracking Dyes

The electrophoretic mobility of a tracking dye in a polyacrylamide gel is influenced by several factors:

  • Charge-to-mass ratio: The dye molecule must possess a net negative charge at the pH of the running buffer to migrate towards the anode along with the sample.

  • Molecular size: Smaller dye molecules will navigate the pores of the polyacrylamide matrix more easily and thus migrate faster.

  • Polyacrylamide gel concentration: The migration rate of the dye is inversely proportional to the concentration of the polyacrylamide gel. Higher percentage gels have smaller pores, which retards the movement of the dye.

  • Buffer system: The composition and pH of the running buffer affect the charge of the dye and the overall electrophoretic field strength, thereby influencing its mobility.

  • Denaturing vs. Nondenaturing conditions: In SDS-PAGE (denaturing), the migration front of the dye is generally uniform. In native PAGE (nondenaturing), the dye's interaction with other molecules and its own conformation can affect its migration.

Application Notes

  • Monitoring Electrophoresis: The primary application of tracking dyes is to monitor the progress of the electrophoretic run. The dye front, which is the visible line of the tracking dye, indicates the leading edge of the separation.

  • Preventing Sample Loss: By observing the position of the dye front, researchers can stop the electrophoresis before the smallest molecules of interest run off the end of the gel.[1]

  • Loading Aid: The color of the tracking dye makes it easier to visually confirm that the sample has been loaded correctly into the wells of the gel.

  • Estimation of Molecular Size (for Nucleic Acids): In nucleic acid electrophoresis, the migration of tracking dyes is often correlated with the migration of DNA or RNA fragments of a known size. This allows for an approximate estimation of the size of the sample fragments.[2][3][4][5]

Quantitative Data: Migration of Common Tracking Dyes in Polyacrylamide Gels

The following tables summarize the approximate co-migration of common tracking dyes with double-stranded DNA fragments in non-denaturing polyacrylamide gels and with single-stranded DNA in denaturing polyacrylamide gels. This data is crucial for experimental planning and interpretation.

Table 1: Approximate Co-migration of Tracking Dyes with dsDNA in Non-Denaturing Polyacrylamide Gels [3][5]

Polyacrylamide Gel (%)Bromothis compound (bp)Xylene Cyanol (bp)
3.5%~100~460
5.0%~65~260
8.0%~45~160
12.0%~20~70
15.0%~15~60
20.0%~12~45

Table 2: Approximate Co-migration of Tracking Dyes with ssDNA in Denaturing Polyacrylamide Gels [3][4]

Polyacrylamide Gel (%)Bromothis compound (nucleotides)Xylene Cyanol (nucleotides)
5.0%~35~130
6.0%~26~106
8.0%~19~75
10.0%~12~55
20.0%~8~28

Experimental Protocols

Protocol 1: Preparation of a 6X Sample Loading Buffer with Bromothis compound

This protocol describes the preparation of a standard 6X sample loading buffer for protein or nucleic acid electrophoresis.

Materials:

  • Tris-HCl

  • Glycerol

  • Sodium Dodecyl Sulfate (SDS) (for denaturing gels)

  • Bromothis compound

  • β-mercaptoethanol or Dithiothreitol (DTT) (for reducing denaturing gels)

  • Deionized water

Procedure:

  • To prepare 10 mL of 6X loading buffer, combine the following:

    • 3.75 mL of 1 M Tris-HCl, pH 6.8

    • 6.0 mL of Glycerol

    • 1.2 g of SDS (for denaturing gels)

    • 1.2 mg of Bromothis compound

  • Add deionized water to a final volume of 10 mL.

  • Mix thoroughly until all components are dissolved.

  • For reducing SDS-PAGE, add 930 µL of β-mercaptoethanol or 0.93 g of DTT to 9.07 mL of the 6X loading buffer just before use.

  • Store the loading buffer at room temperature or 4°C.

Protocol 2: Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol provides a general procedure for running a denaturing polyacrylamide gel.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Separating gel buffer (e.g., 1.5 M Tris-HCl, pH 8.8, 0.4% SDS)

  • Stacking gel buffer (e.g., 0.5 M Tris-HCl, pH 6.8, 0.4% SDS)

  • Ammonium persulfate (APS), 10% solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Running buffer (e.g., 25 mM Tris, 192 mM glycine, 0.1% SDS)

  • Protein or nucleic acid sample

  • 6X Sample Loading Buffer (from Protocol 1)

  • Molecular weight standards

  • Electrophoresis apparatus and power supply

Procedure:

  • Casting the Polyacrylamide Gel:

    • Assemble the gel casting apparatus.

    • Prepare the separating gel solution by mixing the acrylamide/bis-acrylamide solution, separating gel buffer, APS, and TEMED. The percentage of acrylamide will determine the pore size of the gel.

    • Pour the separating gel into the casting apparatus, leaving space for the stacking gel.

    • Overlay the separating gel with water or isopropanol to ensure a flat surface.

    • Allow the separating gel to polymerize (typically 30-60 minutes).

    • Prepare the stacking gel solution by mixing the acrylamide/bis-acrylamide solution, stacking gel buffer, APS, and TEMED.

    • Pour off the overlay and add the stacking gel solution on top of the polymerized separating gel.

    • Insert a comb to create the sample wells.

    • Allow the stacking gel to polymerize (typically 20-30 minutes).

  • Sample Preparation and Loading:

    • Mix your sample with the 6X sample loading buffer in a 5:1 ratio (e.g., 10 µL of sample + 2 µL of loading buffer).

    • If using a denaturing gel for proteins, heat the samples at 95-100°C for 5 minutes.

    • Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with running buffer.

    • Carefully remove the comb from the stacking gel.

    • Load the prepared samples and molecular weight standards into the wells.

  • Electrophoresis:

    • Connect the electrophoresis tank to the power supply.

    • Apply a constant voltage or current to run the gel. Typical conditions are 100-150 V.

    • Monitor the migration of the Bromothis compound dye front.

    • Stop the electrophoresis when the dye front reaches the bottom of the gel.

  • Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with a suitable staining solution (e.g., Coomassie Brilliant Blue for proteins, Ethidium Bromide or SYBR Green for nucleic acids) to visualize the separated bands.

    • Destain the gel to reduce background and enhance band visibility.

    • Image the gel using an appropriate imaging system.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the electrophoretic mobility of a tracking dye in a polyacrylamide gel.

Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_gel Prepare Polyacrylamide Gel load_sample Load Sample into Gel prep_gel->load_sample prep_buffer Prepare Running Buffer prep_buffer->load_sample prep_sample Prepare Sample with Tracking Dye prep_sample->load_sample run_gel Apply Electric Field load_sample->run_gel monitor_dye Monitor Dye Migration run_gel->monitor_dye stop_run Stop Electrophoresis monitor_dye->stop_run stain_gel Stain and Destain Gel stop_run->stain_gel image_gel Image Gel stain_gel->image_gel analyze_mobility Analyze Mobility image_gel->analyze_mobility

Caption: Workflow for PAGE with a tracking dye.

References

Troubleshooting & Optimization

Technical Support Center: Phenol Blue Fading in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Phenol Blue fading in aqueous solutions during their experiments.

Troubleshooting Guides

Issue 1: Rapid Fading of this compound Solution Upon Preparation

Question: I just prepared an aqueous solution of this compound, and its color is fading rapidly. What could be the cause?

Answer: Rapid fading of a freshly prepared this compound solution can be attributed to several factors, primarily related to the solution's pH and exposure to light.

  • pH: this compound, like many phenolic indicators, is sensitive to pH. In strongly alkaline solutions, the dye structure can be susceptible to nucleophilic attack by hydroxide ions, leading to a colorless product.

  • Photodegradation: Exposure to ambient or UV light can cause the dye to degrade. This process is often accelerated in the presence of oxygen.

  • Oxidizing Agents: The presence of residual oxidizing agents in your water or glassware can lead to the oxidation and subsequent fading of the dye.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution. If it is highly alkaline, adjust it to a more neutral or slightly acidic pH for storage, if your experimental protocol allows.

  • Protect from Light: Store the this compound solution in an amber bottle or wrap the container with aluminum foil to protect it from light.

  • Use High-Purity Water: Prepare your solutions using deionized or distilled water to minimize contaminants.

  • Thoroughly Clean Glassware: Ensure all glassware is rinsed with high-purity water to remove any residual cleaning agents that may be oxidizing.

Issue 2: Inconsistent Color Change During Titration

Question: I am using this compound as an endpoint indicator in an acid-base titration, but the color change is gradual and the endpoint is difficult to determine. Why is this happening?

Answer: A sluggish and indistinct color change during titration can be due to the fading of the indicator, interference from other substances in the sample, or an inappropriate choice of indicator for the specific titration.

Troubleshooting Steps:

  • Minimize Time in Alkaline Conditions: If you are titrating an acid with a base, the solution will become progressively more alkaline. The fading of this compound is more pronounced in basic conditions. Try to perform the titration relatively quickly to minimize the time the indicator spends in the high pH environment near the endpoint.

  • Check for Interfering Substances: Components in your sample may react with the indicator or buffer the solution, causing a gradual pH change. Run a blank titration with just the solvent to see if the issue persists.

  • Optimize Indicator Concentration: Using too much indicator can sometimes obscure the endpoint. Conversely, too little may result in a faint color change. Experiment with slightly different indicator concentrations.

  • Consider an Alternative Indicator: If the fading is inherent to the reaction conditions, this compound may not be the ideal indicator. Refer to a pH indicator chart to select an indicator with a pKa closer to the expected equivalence point pH of your titration.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is it prone to fading?

A1: this compound, also known as N,N-dimethylindoaniline, has the chemical formula C₁₄H₁₄N₂O. Its structure contains a quinone-imine chromophore, which is responsible for its blue color. This chromophore is susceptible to chemical reactions that can disrupt the conjugated system of double bonds, leading to a loss of color (fading). The primary mechanisms of fading are nucleophilic attack (especially by hydroxide ions in alkaline solutions), oxidation, and photodegradation.

Q2: What is the optimal pH range for the stability of this compound in an aqueous solution?

Q3: How does temperature affect the fading of this compound?

A3: Generally, an increase in temperature will accelerate the rate of chemical reactions, including the degradation of dyes. Therefore, storing this compound solutions at lower temperatures (e.g., in a refrigerator at 4°C) can help to slow down the fading process. For kinetic experiments where temperature is a variable, it is important to account for its effect on the fading rate.

Q4: Can I use a faded this compound solution for my experiments?

A4: It is not recommended to use a faded this compound solution. The fading indicates that the concentration of the active indicator has decreased, which will lead to inaccurate results, particularly in quantitative applications like titrations or colorimetric assays. Always use a freshly prepared or properly stored solution that exhibits the correct color intensity.

Q5: Are there any common laboratory reagents that can accelerate the fading of this compound?

A5: Yes, oxidizing agents such as hydrogen peroxide, hypochlorite (bleach), and even dissolved oxygen can accelerate the fading of this compound. Additionally, strong reducing agents can also decolorize the dye. It is important to be aware of the chemical compatibility of this compound with other reagents in your experimental setup.

Data Presentation

The rate of fading of a phenolic dye is often influenced by the concentration of hydroxide ions (in alkaline solutions). The table below presents hypothetical kinetic data for the fading of a phenolic dye in an aqueous solution at different pH values, illustrating a pseudo-first-order reaction with respect to the dye concentration.

pH[OH⁻] (M)Apparent Rate Constant (k') (s⁻¹)Half-life (t₁/₂) (s)
9.01.0 x 10⁻⁵5.0 x 10⁻⁵13863
10.01.0 x 10⁻⁴5.0 x 10⁻⁴1386
11.01.0 x 10⁻³5.0 x 10⁻³139
12.01.0 x 10⁻²5.0 x 10⁻²14

Note: This data is illustrative for a generic phenolic dye and is intended to show the trend of accelerated fading with increasing pH. Actual rates for this compound may vary.

Experimental Protocols

Experiment: Kinetic Study of this compound Fading in Alkaline Solution

This experiment aims to determine the rate of fading of this compound in a basic aqueous solution using spectrophotometry.

Materials:

  • This compound stock solution (e.g., 0.1% in ethanol)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Buffer solutions of various pH (e.g., pH 9, 10, 11, 12)

  • Spectrophotometer

  • Cuvettes

  • Stopwatch

  • Volumetric flasks and pipettes

Methodology:

  • Prepare the Reaction Mixture:

    • Pipette a known volume of the buffer solution into a clean cuvette.

    • Add a small, precise volume of the this compound stock solution to the cuvette. The amount should be sufficient to give an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Immediately mix the solution by inverting the cuvette (sealed with parafilm) and start the stopwatch.

  • Spectrophotometric Measurement:

    • Quickly place the cuvette in the spectrophotometer.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for this compound in the basic form. This needs to be determined experimentally by scanning the spectrum of a freshly prepared solution.

    • Record the absorbance at regular time intervals (e.g., every 30 seconds or 1 minute) for a duration sufficient to observe a significant decrease in absorbance.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • To determine if the reaction is first-order with respect to this compound, plot ln(Absorbance) vs. Time. If this plot is linear, the reaction is first-order.

    • The slope of the linear plot will be equal to the negative of the apparent rate constant (-k').

    • Repeat the experiment with different concentrations of NaOH (or different pH buffers) to determine the order of the reaction with respect to the hydroxide ion.

Visualizations

Fading_Mechanism PhenolBlue This compound (Colored) FadedProduct Colorless Product pH High pH (OH⁻) pH->FadedProduct Hydrolysis Light Light (Photodegradation) Light->FadedProduct Photochemical Reaction Oxidant Oxidizing Agent Oxidant->FadedProduct Oxidation

Caption: Factors contributing to the fading of this compound.

Troubleshooting_Workflow Start This compound Fading Observed CheckpH Check pH of Solution Start->CheckpH CheckLight Check for Light Exposure CheckpH->CheckLight Neutral/Acidic pH AdjustpH Adjust pH if Possible CheckpH->AdjustpH High pH CheckPurity Check Water/Reagent Purity CheckLight->CheckPurity Protected ProtectLight Store in Dark Container CheckLight->ProtectLight Exposed UsePure Use High-Purity Reagents CheckPurity->UsePure Contamination Suspected End Fading Minimized CheckPurity->End Purity Confirmed AdjustpH->CheckLight ProtectLight->CheckPurity UsePure->End

Caption: Troubleshooting workflow for this compound fading.

Experimental_Workflow Prep Prepare Reagents (this compound, Buffer) Mix Mix Reagents in Cuvette & Start Timer Prep->Mix Measure Measure Absorbance over Time Mix->Measure Analyze Analyze Data (Plot ln(Abs) vs. Time) Measure->Analyze Determine Determine Rate Constant (k') Analyze->Determine

Caption: Workflow for kinetic analysis of this compound fading.

Technical Support Center: Troubleshooting Unexpected Color Changes of Phenol-Based Indicators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is tailored for researchers, scientists, and professionals in drug development who are encountering unexpected color changes in experiments utilizing phenol-based indicators. The primary focus of this guide is Bromophenol Blue, which is commonly mistaken for "this compound."

Frequently Asked Questions (FAQs)

Q1: What is "this compound?"

The term "this compound" is not a standard chemical name for a common laboratory indicator. It is frequently used colloquially to refer to Bromothis compound .[1] Bromothis compound is a dye from the sulfonephthalein family and is a widely used pH indicator in applications such as titrations and gel electrophoresis.[1] It shares a structural relationship with phenolphthalein.[2] This guide will primarily address technical issues related to Bromothis compound.

Q2: What is the expected color change for Bromothis compound and at what pH range?

Bromothis compound functions as an acid-base indicator within a pH range of 3.0 to 4.6.[1][2][3][4] The color of the solution transitions from yellow at a pH of 3.0 to blue at a pH of 4.6.[1][2] This is a reversible reaction.[2] In its acidic form (pH below 3.0), the indicator imparts a yellow color to the solution, while in its basic form (pH above 4.6), the color is blue.[3]

Q3: How should a Bromothis compound indicator solution be prepared?

Bromothis compound has limited solubility in water.[1] For laboratory purposes, it is typically prepared as a solution in ethanol or as its sodium salt in water. A standard method of preparation involves dissolving 0.1 g of Bromothis compound powder in 1.5 mL of 0.1 N NaOH, followed by dilution with water to a final volume of 250 mL.

Q4: Can Bromothis compound be utilized in applications other than as a pH indicator?

Yes, Bromothis compound is a versatile compound. It is commonly used as a tracking dye in gel electrophoresis to monitor the migration of nucleic acids (DNA and RNA) and proteins through the gel.[1] It is also employed in acid-base titrations to visually identify the reaction endpoint.[1] Furthermore, it serves as a biological stain in microscopy and histology.[1][4]

Troubleshooting Guide: Unexpected Color Changes

Q1: My Bromothis compound solution has turned green. What is the cause?

A green coloration in a Bromothis compound solution suggests that the pH of your sample is within the indicator's transition range of 3.0 to 4.6.[2] At a pH of approximately 3.6, the solution can display a characteristic green-red hue, a phenomenon referred to as dichromatic color, where the observed color may vary depending on the concentration of the indicator and the path length of the light.[2]

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter for an accurate measurement of your solution's pH.

    • Adjust pH: If a distinct yellow or blue color is required, adjust the pH of your solution to be either below 3.0 or above 4.6.

    • Select a Different Indicator: If your experimental conditions consistently result in a pH within this transition range, consider using an indicator with a different pH range to achieve a more defined color change.

Q2: My blue Bromothis compound solution has become colorless. What happened?

The fading or complete loss of the blue color of Bromothis compound can be due to several factors:

  • Redox Reactions: While primarily a pH indicator, Bromothis compound can also function as a redox indicator. In the presence of a potent reducing agent, the oxidized (blue) form of the indicator can be reduced to a colorless state. A related compound, Sodium 2,6-Dibromophenol-indophenol, is blue in its oxidized form and colorless upon reduction.[5]

  • Chemical Degradation: The indicator dye can be degraded by strong oxidizing agents or under specific experimental conditions, such as in the presence of certain catalysts or with prolonged exposure to light.[1] For instance, photoelectrocatalytic methods have been demonstrated to effectively degrade Bromothis compound.[6]

  • Extreme pH: Although stable under normal laboratory conditions, exposing Bromothis compound to extreme pH levels outside its operational range, particularly in the presence of other reactive chemical species, may lead to the degradation of the dye's molecular structure.

  • Troubleshooting Steps:

    • Identify Potential Redox Agents: Examine your experimental setup for the presence of strong reducing or oxidizing agents.

    • Protect from Light: To prevent photodegradation, store Bromothis compound solutions in amber-colored bottles or in a dark environment.[1]

    • Prepare Fresh Solutions: If you suspect the indicator has degraded, it is best to prepare a fresh solution.

Q3: The color of my indicator appears to be fading over time. What is the reason for this?

Extended exposure to light can lead to the degradation of Bromothis compound, which in turn reduces its efficacy and causes the color to fade.[1]

  • Troubleshooting Steps:

    • Proper Storage: Always store indicator solutions in dark or amber glass bottles, away from direct light.

    • Fresh Preparation: For experiments requiring high accuracy, it is recommended to use freshly prepared indicator solutions.

Q4: Is it possible for other substances in my sample to interfere with the color change of Bromothis compound?

Yes, interference from other compounds, particularly in complex biological samples, can occur.[1]

  • Proteins: Proteins in biological samples can sometimes bind to pH indicators, causing a shift in their pKa values and altering their color transition ranges. This phenomenon is known as the "protein error" of indicators.

  • Phenolic Compounds: In certain analytical procedures, such as the Phenol-Sulfuric Acid method for carbohydrate analysis, the presence of other phenolic compounds, proteins, or peptides can interfere with the reagents, leading to unexpected bluish-green color development.[7]

  • High Salt Concentrations: Although not extensively studied for Bromothis compound, high concentrations of salt can influence the activity of water and the pKa of indicators in certain situations.

  • Troubleshooting Steps:

    • Run a Control: To confirm the indicator is functioning correctly, perform a control experiment using a simple buffer solution.

    • Sample Purification: If you suspect that components in your sample matrix are causing interference, consider implementing a purification step, such as protein precipitation or dialysis, before adding the indicator.

    • Consult Literature: Review scientific literature relevant to your sample type and experimental design to identify any known interfering substances.

Q5: I am working with phenol, and I am observing a blue or green color. What might be the cause?

Pure phenol is a crystalline solid that is colorless to white, although it can develop a pink or red hue upon exposure to light or in the presence of impurities.[8] An unexpected blue color in a solution containing phenol is not an intrinsic property of phenol itself but may be due to:

  • Contamination: The phenol reagent or other solutions may be contaminated with a pH indicator or other colored substances.

  • Complex Formation: Phenol can form colored complexes with certain metal ions.

  • Reaction Products: Under some reaction conditions, phenol or its derivatives can form colored byproducts. For example, the reaction of phenol with diazotized sulfanilic acid results in a yellow-colored complex.[7]

  • Troubleshooting Steps:

    • Check Reagent Purity: Ensure that you are using high-purity phenol and that all glassware is thoroughly cleaned.

    • Test Individual Components: If feasible, test the color of each component of your reaction mixture independently to pinpoint the source of the unexpected color.

    • Analyze for Contaminants: If the issue persists, you may need to use analytical techniques to identify the unknown colored compound.

Quantitative Data Summary

The table below provides a summary of the key quantitative properties of Bromothis compound.

PropertyValueReference
Chemical Formula C₁₉H₁₀Br₄O₅S[1]
pH Range 3.0 - 4.6[1][2][3][4]
Color in Acidic Range (pH < 3.0) Yellow[1][2][3]
Color in Basic Range (pH > 4.6) Blue[1][2][3]
Color in Transition Range Green[2]
Peak Absorbance (Basic Form) 580 - 590 nm[2][3]

Experimental Protocols

Protocol: Acid-Base Titration Using Bromothis compound

This protocol details a standard method for the titration of a weak base with a strong acid, using Bromothis compound as the indicator.

  • Preparation of the Analyte:

    • Accurately transfer a known volume of the weak base solution into a clean Erlenmeyer flask using a pipette.

    • Add 2-3 drops of the Bromothis compound indicator solution to the flask. The solution should turn blue, confirming a basic pH.

  • Preparation of the Titrant:

    • Rinse a burette with a small portion of the strong acid titrant solution, then fill the burette with the titrant.

    • Record the initial volume of the titrant.

  • Titration:

    • Slowly add the strong acid titrant from the burette to the analyte in the Erlenmeyer flask, continuously swirling the flask to ensure thorough mixing.

    • As the titrant is introduced, the pH of the solution will gradually decrease.

    • As you near the endpoint, add the titrant drop by drop. The endpoint is signaled by a distinct color change from blue to yellow. A transient green color may be observed immediately before the endpoint.

  • Endpoint Determination:

    • The titration is considered complete when the addition of a single drop of the titrant results in a permanent color change from blue to yellow.

    • Record the final volume of the titrant in the burette.

  • Calculation:

    • Determine the volume of titrant used by subtracting the initial volume from the final volume.

    • Use the stoichiometry of the acid-base reaction and the concentration of the titrant to calculate the concentration of the analyte.

Visualizations

G pH-Dependent Equilibrium of Bromothis compound cluster_acidic Acidic (pH < 3.0) cluster_basic Basic (pH > 4.6) Acidic_Form Yellow Form (Protonated) Basic_Form Blue Form (Deprotonated) Acidic_Form->Basic_Form + OH- Basic_Form->Acidic_Form + H+

Caption: pH-dependent equilibrium of Bromothis compound.

G Troubleshooting Unexpected Color Changes Start Unexpected Color Observed IsGreen Is the color green? Start->IsGreen IsColorless Is the solution colorless? IsGreen->IsColorless No pHInRange pH is likely in the transition range (3.0-4.6). Verify with pH meter. IsGreen->pHInRange Yes IsFading Is the color fading? IsColorless->IsFading No RedoxOrDegradation Potential redox reaction or chemical degradation. Check for reducing/oxidizing agents. IsColorless->RedoxOrDegradation Yes PhotoDegradation Likely photodegradation. Store solution in the dark. IsFading->PhotoDegradation Yes OtherIssue Consider sample interference or contamination. IsFading->OtherIssue No

Caption: Troubleshooting logic for unexpected color changes.

G Experimental Workflow: Acid-Base Titration A 1. Prepare Analyte (Weak Base + Indicator) C 3. Perform Titration (Slowly add acid, swirl) A->C B 2. Prepare Titrant (Strong Acid in Burette) B->C D 4. Observe Endpoint (Color change: Blue -> Yellow) C->D E 5. Record Volume and Calculate Concentration D->E

Caption: Workflow for a typical acid-base titration.

References

Interference of Phenol Blue in spectrophotometry readings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the interference of phenol-derived blue compounds, colloquially referred to as "Phenol Blue," in spectrophotometry readings. Phenolic compounds present in samples can react with assay reagents to form blue-colored complexes, leading to inaccurate measurements.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it interfere with spectrophotometric readings?

"this compound" is not a single, specific compound but rather a general term for the blue-colored complexes that form when phenols react with certain reagents in colorimetric assays. This formation is the basis for quantifying phenolic compounds in some tests, but it becomes an interference when the target of measurement is another substance.[1][2] The interference is primarily spectral, where the absorbance of the blue complex overlaps with the absorbance of the analyte of interest, leading to artificially inflated readings.

Q2: Which common laboratory assays are susceptible to interference from this compound?

Several assays are prone to this interference, particularly those that involve reagents that can react with phenols. These include:

  • Total Phenolic Content Assays: Methods like the Folin-Ciocalteu assay are designed to produce a blue color in the presence of phenols. The resulting phosphotungstic-phosphomolybdenum complex is measured to quantify phenolic content.[1][3]

  • Protein Quantification Assays: The Lowry and Bicinchoninic acid (BCA) assays can be affected by phenols, which can interfere with the color-forming reaction.[4]

  • Environmental Water Testing: The 4-aminoantipyrine (4-AAP) method for determining phenols in water produces a colored antipyrine dye, which can be reddish-brown but can interfere with other measurements.[5][6]

  • Pharmaceutical Analysis: The reaction of phenol with 2,6-dichloroquinone-4-chloroimide (DCQ) in a basic medium produces a blue product used for phenol determination.[7]

Q3: At what wavelengths does this compound interference typically occur?

The maximum absorbance (λmax) of this compound-type complexes can vary depending on the specific reaction and solvent conditions. This variability is a key challenge in correcting for interference. The following table summarizes the approximate absorbance maxima for blue complexes formed in different assays.

Assay/ReagentApproximate Absorbance Maximum (λmax)
Folin-Ciocalteu Assay620 - 765 nm
Reaction with 2,6-dichloroquinone-4-chloroimide (DCQ)~610 nm
Reaction with p-aminophenol~626 nm
Prussian Blue Assay~725 nm

Q4: How can I determine if my assay is being affected by this compound interference?

The most straightforward method is to run a "sample blank" or a "reagent blank with sample." This involves preparing a sample as you normally would but omitting a key reagent required for the color development of your analyte of interest. If you still observe a significant absorbance reading at your analytical wavelength, it is likely due to an interfering substance like a phenol-derived blue compound.

Troubleshooting Guides

Issue 1: High Background Absorbance in Sample Wells

Potential Cause: Your sample may contain phenolic compounds that are reacting with assay reagents to form a blue-colored complex, leading to a high background signal.

Troubleshooting Steps:

  • Run a Sample Blank: Prepare a control sample that includes your sample and all assay reagents except the one that initiates the final colorimetric reaction for your target analyte. Measure the absorbance of this blank. A high reading confirms interference.

  • Wavelength Scan: Perform a wavelength scan of your sample with all reagents to identify the absorbance spectrum of the interfering compound. This can help in choosing a more suitable analytical wavelength where the interference is minimal.

  • Sample Pre-treatment: If interference is confirmed, consider pre-treating your sample to remove phenolic compounds before the assay.

Issue 2: Inaccurate or Non-Reproducible Results

Potential Cause: The presence of varying concentrations of phenols in your samples can lead to inconsistent levels of this compound formation, causing variability in your results.

Troubleshooting Steps:

  • Phenol Removal: Implement a phenol removal step in your protocol. Common methods include:

    • Distillation: This is a standard method for removing interfering materials in phenolic analysis.[5][6]

    • Gel Filtration Chromatography: Using a resin like Sephadex G-50 can effectively separate proteins from small molecules like phenol.[4]

    • Solid-Phase Extraction (SPE): This can be used for sample cleanup to remove interfering substances.

  • Assay Modification:

    • Use an Alternative Assay: If possible, switch to an assay that is less susceptible to interference from phenolic compounds. For example, the Bradford protein assay is sometimes less affected by phenols than the Lowry or BCA assays.[4]

    • Background Correction: If phenol removal is not feasible, a three-point correction method can be used to estimate and subtract the background absorbance.[2]

Experimental Protocols

Protocol 1: Phenol Removal by Distillation (Based on EPA Method 420.1)

This protocol is suitable for aqueous samples where phenols are present as interfering substances.

Materials:

  • 1-liter Pyrex distilling apparatus with a Graham condenser

  • Heating mantle

  • 500 mL graduated cylinders

Procedure:

  • Measure 500 mL of your sample into the distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Begin heating the sample.

  • Distill and collect 450 mL of the distillate.

  • Stop the distillation and allow the flask to cool until boiling ceases.

  • Add 50 mL of warm, distilled water to the distillation flask.

  • Resume distillation and collect an additional 50 mL of distillate, bringing the total volume to 500 mL.[6]

  • The collected distillate is now ready for your spectrophotometric assay.

Protocol 2: Spectrophotometric Determination of Phenol using 4-Aminoantipyrine (Direct Photometric Method)

This protocol is for the quantification of phenols and can be adapted to assess the level of phenolic interference.

Materials:

  • Spectrophotometer suitable for use at 510 nm

  • pH meter

  • Ammonium chloride-ammonium hydroxide buffer solution (pH 10)

  • 4-aminoantipyrine solution (2%)

  • Potassium ferricyanide solution (8%)

Procedure:

  • To 100 mL of your sample (or the distillate from Protocol 1), add 2.0 mL of the buffer solution and mix. The pH should be 10.0 ± 0.2.

  • Add 2.0 mL of the 4-aminoantipyrine solution and mix.

  • Add 2.0 mL of the potassium ferricyanide solution and mix well.

  • Allow the solution to stand for 15 minutes for color development.

  • Measure the absorbance at 510 nm against a reagent blank.[6]

Visual Guides

Caption: Mechanism of this compound interference in spectrophotometry.

Troubleshooting_Workflow Start Suspected Interference Run_Blank Run Sample Blank (without final color reagent) Start->Run_Blank Check_Absorbance High Background Absorbance? Run_Blank->Check_Absorbance No_Interference No Significant Interference Check_Absorbance->No_Interference No Interference_Confirmed Interference Confirmed Check_Absorbance->Interference_Confirmed Yes Choose_Strategy Select Troubleshooting Strategy Interference_Confirmed->Choose_Strategy Remove_Phenol Sample Pre-treatment: - Distillation - Gel Filtration - SPE Choose_Strategy->Remove_Phenol Feasible Modify_Assay Assay Modification: - Alternative Assay - Background Correction Choose_Strategy->Modify_Assay Not Feasible Proceed_Assay Proceed with Assay Remove_Phenol->Proceed_Assay Modify_Assay->Proceed_Assay

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Optimizing Tracking Dye Concentration for Clear Gel Tracking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of tracking dyes, such as Phenol Blue (commonly referred to as Bromothis compound in this context), for clear and accurate results in gel electrophoresis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in gel electrophoresis?

A1: this compound, or more commonly, Bromothis compound, serves as a visual tracking dye in gel loading buffers.[1] Its purpose is to allow researchers to monitor the progress of the electrophoresis run in real-time.[1][2][3] Because the dye is negatively charged at neutral or slightly basic pH, it migrates toward the positive electrode, similar to DNA or proteins.[4] This visual cue helps prevent the samples from running off the end of the gel.[3]

Q2: What is a typical concentration of Bromothis compound in a 6x loading dye?

A2: A standard 6x DNA loading buffer typically contains 0.25% (w/v) Bromothis compound.[2][4][5] This concentration generally provides a clear, visible band without excessive smearing or interference.

Q3: How does the migration of Bromothis compound relate to DNA fragment size?

A3: The apparent migration of Bromothis compound corresponds to different DNA fragment sizes depending on the agarose gel concentration.[6] In a typical 1% agarose gel, it co-migrates with DNA fragments of approximately 300-500 base pairs (bp).[7][8] This relationship changes with varying agarose percentages.

Q4: Can the tracking dye interfere with the visualization of my DNA/protein bands?

A4: Yes, at high concentrations, the tracking dye can mask or obscure DNA or protein bands that migrate to a similar position in the gel.[4][9][10] This is particularly problematic when analyzing small fragments that are close in size to the dye front. It is also important to note that some tracking dyes may interfere with downstream applications like PCR.[11]

Q5: Is it possible for the tracking dye to appear faint or disappear during the run?

A5: Yes, a faint or disappearing dye front can occur. This may be due to a pH imbalance in the running buffer, as many tracking dyes are pH-sensitive.[12] It could also indicate that the dye concentration in the loading buffer is too low.

Troubleshooting Guide

This guide addresses common issues related to tracking dye concentration during gel electrophoresis.

Problem Potential Cause Recommended Solution
Faint or Invisible Dye Front 1. Low Dye Concentration: The concentration of this compound in the loading buffer is insufficient.[13] 2. Incorrect Buffer pH: The pH of the running buffer may be affecting the dye's color.[12] 3. Prolonged Run Time: On very long runs, the dye can diffuse and become less distinct.[12]1. Prepare a new loading buffer with a slightly higher dye concentration (e.g., increase from 0.25% to 0.30% w/v). 2. Prepare fresh running buffer, ensuring the correct pH. 3. For extended runs, consider using a slower migrating dye like Xylene Cyanol in addition to or instead of Bromothis compound.[3]
Smeared or Diffuse Dye Front 1. Overloading of Sample/Dye: Too much loading buffer has been added to the sample, or the dye concentration is too high.[14][15] 2. High Voltage: Running the gel at an excessively high voltage can cause band distortion and smearing.[14][15] 3. Degraded Dye: The tracking dye in the loading buffer may have degraded over time.1. Reduce the ratio of loading buffer to sample (a 1:5 ratio of 6x buffer to sample is standard). If the issue persists, prepare a loading buffer with a lower dye concentration (e.g., 0.15% w/v). 2. Reduce the voltage to the recommended range for your apparatus (typically 5-10 V/cm). 3. Prepare a fresh stock of loading buffer.
Dye Front Obscuring Bands of Interest 1. Co-migration: The this compound dye front is migrating at the same rate as the DNA or protein fragment of interest.[9][10] 2. High Dye Concentration: The dye band is too intense and broad, obscuring nearby sample bands.[4]1. Change the percentage of your agarose gel to alter the relative migration of the dye and your sample. 2. Use a different tracking dye with a different migration rate, such as Orange G (migrates at ~50 bp) or Xylene Cyanol (migrates at ~4000 bp in a 1% gel).[6][7] 3. Reduce the concentration of this compound in your loading buffer.[10]
No Dye Visible After Loading 1. Sample Diffusion: The sample, including the dye, has diffused out of the well. This can happen if the loading buffer lacks a density agent.1. Ensure your loading buffer contains a density agent like glycerol or Ficoll to help the sample settle into the well.[1][2][4]
Quantitative Data Summary: 6x Loading Dye Composition

The following table outlines typical components and their concentrations for a 6x DNA loading buffer.

Component Function Typical Concentration (w/v or v/v) Common Range (w/v)
Bromothis compoundTracking Dye (Faster migrating)0.25%0.03% - 0.50%[4]
Xylene Cyanol FFTracking Dye (Slower migrating)0.25%0.03% - 0.50%[4]
Glycerol or Ficoll 400Density Agent30% (Glycerol) or 15% (Ficoll)N/A
Tris-HCl (pH 8.0)Buffering Agent10 mMOptional
EDTAChelating Agent60 mMOptional

Note: Tris and EDTA are often considered optional as they are present in the running buffer.[1]

Approximate Co-migration of Tracking Dyes with dsDNA

This table shows the approximate size of double-stranded DNA (dsDNA) fragments with which common tracking dyes co-migrate in different concentrations of agarose gel in TAE buffer.

Agarose Gel % Bromothis compound (bp) Xylene Cyanol FF (bp) Orange G (bp)
0.8%~500~4000~50
1.0%~370[8]~4160[8]~50
1.5%~200~2000<50
2.0%~150[6]~800[7]<50

Experimental Protocols

Protocol: Optimizing this compound Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound (Bromothis compound) for your specific experimental conditions.

Objective: To find the lowest concentration of this compound that provides a clearly visible tracking front without obscuring bands of interest.

Materials:

  • Bromothis compound powder

  • Glycerol or Ficoll 400

  • Nuclease-free water

  • DNA ladder with a wide range of fragment sizes

  • Agarose

  • TAE or TBE buffer

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Methodology:

  • Prepare a Series of 6x Loading Buffers:

    • Prepare four separate 1 mL aliquots of 6x loading buffer base containing 30% glycerol and nuclease-free water.

    • To each aliquot, add Bromothis compound to achieve final concentrations of 0.05%, 0.15%, 0.25% (standard), and 0.40% (w/v). Ensure the powder is completely dissolved.

  • Prepare Samples for Loading:

    • For each of the four loading buffers, mix 1 µL of the buffer with 5 µL of a DNA ladder. This will create four different test samples.

  • Cast an Agarose Gel:

    • Prepare an agarose gel at the percentage you most commonly use for your experiments (e.g., 1.5%).

  • Load and Run the Gel:

    • Load the four prepared samples into adjacent wells of the gel.

    • Run the gel at a constant voltage until the dye front in the 0.25% lane has migrated approximately two-thirds to three-quarters of the way down the gel.

  • Visualize and Analyze:

    • Image the gel using a standard gel documentation system.

    • Assess Dye Visibility: Note the clarity and sharpness of the dye front for each concentration. Is the 0.05% lane easily visible?

    • Check for Band Obscuration: Examine the resolution of the DNA ladder bands, particularly the smaller fragments that migrate near the dye front. Does the dye in the 0.40% lane obscure any bands that are clear in the 0.05% or 0.15% lanes?

    • Determine Optimal Concentration: The optimal concentration is the one that provides a readily visible dye front while having the least impact on the visualization of your DNA bands of interest. For most applications, this will likely be in the 0.15% to 0.25% range.

Visualizations

Experimental_Workflow_for_Dye_Optimization cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_dye Prepare Serial Dilutions of this compound (0.05% to 0.40%) mix_sample Mix Dye with DNA Ladder prep_dye->mix_sample load_gel Load Samples into Gel mix_sample->load_gel cast_gel Cast Agarose Gel cast_gel->load_gel run_gel Run Electrophoresis load_gel->run_gel image_gel Image Gel run_gel->image_gel assess_visibility Assess Dye Visibility image_gel->assess_visibility assess_interference Check for Band Interference image_gel->assess_interference determine_optimal Determine Optimal Concentration assess_visibility->determine_optimal assess_interference->determine_optimal Troubleshooting_Logic_for_Dye_Issues cluster_faint Faint Dye cluster_smeared Smeared Dye cluster_obscured Obscured Bands start Problem with Tracking Dye? faint_dye Is the dye front faint or invisible? start->faint_dye smeared_dye Is the dye front smeared or diffuse? start->smeared_dye obscured_bands Are sample bands obscured by the dye? start->obscured_bands increase_conc Increase Dye Concentration faint_dye->increase_conc Yes check_ph Check Buffer pH faint_dye->check_ph Yes reduce_load Reduce Sample Load or Dye Concentration smeared_dye->reduce_load Yes reduce_voltage Lower Voltage smeared_dye->reduce_voltage Yes reduce_conc Reduce Dye Concentration obscured_bands->reduce_conc Yes change_dye Use Alternative Dye (e.g., Orange G) obscured_bands->change_dye Yes

References

Troubleshooting smearing of Phenol Blue in electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophoresis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide: Smearing of Phenol Blue

This guide addresses the specific issue of this compound tracking dye smearing during gel electrophoresis.

Question: What causes the this compound tracking dye to smear in my gel?

Answer:

Smearing of this compound during electrophoresis can be attributed to several factors, often related to the sample, the gel, the running buffer, or the electrophoresis conditions. Identifying the root cause is crucial for obtaining sharp, well-defined dye fronts and accurate separation of your samples.

Here are the most common causes and their solutions:

  • Sample Composition Issues:

    • High Salt Concentration: Excessive salt in your sample can lead to conductivity issues within the lane, causing the dye and your sample to migrate unevenly, resulting in smearing.[1][2][3]

    • Contaminants: The presence of proteins, detergents, or particulate matter in the sample can interact with the dye and the gel matrix, impeding smooth migration and causing streaks or smears.[1][2]

    • Overloading: Loading too much sample, and consequently too much this compound, can cause the dye to spread and smear as it enters the gel.[4][5]

  • Gel and Buffer Problems:

    • Incorrect Gel Concentration: The percentage of agarose or polyacrylamide in your gel affects the pore size. An inappropriate concentration for the running conditions can lead to poor migration and smearing of the dye.

    • Uneven Gel Polymerization: If the gel has not polymerized uniformly, the dye will encounter different levels of resistance as it migrates, leading to a smeared appearance.[2][5] This can be caused by using old or poor-quality polymerization reagents like APS and TEMED.[5]

    • Buffer Incompatibility or Depletion: Using a different buffer for the gel and the running chamber, or using old, depleted buffer can lead to inconsistent pH and ionic strength, causing the dye to smear.[1][4]

  • Electrophoresis Conditions:

    • Excessive Voltage: Running the gel at a voltage that is too high can generate excess heat, which can cause the dye to diffuse and smear.[1][5][6] This can also lead to the "smiling" effect, where bands at the edges of the gel migrate slower than those in the center.

    • Incorrect Temperature: Running the gel at a temperature that is too high can also contribute to dye diffusion and smearing.[1]

Logical Troubleshooting Workflow

If you are experiencing smearing with this compound, follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Troubleshooting this compound Smearing cluster_solutions Potential Solutions start Start: this compound Smearing Observed sample_check Step 1: Check Sample - High Salt? - Contaminants? - Overloaded? start->sample_check gel_buffer_check Step 2: Check Gel & Buffer - Correct Gel %? - Even Polymerization? - Fresh Buffer? sample_check->gel_buffer_check Sample OK desalt Desalt or Dilute Sample sample_check->desalt High Salt purify Purify Sample sample_check->purify Contaminated load_less Reduce Loading Volume sample_check->load_less Overloaded conditions_check Step 3: Check Running Conditions - Voltage Too High? - Temperature Elevated? gel_buffer_check->conditions_check Gel & Buffer OK new_gel Prepare Fresh Gel gel_buffer_check->new_gel Gel Issue new_buffer Use Fresh Buffer gel_buffer_check->new_buffer Buffer Issue solution Solution Implemented conditions_check->solution Conditions Optimized reduce_voltage Lower Voltage conditions_check->reduce_voltage High Voltage desalt->solution purify->solution load_less->solution new_gel->solution new_buffer->solution reduce_voltage->solution

Caption: Troubleshooting workflow for this compound smearing.

Frequently Asked Questions (FAQs)

Q1: How can I prevent this compound from smearing in the first place?

A1: To prevent smearing, ensure your sample is free of excess salts and contaminants by performing a cleanup step like ethanol precipitation or using a spin column.[1] Prepare fresh gels and running buffers for each experiment. Adhere to recommended voltage and temperature settings for your specific gel type and apparatus.[1][5][6]

Q2: Could the age of the this compound dye be causing the smearing?

A2: While less common, the degradation of the dye itself could potentially contribute to smearing. If you have ruled out all other possibilities, try a fresh stock of this compound.

Q3: Does the type of gel (agarose vs. polyacrylamide) affect this compound smearing?

A3: Yes, the gel matrix can influence dye migration. Smearing can occur in both types of gels if conditions are not optimal. The migration of tracking dyes is dependent on the gel density.[6] Ensure you are using the appropriate gel concentration for your experiment.

Q4: What is the difference between this compound and Bromothis compound?

A4: this compound and Bromothis compound are structurally related pH indicators, but the addition of bromine atoms in Bromothis compound alters its chemical properties, including its color transition range and electrophoretic mobility.[7][8] Bromothis compound is more commonly used as a tracking dye in nucleic acid electrophoresis.[7][9]

Data Presentation

Table 1: Troubleshooting Summary for this compound Smearing
Potential Cause Recommended Solution Relevant Parameters
High Salt in SampleDesalt sample (e.g., ethanol precipitation) or dilute the sample.Salt concentration
Sample ContaminationPurify sample to remove proteins, detergents, etc.Sample purity
Sample OverloadReduce the volume of sample loaded into the well.Loading volume
Improper Gel ConcentrationUse the appropriate agarose or polyacrylamide percentage for your application.Gel percentage
Uneven Gel PolymerizationPrepare a fresh gel using fresh polymerization reagents.Reagent quality, polymerization time
Incorrect/Old BufferUse fresh, correctly prepared running buffer that matches the gel buffer.Buffer composition, pH
Excessive VoltageReduce the running voltage.Voltage (V/cm)
High TemperatureRun the gel in a temperature-controlled environment or at a lower voltage to reduce heat generation.Temperature (°C)
Table 2: Recommended Electrophoresis Conditions (General Guidelines)
Parameter Agarose Gels Polyacrylamide Gels (SDS-PAGE)
Voltage 5-8 V/cm100-150 V (constant voltage)
Running Buffer 1X TAE or 1X TBE1X Tris-Glycine-SDS
Typical Run Time 30-90 minutes45-120 minutes
Temperature Room TemperatureRoom Temperature or 4°C

Note: Optimal conditions may vary depending on the specific application and equipment.

Experimental Protocols

Protocol: Preparation of a 1% Agarose Gel
  • Prepare the Gel Solution:

    • For a 100 mL gel, weigh out 1.0 g of agarose powder.

    • Add the agarose to 100 mL of 1X TAE or 1X TBE running buffer in a flask or beaker that is at least twice the volume of the solution.

  • Dissolve the Agarose:

    • Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the solution periodically to ensure even mixing. The solution should be clear with no visible particles.

  • Cool the Solution:

    • Let the agarose solution cool to about 50-60°C. This is important to prevent warping the gel casting tray.

  • Cast the Gel:

    • Place the gel casting tray in the casting apparatus and insert the comb.

    • Pour the cooled agarose solution into the tray. Ensure there are no air bubbles. If bubbles are present, they can be removed with a clean pipette tip.

  • Allow Polymerization:

    • Let the gel solidify at room temperature for at least 30 minutes. The gel will become opaque when it is set.

  • Prepare for Electrophoresis:

    • Once the gel has solidified, carefully remove the comb.

    • Place the casting tray with the gel into the electrophoresis tank.

    • Add enough 1X running buffer to the tank to cover the surface of the gel by about 3-5 mm.[10]

Signaling Pathway and Logical Relationship Diagrams

CauseEffect Cause and Effect of this compound Smearing cluster_causes Primary Causes cluster_effects Observed Effects high_salt High Salt Concentration uneven_migration Uneven Migration Front high_salt->uneven_migration contamination Sample Contamination streaking Streaking from Well contamination->streaking overloading Sample Overloading diffuse_band Diffuse Dye Band overloading->diffuse_band high_voltage Excessive Voltage high_voltage->diffuse_band smiling Smiling Effect high_voltage->smiling bad_gel Improper Gel/Buffer bad_gel->uneven_migration bad_gel->diffuse_band

Caption: Causes and their effects on this compound migration.

References

Phenol Blue reacting with components of my assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to Phenol Blue's reactivity with assay components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in an assay?

This compound, also known as N,N-dimethylindoaniline, is a quinone imine dye.[1] In many biological assays, particularly those involving horseradish peroxidase (HRP), a phenol-based substrate is used which, in the presence of hydrogen peroxide (H₂O₂), is oxidized by HRP to form a colored product like this compound.[2][3] The intensity of the blue color is proportional to the activity of the enzyme or the concentration of H₂O₂, allowing for quantitative measurement.

Q2: My standard curve looks fine, but my experimental samples show very low or no blue color. What is the most common cause?

A frequent cause for signal loss is the presence of interfering substances in your sample that are not present in your standard curve standards. The most common culprits are reducing agents, which can chemically reduce the oxidized, blue-colored this compound back to a colorless, reduced form.[4] This reaction effectively erases the assay signal, leading to an underestimation of the biological activity.

Q3: Which specific laboratory reagents are known to interfere with this compound and similar chromogenic assays?

Assay buffers for protein analysis often contain reducing agents to maintain the stability and function of enzymes by preventing the oxidation of cysteine residues.[2] Unfortunately, these same agents can interfere with the assay chemistry.[5] Key interfering agents include:

  • Thiol-based reducing agents: Dithiothreitol (DTT), β-mercaptoethanol (BME), and the biological thiol glutathione (GSH).[6]

  • Non-thiol reducing agents: Tris(2-carboxyethyl)phosphine (TCEP).[6]

The presence of these reagents, even at low millimolar concentrations, can significantly compromise assay results.[5]

Q4: Can components from my biological samples, such as cell lysates or tissue homogenates, cause interference?

Yes. Biological matrices are complex and can contain endogenous reductants that interfere with peroxidase-based assays.[4] A primary example is reduced glutathione (GSH), a major antioxidant present at high concentrations within cells. If your sample preparation method does not remove or neutralize these endogenous molecules, they can reduce the this compound and lead to falsely low readings.

Troubleshooting Guides

Issue: Low or No Signal in Experimental Samples

If your standard curve is performing as expected but your samples yield a weak or absent signal, it strongly suggests the presence of an interfering substance in your sample buffer or biological matrix.

G start Low/No Signal in Sample check_buffer Check sample buffer for reducing agents (DTT, BME, TCEP)? start->check_buffer run_spike Run Spike-In Control (Protocol 1) check_buffer->run_spike Yes no_reductants No obvious reductants. Consider endogenous interferents. check_buffer->no_reductants No color_disappears Does blue color disappear or fade? run_spike->color_disappears interference_confirmed Interference Confirmed: Reducing agent is consuming signal. color_disappears->interference_confirmed Yes color_stable Color is stable. Consider other issues: - Enzyme inhibition - Incorrect pH color_disappears->color_stable No mitigate Implement Mitigation Strategy (Protocol 2) interference_confirmed->mitigate no_reductants->run_spike

Caption: Troubleshooting decision tree for low-signal issues.

Data Presentation

Effect of Common Reducing Agents on Assay Signal

The presence of reducing agents can severely diminish the signal in assays relying on oxidized chromogens like this compound. The degree of interference is dependent on the agent and its concentration.

Reducing AgentTypical ConcentrationPotential Impact on this compound Signal
Dithiothreitol (DTT)1 - 10 mMSevere Signal Reduction (>90%)
β-mercaptoethanol (BME)1 - 20 mMSignificant Signal Reduction (50-90%)
TCEP0.5 - 5 mMSevere Signal Reduction (>90%)
Glutathione (GSH)0.5 - 10 mMModerate to Significant Signal Reduction
Note: This table provides an estimated impact based on the known reactivity of these agents. Actual interference levels should be determined empirically.

Experimental Protocols

Protocol 1: Identifying Interference with a "Spike-In" Control

This protocol helps confirm if your sample buffer or biological matrix is directly destroying the colorimetric signal.

Objective: To determine if components within a sample solution chemically reduce the oxidized this compound reporter.

Methodology:

  • Prepare two sets of tubes:

    • Control Tubes: Add your standard assay buffer (the same buffer used to prepare your standard curve, free of reducing agents).

    • Test Tubes: Add your sample solution (e.g., cell lysate in lysis buffer containing DTT, or a buffer blank containing the suspected interfering agent).

  • Add a known, intermediate concentration of the colored this compound reporter (or a colored product from your assay's positive control reaction) to all tubes. The solution should be visibly blue.

  • Incubate all tubes at room temperature for 15-30 minutes.

  • Visually inspect the tubes or measure the absorbance at the appropriate wavelength (e.g., 610 nm).[2]

  • Interpretation: If the blue color fades or disappears in the "Test Tubes" compared to the stable color in the "Control Tubes," you have confirmed the presence of an interfering reducing agent.

Protocol 2: Mitigation of Interference by Protein Precipitation

This method separates larger proteins from smaller interfering molecules like DTT or salts.[5][7]

Objective: To remove small-molecule reducing agents from a protein sample before performing the this compound assay.

G cluster_0 Mitigation by Acetone Precipitation start Protein Sample (with interferents) add_acetone Add 4 volumes of cold (-20°C) acetone start->add_acetone incubate Incubate at -20°C for 60 min add_acetone->incubate centrifuge Centrifuge at >13,000 x g for 10 min incubate->centrifuge wash Discard supernatant. Wash pellet with cold acetone. centrifuge->wash dry Air-dry pellet to remove residual acetone wash->dry resuspend Resuspend clean protein pellet in assay-compatible buffer dry->resuspend assay Proceed with This compound Assay resuspend->assay

Caption: Workflow for removing interfering small molecules.

Methodology:

  • Precipitation:

    • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube on ice.

    • Add 4 volumes (e.g., 400 µL) of ice-cold acetone (-20°C).

    • Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to precipitate the protein.

  • Pelleting:

    • Centrifuge the tube at high speed (e.g., 13,000-15,000 x g) for 10 minutes at 4°C.

    • A white protein pellet should be visible at the bottom of the tube.

  • Washing:

    • Carefully decant and discard the supernatant, which contains the interfering substances.

    • Gently add 200 µL of cold acetone to wash the pellet without disturbing it.

    • Centrifuge again for 5 minutes at 4°C. Discard the supernatant.

  • Drying & Resuspension:

    • Allow the pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make resuspension difficult.

    • Resuspend the cleaned protein pellet in a volume of assay-compatible buffer (without reducing agents) appropriate for your experiment.

  • You may now use this cleaned sample in your this compound assay.

References

Factors affecting the color transition of Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenol Blue

Welcome to the Technical Support Center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as N,N-dimethylindoaniline or N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is a solvatochromic and thermochromic dye.[1] This means its color is sensitive to the polarity of the solvent (solvatochromism) and to temperature (thermochromism).[1][2] While structurally related to pH indicators, its primary application in research is as a probe for determining solvent polarity.[3] It is composed of an electron-donating dimethylaniline group linked to an electron-accepting benzoquinone monoimine group.[1]

Q2: What is the primary mechanism behind this compound's color transition?

A2: The color of this compound is determined by the absorption of light, which excites an electron from its ground state to a higher energy excited state. The energy difference between these states is influenced by external factors:

  • Solvent Polarity (Solvatochromism): The ground state and excited state of the this compound molecule have different polarities. Polar solvents will stabilize these two states to different extents compared to non-polar solvents.[4] This changes the energy gap for electron excitation, leading to the absorption of different wavelengths (colors) of light and thus a change in the observed color of the solution.[4][5]

  • Temperature (Thermochromism): Temperature changes can alter the dielectric constant of the solvent and may suggest a thermal equilibrium between two different forms of the this compound molecule, leading to a color shift.[1]

Q3: Does this compound function as a pH indicator?

A3: While this compound contains a phenolic structure, it is not typically used as a conventional acid-base pH indicator in the way that Bromothis compound or Phenol Red are. Its color is more profoundly affected by solvent and temperature. For reference, related indicators like Bromothis compound have a pKa of approximately 4.0-4.1 and transition from yellow to blue/purple in the pH range of 3.0 to 4.6.[6][7][8][9][10][11] This pH-driven color change is due to the protonation and deprotonation of the molecule, which alters its electronic structure.[7]

Q4: What is the difference between positive and negative solvatochromism?

A4: The direction of the color shift with increasing solvent polarity determines whether the solvatochromism is positive or negative.

  • Positive Solvatochromism (Red Shift): Occurs when the excited state is more polar than the ground state. Increasing solvent polarity stabilizes the excited state more, decreases the energy gap, and shifts the absorption to longer wavelengths (a bathochromic or red shift).[4]

  • Negative Solvatochromism (Blue Shift): Occurs when the ground state is more polar than the excited state. Increasing solvent polarity stabilizes the ground state more, increases the energy gap, and shifts the absorption to shorter wavelengths (a hypsochromic or blue shift).[4]

This compound is known to exhibit positive solvatochromism.[1]

Troubleshooting Guide

Issue 1: The color of my this compound solution is not what I expected.

  • Possible Cause 1: Solvent Polarity. The color of this compound is highly dependent on the solvent used.[1] Even small amounts of a polar impurity in a non-polar solvent (or vice-versa) can cause a significant color shift.

    • Solution: Ensure your solvents are of high purity. Verify the expected color for this compound in the specific solvent you are using by consulting literature or running a control experiment.

  • Possible Cause 2: Temperature Fluctuation. this compound is thermochromic, meaning its color changes with temperature.[1][2]

    • Solution: Maintain a constant and recorded temperature during your experiment. If comparing results, ensure all measurements are taken at the same temperature.

  • Possible Cause 3: pH of the Solution. Although not its primary function, extreme pH values could potentially alter the structure and color of this compound.

    • Solution: Unless investigating pH effects, ensure your solvent system is neutral and well-buffered if necessary.

Issue 2: My experimental results are not reproducible.

  • Possible Cause 1: Inconsistent Solvent Preparation. Variations in the composition of mixed solvent systems will directly impact the observed color of this compound.[3]

    • Solution: Use precise volumetric or gravimetric methods for preparing solvent mixtures. Ensure thorough mixing.

  • Possible Cause 2: Temperature Gradients. Temperature differences between samples or within a single sample over time can lead to inconsistent spectral readings.[1]

    • Solution: Allow all solutions to reach thermal equilibrium before measurement. Use a temperature-controlled cuvette holder in your spectrophotometer.

  • Possible Cause 3: Indicator Concentration. At high concentrations, solute-solute interactions can sometimes affect the absorption spectrum.

    • Solution: Work within a consistent and relatively dilute concentration range where Beer's Law is obeyed.

Issue 3: I am observing a shift in the absorption peak (λ-max) during my experiment.

  • Possible Cause 1: Change in Solvent Environment. This is the expected behavior for a solvatochromic dye like this compound when the solvent polarity is altered.[1]

    • Action: This is likely the phenomenon you are trying to measure. Quantify the shift and correlate it with the change in your experimental parameter (e.g., solvent composition).

  • Possible Cause 2: Thermal Effects. An increase in temperature can cause a shift in the absorption peak of this compound.[1]

    • Action: Monitor and control the temperature. If temperature is a variable, this shift is part of the expected results for a thermochromic compound.

Quantitative Data Summary

The following table summarizes key properties of this compound and the related pH indicator, Bromothis compound, for comparison.

PropertyThis compoundBromothis compound (for comparison)
Primary Phenomenon Solvatochromism & Thermochromism[1][2]pH Indication[6][7]
pKa Not typically used as a pH indicator~4.1[8][9][10]
pH Transition Range Not applicable3.0 (Yellow) – 4.6 (Blue/Violet)[6][7]
Effect of Increasing Solvent Polarity Bathochromic Shift (Red Shift)[1]Minimal compared to pH effect
Effect of Increasing Temperature Hypsochromic Shift (Blue Shift)[1]Can affect pKa slightly, but not its primary effect

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol is provided as a general method for determining the pKa of a pH indicator, such as Bromothis compound, and can be adapted for other indicators.

Objective: To determine the pKa of an acid-base indicator by measuring the absorbance of its acidic and basic forms across a range of pH values.

Materials:

  • Spectrophotometer

  • pH meter

  • Indicator stock solution (e.g., 0.1% Bromothis compound in ethanol)

  • Series of buffer solutions with known pH values spanning the expected transition range (e.g., for Bromothis compound, buffers from pH 2 to pH 6).

  • 0.1 M HCl (for fully acidic form)

  • 0.1 M NaOH (for fully basic form)

  • Volumetric flasks and pipettes

Methodology:

  • Determine λ-max for Acidic and Basic Forms:

    • Prepare two solutions: one by adding a small amount of indicator stock to 0.1 M HCl (fully acidic, HIn form) and another by adding the same amount to 0.1 M NaOH (fully basic, In⁻ form).

    • Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to find the wavelength of maximum absorbance (λ-max) for each form.

  • Prepare Buffer Solutions:

    • Prepare a series of buffered solutions with precisely known pH values that cover the indicator's transition range.

    • To a set of volumetric flasks, add an identical, precise volume of the indicator stock solution.

    • Bring each flask to volume using a different buffer solution.

  • Measure Absorbance:

    • Set the spectrophotometer to the λ-max determined for the basic (In⁻) form.

    • Measure the absorbance of each of the buffered indicator solutions.

  • Data Analysis:

    • The pKa can be determined using the Henderson-Hasselbalch equation adapted for absorbance measurements: pH = pKa + log{ (A - A_acid) / (A_base - A) } Where:

      • A = Absorbance of the indicator in a given buffer.

      • A_acid = Absorbance of the fully acidic form.

      • A_base = Absorbance of the fully basic form.

    • Rearranging for a linear plot: log{ (A - A_acid) / (A_base - A) } = pH - pKa

    • Plot log{ (A - A_acid) / (A_base - A) } on the y-axis versus pH on the x-axis.

    • The data should form a straight line. The pKa is the pH value where the line crosses the x-axis (i.e., where y=0).

Visualizations

Factors_Affecting_Color cluster_factors Primary Influencing Factors cluster_details Mechanisms of Action PhenolBlue This compound Color Solvent Solvent Polarity (Solvatochromism) PhenolBlue->Solvent Temp Temperature (Thermochromism) PhenolBlue->Temp pH pH (Halochromism) PhenolBlue->pH Solvent_Mech Differential stabilization of ground and excited states Solvent->Solvent_Mech Temp_Mech Changes in solvent properties and molecular equilibrium Temp->Temp_Mech pH_Mech Protonation/Deprotonation of the molecule pH->pH_Mech

Caption: Key factors influencing the color transition of this compound.

pKa_Workflow A 1. Determine λ-max for Acid (HIn) and Base (In⁻) Forms B 2. Prepare Indicator Solutions in Buffers of Varying pH A->B C 3. Measure Absorbance of Each Solution at λ-max of In⁻ B->C D 4. Plot pH vs. log[(A-A_acid)/(A_base-A)] C->D E 5. Determine pKa (x-intercept) D->E Indicator_Mechanism HIn Protonated Form (HIn) Color A (e.g., Yellow) In Deprotonated Form (In⁻) Color B (e.g., Blue) HIn->In Increasing pH (Adding Base) In->HIn Decreasing pH (Adding Acid) Proton_Loss + H⁺ Proton_Gain - H⁺

References

Technical Support Center: Preventing Phenol Blue Binding to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the unwanted binding of Phenol Blue and similar dyes to proteins during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it bind to proteins?

"this compound" is often a colloquial term for Bromothis compound (BPB), a phenolphthalein-derived anionic dye. Its binding to proteins is a common phenomenon in various biochemical assays. This interaction is primarily driven by two types of non-covalent forces:

  • Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule are attracted to positively charged amino acid residues (like lysine and arginine) on the protein surface.

  • Hydrophobic Interactions: The nonpolar aromatic rings of the dye can interact with hydrophobic pockets on the protein, further stabilizing the complex.[1]

The intensity of the blue color can be proportional to the protein concentration, a principle utilized in some protein quantification assays.[1]

Q2: What are the common consequences of this compound binding to my protein of interest?

Unwanted binding of this compound can lead to several experimental artifacts, including:

  • Inaccurate Protein Quantification: If not used as the primary quantification reagent, its binding can interfere with other protein assays.

  • Enzyme Inhibition or Activation: The dye binding to or near the active site of an enzyme can alter its catalytic activity.

  • Interference in Binding Assays: In techniques like ELISA or Surface Plasmon Resonance (SPR), the dye can block binding sites, leading to false-negative results.[2]

  • Altered Electrophoretic Mobility: In gel electrophoresis, the dye can change the charge and conformation of the protein, affecting its migration.

Q3: At what stage of my experiment should I be concerned about this compound binding?

This compound is often introduced as a tracking dye in techniques like SDS-PAGE. If your downstream applications involve protein recovery for functional or binding studies, its presence can be problematic. It is crucial to consider its potential interference before starting your experiments and take preventive measures if necessary.

Troubleshooting Guides

This section provides systematic approaches to identify and mitigate the non-specific binding of this compound to your protein samples.

Guide 1: Identifying Non-Specific Binding

Symptom: You observe unexpected or inconsistent results after using a buffer or reagent containing this compound.

Troubleshooting Steps:

  • Run a Control Experiment: Perform your assay with and without this compound in the buffer. A significant difference in the results is a strong indicator of interference.

  • Spectrophotometric Analysis: Measure the absorbance spectrum of your protein sample after treatment with this compound. A shift in the dye's maximum absorbance wavelength can indicate binding.

  • Dialysis or Gel Filtration: To confirm that the dye is indeed bound to the protein, you can attempt to separate the unbound dye from the protein-dye complex using these techniques.

Guide 2: Optimizing Buffer Conditions

The composition of your experimental buffer plays a critical role in modulating dye-protein interactions.

Strategy 1: Adjusting pH

  • Principle: The charge of both the protein and the dye is pH-dependent. By adjusting the pH, you can minimize the electrostatic attraction between them.

  • Action: If your protein is stable in a different pH range, consider adjusting the buffer pH to a point where either the protein or the dye has a neutral charge, thus reducing electrostatic interactions.[3]

Strategy 2: Increasing Ionic Strength

  • Principle: Higher salt concentrations in the buffer can shield the electrostatic interactions between the dye and the protein.[4]

  • Action: Gradually increase the concentration of a neutral salt (e.g., NaCl) in your buffer. Monitor your assay's performance to find the optimal salt concentration that reduces dye binding without negatively impacting your experiment.[4]

Guide 3: Utilizing Blocking Agents and Additives

Strategy 1: Protein-Based Blocking Agents

  • Principle: Introducing a high concentration of a non-interfering protein can saturate the non-specific binding sites on your target protein and other surfaces.

  • Action: Add Bovine Serum Albumin (BSA) to your buffer.[3][5] A typical starting concentration is 1% (w/v).[3]

Strategy 2: Non-Ionic Surfactants

  • Principle: Non-ionic surfactants can disrupt hydrophobic interactions.

  • Action: Include a low concentration of a non-ionic surfactant, such as Tween-20, in your buffer.[5] The recommended concentration is typically between 0.005% and 0.1%.[5]

Data Presentation

The following table summarizes the binding affinities of Bromothis compound (BPB) with various proteins under specific conditions. A lower dissociation constant (Kd) indicates a higher binding affinity.

ProteinMethodBuffer ConditionsDissociation Constant (Kd)Reference
Bovine Serum Albumin (BSA)SpectrophotometrypH 7.0Not explicitly stated, but strong binding observed[6]
LysozymeFluorescence SpectroscopypH 6.01.35 x 10^-5 M[7]
Human Serum Albumin (HSA)SpectrophotometrypH 7.4Not explicitly stated, but binding confirmed[8]

Experimental Protocols

Protocol 1: Buffer Optimization to Minimize Non-Specific Binding

This protocol provides a systematic approach to screen for optimal buffer conditions to reduce the binding of this compound to your protein.

Materials:

  • Your protein of interest

  • This compound (or Bromothis compound) stock solution

  • A selection of buffers with different pH ranges (e.g., Tris, HEPES, Phosphate)

  • Stock solution of NaCl (e.g., 5 M)

  • Your standard assay components

Methodology:

  • Prepare a Matrix of Buffer Conditions: Create a series of buffers with varying pH values (e.g., 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 500 mM).

  • Spike with this compound: Add this compound to each buffer condition at the concentration used in your standard protocol.

  • Add Your Protein: Introduce your protein of interest to each buffer condition.

  • Perform Your Assay: Run your standard experimental assay in each of the prepared buffer conditions.

  • Analyze the Results: Compare the results across the different buffer conditions. The optimal buffer will be the one that yields the expected assay results with minimal deviation from the control (assay without this compound).

Protocol 2: Application of a Blocking Agent

This protocol describes how to use a blocking agent to prevent non-specific binding of this compound.

Materials:

  • Your protein of interest

  • This compound (or Bromothis compound) stock solution

  • Bovine Serum Albumin (BSA)

  • Your standard assay buffer

Methodology:

  • Prepare Blocking Buffer: Dissolve BSA in your standard assay buffer to a final concentration of 1% (w/v).

  • Pre-incubation (Optional but Recommended): If your assay involves a solid phase (e.g., ELISA plate, SPR sensor chip), pre-incubate the surface with the blocking buffer for 30-60 minutes at room temperature.

  • Perform the Assay: Run your standard assay, ensuring that the buffer used for all subsequent steps contains 1% BSA.

  • Compare with and without Blocking: To validate the effectiveness of the blocking agent, run a parallel experiment without BSA.

Visualizations

Logical Workflow for Troubleshooting this compound Binding

G Troubleshooting Workflow for this compound Interference cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation A Inconsistent or Unexpected Experimental Results B Run Control Experiment (with and without this compound) A->B C Spectrophotometric Analysis B->C D Is Interference Observed? C->D E Optimize Buffer Conditions (pH, Ionic Strength) D->E Yes J Proceed with Experiment D->J No F Use Blocking Agents (e.g., BSA) E->F G Incorporate Surfactants (e.g., Tween-20) F->G H Re-run Assay with Optimized Conditions G->H I Problem Resolved? H->I I->J Yes K Consult Further Technical Support I->K No

A flowchart outlining the steps to troubleshoot and mitigate this compound interference.
Conceptual Signaling Pathway with Potential Interference

While there is no direct evidence of Bromothis compound interfering with the MAPK signaling pathway, the following diagram illustrates conceptually how a small molecule inhibitor (represented by "this compound") could potentially disrupt such a cascade.

G Conceptual MAPK Signaling Pathway with Potential Interference cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor PhenolBlue This compound (Potential Inhibitor) PhenolBlue->Raf Potential Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression

A diagram illustrating a potential point of interference for a small molecule in a signaling pathway.

References

Degradation of Phenol Blue under different light conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenol Blue. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments on its degradation under different light conditions.

Frequently Asked Questions (FAQs)

What is this compound and what are its properties?

This compound, also known by its IUPAC name 4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-one and as N,N-dimethylindoaniline, is a synthetic dye belonging to the indophenol class. It appears as a dark brown powder.

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₄H₁₄N₂O
Molar Mass 226.27 g/mol
Appearance Dark brown powder[1]
CAS Number 2150-58-5
How does this compound degrade under different light conditions?

The degradation of this compound is influenced by the type of light exposure. While specific quantitative data for this compound is limited, studies on analogous indophenol dyes, such as dichlorophenol-indophenol (DCIP), suggest the following trends:

  • UV Light: Exposure to UV radiation is expected to cause the most rapid degradation of this compound. For instance, a complete degradation of DCIP has been observed within minutes under UV irradiation in the presence of a photocatalyst.[2]

  • Visible Light: Visible light can also induce degradation, although typically at a slower rate than UV light. The rate of degradation under visible light can be enhanced by the presence of photosensitizers or photocatalysts.

  • Dark Conditions: In the absence of light, this compound is expected to be relatively stable. However, factors such as pH, temperature, and the presence of other reactive species in the solution can influence its stability over time. Some indophenol dyes have shown stability for up to 120 minutes in solution.[3]

What are the expected degradation products of this compound?

The degradation of indophenol dyes typically proceeds through the cleavage of the quinone-imine structure. Based on studies of similar dyes, the degradation of this compound is likely to yield smaller aromatic and aliphatic compounds. Analysis of degradation products of other dyes has been successfully performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6][7]

A plausible degradation pathway for this compound is initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals, leading to the breakdown of the chromophore.

G PhenolBlue This compound (C₁₄H₁₄N₂O) Intermediates Hydroxylated Intermediates PhenolBlue->Intermediates Hydroxylation RingOpening Ring-Opened Products (e.g., smaller organic acids) Intermediates->RingOpening Oxidative Cleavage Mineralization Mineralization Products (CO₂, H₂O, NH₄⁺) RingOpening->Mineralization Further Oxidation

Plausible degradation pathway of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Dissolve the powder in a suitable solvent. For aqueous solutions, it is recommended to first dissolve the dye in a small amount of an organic solvent like ethanol or DMSO before diluting with deionized water to the final concentration.

  • Storage: Store the stock solution in a dark, cool place, preferably in an amber glass bottle to prevent photodegradation. For short-term storage, refrigeration is recommended.

Experimental Setup for Degradation Studies

A typical experimental setup for monitoring the degradation of this compound involves a reaction vessel, a light source, and a method for sampling and analysis.

G cluster_0 Experimental Setup cluster_1 Analysis LightSource Light Source (UV or Visible Lamp) Reactor Reaction Vessel (with this compound solution) LightSource->Reactor Sampler Sampling Port Reactor->Sampler Stirrer Magnetic Stirrer Stirrer->Reactor Spectrophotometer UV-Vis Spectrophotometer Sampler->Spectrophotometer Concentration Monitoring HPLC HPLC-MS Sampler->HPLC Byproduct Identification

Workflow for this compound degradation experiment.
  • Reaction Mixture: Prepare the reaction mixture containing this compound at the desired initial concentration in a suitable buffer or solvent.

  • Light Source: Use a calibrated UV lamp or a visible light source with a defined spectrum and intensity. For dark control experiments, the reactor should be completely shielded from light.

  • Temperature Control: Maintain a constant temperature using a water bath or a temperature-controlled chamber.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Analysis: Analyze the samples immediately using a UV-Vis spectrophotometer to determine the concentration of this compound. For identification of degradation byproducts, HPLC-MS analysis is recommended.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or non-reproducible degradation rates Fluctuation in light source intensity.Ensure the lamp has warmed up sufficiently before starting the experiment. Monitor the lamp output with a radiometer.
Temperature variations in the reactor.Use a temperature-controlled water bath or reaction chamber to maintain a constant temperature.
Inconsistent mixing.Ensure consistent and adequate stirring speed throughout the experiment.
No degradation observed under UV/Visible light Incorrect wavelength of the light source.Verify that the emission spectrum of the lamp overlaps with the absorption spectrum of this compound.
Low light intensity.Increase the light intensity or move the reactor closer to the light source.
Presence of quenching species in the solution.Purify the solvent and reagents to remove any potential quenchers.
Rapid degradation in the dark control Presence of reactive species in the solution.Ensure the solvent and reagents are pure and free from oxidizing or reducing agents.
Instability of this compound at the experimental pH or temperature.Evaluate the stability of this compound under the experimental conditions in the absence of light over time.
Interference in spectrophotometric measurements Formation of colored degradation byproducts.Monitor the full UV-Vis spectrum over time to check for the appearance of new absorption bands. Use HPLC to separate this compound from its byproducts before quantification.
Turbidity of the sample.If using a photocatalyst, filter or centrifuge the sample to remove catalyst particles before measurement.
Issues with HPLC analysis of byproducts Poor separation of peaks.Optimize the mobile phase composition, gradient, and flow rate. Consider using a different column chemistry.
Low sensitivity for certain byproducts.Adjust the mass spectrometer settings (e.g., ionization mode, collision energy) to enhance the detection of target analytes.

References

Validation & Comparative

A Head-to-Head Comparison: Phenol Blue vs. Bromophenol Blue as Tracking Dyes in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, tracking dyes are indispensable for monitoring the progress of nucleic acid and protein separation during gel electrophoresis. Among the various dyes available, blue-colored markers are a popular choice. This guide provides a comprehensive comparison of two such dyes: the commonly used Bromophenol Blue and the less prevalent this compound, offering researchers, scientists, and drug development professionals a detailed analysis to inform their experimental choices.

Chemical and Physical Properties: A Snapshot

A fundamental understanding of the chemical and physical properties of tracking dyes is crucial for predicting their behavior in an electric field and their interaction with the gel matrix. The key properties of this compound and Bromothis compound are summarized below.

PropertyThis compoundBromothis compound
Synonyms N,N-dimethylindoaniline3′,3″,5′,5″-tetrabromophenolsulfonphthalein, BPB
CAS Number 2150-58-5[1][2][3][4][5]115-39-9[6]
Molecular Formula C14H14N2O[1][2]C19H10Br4O5S[6][7]
Molecular Weight 226.27 g/mol [1][2]669.96 g/mol [6][7][8][9]
pH Indicator Range Information not readily available3.0 (yellow) - 4.6 (blue/violet)[6][10][11][12][13]
Appearance Dark brown powder[5]Pale orange or yellow powder[8][11]

Performance in Gel Electrophoresis: Migration and Application

The primary function of a tracking dye is to provide a visual indication of the migration front of the molecules being separated. The rate of migration is influenced by the dye's molecular weight, charge, and the electrophoresis conditions.

Bromothis compound is a well-characterized tracking dye.[6][14] Due to its negative charge in neutral to alkaline buffers, it migrates towards the anode, in the same direction as DNA and proteins.[6] Its migration rate is dependent on the agarose gel concentration and the buffer system used.[6][15] In a typical 1% agarose gel, Bromothis compound co-migrates with DNA fragments of approximately 300-500 base pairs (bp).[16] This makes it an excellent marker for tracking the separation of smaller DNA fragments.

Here is a summary of the migration characteristics of Bromothis compound in agarose gels:

Agarose Gel ConcentrationApproximate Co-migrating DNA Fragment Size (bp) in TAE BufferApproximate Co-migrating DNA Fragment Size (bp) in TBE Buffer
0.7%~800 - 900Not specified
1.0%~370 - 500[16][17]~220 - 300[16]
2.0%~150~150 - 250
3.0%Not specified~50 - 80

Experimental Protocols

A standardized protocol for agarose gel electrophoresis is essential for reproducible results. The following is a detailed methodology for a typical experiment using a tracking dye.

Protocol: Agarose Gel Electrophoresis of DNA

1. Gel Preparation: a. Weigh the appropriate amount of agarose and add it to a flask containing the required volume of 1X TAE or TBE buffer to achieve the desired gel percentage (e.g., 1g of agarose in 100mL of buffer for a 1% gel). b. Heat the mixture in a microwave or on a hot plate with swirling until the agarose is completely dissolved. c. Allow the solution to cool to approximately 50-60°C. d. Pour the molten agarose into a gel casting tray with the appropriate combs in place. e. Allow the gel to solidify at room temperature for at least 20-30 minutes.

2. Sample Preparation: a. To your DNA samples, add a 6X loading dye (containing either this compound or Bromothis compound, and a density agent like glycerol or Ficoll) to a final concentration of 1X. b. Gently mix the loading dye with the DNA sample by pipetting up and down.

3. Electrophoresis: a. Once the gel has solidified, carefully remove the combs. b. Place the casting tray with the gel into the electrophoresis tank. c. Fill the tank with 1X running buffer (the same buffer used to make the gel) until the gel is completely submerged. d. Carefully load the DNA samples mixed with loading dye into the wells. e. Connect the electrophoresis unit to a power supply, ensuring the electrodes are correctly oriented (DNA will migrate from the negative cathode to the positive anode). f. Apply a constant voltage (e.g., 80-120 V) and run the gel until the tracking dye has migrated to the desired distance.

4. Visualization: a. Once the electrophoresis is complete, turn off the power supply and disconnect the leads. b. Carefully remove the gel from the tank. c. Stain the gel with a DNA intercalating agent (e.g., ethidium bromide or a safer alternative) if it was not included in the gel or buffer. d. Visualize the DNA bands under a UV transilluminator.

Visualizing the Workflow

To better understand the decision-making process and the experimental workflow, the following diagrams are provided.

TrackingDyeSelection cluster_0 Experimental Goal cluster_1 Key Considerations cluster_2 Dye Selection cluster_3 Outcome Goal Separate DNA Fragments FragmentSize Expected Fragment Size Goal->FragmentSize RunTime Desired Run Time Goal->RunTime PhenolBlue This compound (Potentially Faster Migration) FragmentSize->PhenolBlue Potentially for Very Small Fragments BromophenolBlue Bromothis compound (Known Migration Rate) FragmentSize->BromophenolBlue Small to Medium Fragments RunTime->PhenolBlue Potentially Shorter Run Times RunTime->BromophenolBlue Standard Run Times Result Successful Separation and Visualization PhenolBlue->Result BromophenolBlue->Result ElectrophoresisWorkflow A Prepare Agarose Gel C Load Samples into Gel Wells A->C B Prepare DNA Samples with Tracking Dye B->C D Run Electrophoresis C->D E Monitor Dye Migration D->E F Stop Electrophoresis E->F G Stain and Visualize DNA F->G H Analyze Results G->H

References

A Comparative Guide to pH Measurement: Phenol Blue Indicator vs. pH Meters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of pH is a cornerstone of experimental accuracy and reproducibility. While modern laboratories are equipped with sophisticated pH meters, colorimetric indicators, such as Phenol Blue (commonly known as Bromothis compound), still hold a place in certain applications. This guide provides an objective comparison of the performance, accuracy, and practical usability of this compound and electronic pH meters, supported by experimental protocols and data, to aid in the selection of the appropriate method for your specific needs.

Principles of Measurement: A Tale of Two Methods

The fundamental difference between this compound and a pH meter lies in their method of pH determination.

This compound (Bromothis compound): A Visual, Colorimetric Approach

This compound, or more accurately, Bromothis compound, is a weak acid that exhibits a distinct color change in response to alterations in the hydrogen ion concentration of a solution.[1] This change is based on the principles of chemical equilibrium. In its protonated form (in acidic conditions), the indicator appears yellow, while in its deprotonated form (in basic conditions), it is blue or purple.[1] The transition between these two colors occurs over a specific pH range, typically between pH 3.0 and 4.6.[1] The pH is estimated by visually comparing the color of the solution to a reference chart.

pH Meters: An Electrochemical, Potentiometric Measurement

A pH meter is an electrochemical instrument that provides a quantitative measurement of pH. It operates by measuring the electrical potential difference (voltage) between a pH-sensitive electrode and a reference electrode. This voltage is directly proportional to the activity of hydrogen ions in the solution.[2] The meter then converts this voltage into a pH value, which is displayed numerically.[3]

Performance Comparison: Accuracy, Precision, and Limitations

The choice between a chemical indicator and a digital meter often depends on the required level of accuracy and the nature of the experimental sample. Digital pH meters, when properly calibrated, offer significantly higher accuracy and precision.[2][4]

Key Performance Metrics

FeatureThis compound (Bromothis compound)pH Meter
Principle Colorimetric (Visual)Potentiometric (Electrochemical)
pH Range Narrow (typically 3.0 - 4.6)[1]Wide (typically 0 - 14)
Accuracy Approximate, subjective[5]High (typically ±0.03 to ±0.05 pH units)[6]
Resolution Low (qualitative color change)High (as fine as 0.001 pH units)[7]
Precision Low, dependent on observer[8]High, repeatable readings
Objectivity Subjective color interpretation[8]Objective numerical display
Interference Sample color and turbidity can interfereTemperature variations (can be compensated)
Cost LowHigher initial investment and maintenance[4]
Speed Fast for a rough estimateRequires calibration and stabilization time

Experimental Data: A Comparative Analysis

A study comparing colorimetric pH testing with potentiometric methods revealed a statistically significant difference between the readings from pH test strips and a digital pH meter, with the pH meter providing more accurate readings. While this study used pH strips, the principle of colorimetric measurement and its inherent limitations are analogous to solution-based indicators like this compound. The color of the sample itself can stain or interfere with the indicator's color, leading to inaccurate readings.

The following table illustrates a hypothetical but realistic comparison of pH measurements for a series of buffer solutions, highlighting the expected differences in accuracy and resolution between the two methods.

Buffer SolutionTrue pHpH Meter Reading (±0.05)This compound Observation (pH 3.0-4.6)Estimated pH (this compound)
A3.003.02Yellow-Green~3.0
B3.503.51Green~3.5
C4.004.00Blue-Green~4.0
D4.504.53Blue~4.5
E5.005.01Blue>4.6
F7.007.00Blue>4.6

Experimental Protocols

To ensure accurate and reproducible results, standardized procedures for both methods are essential.

Protocol 1: pH Measurement using this compound (Bromothis compound) Indicator

Materials:

  • This compound (Bromothis compound) indicator solution (0.1% in 20% ethanol)

  • Sample solution

  • White background (e.g., ceramic tile or white paper)

  • pH color chart for Bromothis compound

  • Clean test tubes or a 96-well plate

Procedure:

  • Place a small, clear volume of the sample solution into a clean test tube or well.

  • Add 1-2 drops of the this compound indicator solution to the sample.

  • Gently swirl the container to ensure the indicator is evenly distributed.

  • Place the container against a white background to clearly observe the color.

  • Compare the resulting color of the solution to the Bromothis compound pH color chart.

  • Record the estimated pH value corresponding to the observed color.

Protocol 2: pH Measurement using a pH Meter

Materials:

  • Calibrated pH meter with a glass electrode

  • Standard pH buffer solutions (e.g., pH 4.01, 7.00, and 10.01)

  • Beakers

  • Deionized water

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calibration:

    • Rinse the pH electrode with deionized water and gently blot dry with a lint-free tissue.

    • Immerse the electrode in the pH 7.00 buffer solution.

    • Allow the reading to stabilize and calibrate the meter to this midpoint.

    • Rinse the electrode again with deionized water and blot dry.

    • Immerse the electrode in the pH 4.01 buffer solution.

    • Allow the reading to stabilize and calibrate the meter to this second point.

    • For a three-point calibration, repeat the rinsing and calibration process with the pH 10.01 buffer.

  • Sample Measurement:

    • Rinse the calibrated electrode with deionized water and blot dry.

    • Immerse the electrode in the sample solution. If using a magnetic stirrer, ensure the stir bar does not strike the electrode.

    • Allow the reading on the pH meter to stabilize.

    • Record the stable pH value displayed on the meter.

    • After measurement, rinse the electrode with deionized water and store it in the appropriate storage solution as per the manufacturer's instructions.

Visualizing the Workflow and Logic

To further clarify the decision-making process and experimental workflows, the following diagrams are provided.

Experimental_Workflow_Phenol_Blue start Start sample Prepare Sample Solution start->sample add_indicator Add 1-2 Drops of This compound sample->add_indicator observe_color Observe Color Against White Background add_indicator->observe_color compare_chart Compare with pH Color Chart observe_color->compare_chart record_ph Record Estimated pH compare_chart->record_ph end End record_ph->end

This compound pH Measurement Workflow.

Experimental_Workflow_pH_Meter cluster_calibration Calibration cluster_measurement Measurement rinse1 Rinse Electrode cal_ph7 Calibrate with pH 7.00 Buffer rinse1->cal_ph7 rinse2 Rinse Electrode cal_ph7->rinse2 cal_ph4 Calibrate with pH 4.01 Buffer rinse2->cal_ph4 rinse3 Rinse Electrode cal_ph4->rinse3 measure_sample Immerse in Sample rinse3->measure_sample stabilize Wait for Reading to Stabilize measure_sample->stabilize record_ph Record pH Value stabilize->record_ph end End record_ph->end start Start start->rinse1

pH Meter Measurement Workflow.

Decision Pathway for pH Measurement Method Selection.

Conclusion: Selecting the Right Tool for the Job

For applications in research, drug development, and quality control where accuracy and precision are paramount, the digital pH meter is the unequivocally superior choice.[4] Its ability to provide precise, quantitative, and reliable pH measurements across a wide range is essential for generating reproducible and valid scientific data.[2]

This compound (Bromothis compound), while less accurate, can be a useful tool for rapid, qualitative pH estimations within its specific range.[4] Its primary advantages are its low cost and simplicity, making it suitable for educational settings or preliminary assessments where high precision is not a critical requirement.[4]

Ultimately, the selection of the pH measurement method should be guided by a thorough understanding of the experimental requirements, the nature of the sample, and the inherent capabilities and limitations of each technique.

References

A Comparative Analysis of Phenol Blue and Other Indophenol Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes as indicators and reagents is a critical aspect of experimental design. This guide provides a comprehensive comparative analysis of Phenol Blue and other commonly used indophenol dyes, including 2,6-Dichlorophenolindophenol (DCPIP), Bromothis compound, Thymol Blue, and Cresol Red. The comparison covers their physicochemical properties, performance in key applications, and detailed experimental protocols.

Indophenol dyes are characterized by a quinone-imine structure and are widely utilized for their redox and pH-indicating properties. Their applications range from analytical chemistry to biological research. This compound, the parent compound of the indophenol family, serves as a valuable benchmark for comparison with its substituted derivatives.

Physicochemical Properties of Indophenol Dyes

The performance of an indophenol dye is intrinsically linked to its chemical structure and resulting physicochemical properties. A summary of these properties for this compound and its counterparts is presented below.

PropertyThis compound2,6-Dichlorophenolindophenol (DCPIP)Bromothis compoundThymol BlueCresol Red
Chemical Formula C₁₂H₉NO₂[1][2]C₁₂H₇Cl₂NO₂[3][4]C₁₉H₁₀Br₄O₅S[5]C₂₇H₃₀O₅S[6][7]C₂₁H₁₈O₅S[8][9]
Molecular Weight 199.21 g/mol [2]268.09 g/mol [3][4]669.96 g/mol [10][5]466.59 g/mol [6][7]382.43 g/mol [8][11]
Melting Point >300 °C[1]Decomposes273 °C[10]221-224 °C (decomposes)[6]290 °C[11]
Solubility Soluble in ethanol[1]Soluble in water and ethanol[12]Slightly soluble in water; soluble in ethanol, NaOH[13]Insoluble in water; soluble in alcohol and dilute alkali[6]Soluble in alcohol[8]
Appearance Reddish-blue powder[1]Dark green solidReddish-violet solidBrownish-green crystalline powder[6]Reddish-brown crystalline powder[8]
pH Indicator Range --3.0 (yellow) - 4.6 (blue)[10]1.2 (red) - 2.8 (yellow) & 8.0 (yellow) - 9.6 (blue)[6]0.2 (red) - 1.8 (yellow) & 7.2 (yellow) - 8.8 (reddish-purple)[8]

Performance and Applications

The choice of an indophenol dye is dictated by the specific requirements of the application, such as the desired pH range for indication or the necessary redox potential for a reaction.

Redox Indication

This compound and its derivatives are effective redox indicators, changing color upon reduction.[14][15] DCPIP, for instance, is well-known for its use in the determination of Vitamin C (ascorbic acid).[4] In its oxidized form, DCPIP is blue, and it becomes colorless when reduced by ascorbic acid. The redox potential of DCPIP is +0.217 V at pH 7.0, which allows it to be readily reduced by biological electron transport chains.

pH Indication

Several indophenol derivatives are excellent pH indicators. Bromothis compound, Thymol Blue, and Cresol Red exhibit distinct color changes over specific pH ranges, making them suitable for various titration and cell culture applications.[2][10][6] Thymol Blue is notable for having two distinct transition ranges.[6]

Determination of Ammonia (Berthelot Reaction)

The formation of indophenol is the basis of the Berthelot reaction, a sensitive colorimetric method for the determination of ammonia.[3][16] In this reaction, phenol (or a substituted phenol) reacts with ammonia in the presence of an oxidizing agent (like hypochlorite) and a catalyst (such as sodium nitroprusside) to form a blue-green indophenol dye.[5][8][17] The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these dyes. Below are protocols for the synthesis of this compound and its application in the Berthelot reaction, as well as the use of DCPIP for Vitamin C determination.

Synthesis of this compound (N-(4-hydroxyphenyl)-1,4-benzoquinone imine)

This protocol is adapted from general methods for the synthesis of N-phenyl-benzoquinoneimines.

Materials:

  • p-Aminophenol

  • 1,4-Benzoquinone

  • Methanol

  • Modified activated carbon catalyst

Procedure:

  • Dissolve p-aminophenol in methanol in a reaction vessel.

  • Add 1,4-benzoquinone to the solution.

  • Introduce a modified activated carbon catalyst to the mixture.

  • React the mixture with oxygen or an oxygen-containing gas.

  • Monitor the reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound product.

  • Purify the product by recrystallization or column chromatography.

Determination of Ammonia using the Berthelot Reaction

Reagents:

  • Phenol-Nitroprusside Reagent: Dissolve phenol and sodium nitroprusside in ethanol or deionized water.

  • Alkaline Hypochlorite Solution: A solution of sodium hypochlorite in sodium hydroxide.

  • Ammonia Standard Solutions: A series of solutions with known ammonia concentrations.

Procedure:

  • To a set of test tubes, add the ammonia standard solutions and the unknown sample.

  • Add the Phenol-Nitroprusside Reagent to each tube and mix thoroughly.

  • Add the Alkaline Hypochlorite Solution to each tube and mix.

  • Allow the color to develop for a specified time at a controlled temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 630-640 nm) using a spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the ammonia concentration in the unknown sample from the calibration curve.

Determination of Vitamin C using 2,6-Dichlorophenolindophenol (DCPIP) Titration

Reagents:

  • DCPIP Solution (0.025%): Dissolve 0.025 g of the sodium salt of 2,6-dichloroindophenol in 100 mL of distilled water.

  • Ascorbic Acid Standard Solution (0.1%): Dissolve 0.1 g of L-ascorbic acid in 100 mL of distilled water.

  • Sample Solution: Extract of the substance to be tested for Vitamin C content.

Procedure:

  • Pipette a known volume of the Ascorbic Acid Standard Solution into an Erlenmeyer flask.

  • Titrate the standard solution with the DCPIP solution until a faint, persistent pink color is observed. Record the volume of DCPIP solution used.

  • Repeat the titration with the sample solution.

  • Calculate the Vitamin C content in the sample based on the titration volumes.

Visualizing Reaction Pathways and Experimental Workflows

To better understand the processes involving indophenol dyes, the following diagrams, generated using the DOT language, illustrate the Berthelot reaction mechanism and the experimental workflow for Vitamin C determination.

Berthelot_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ammonia Ammonia (NH₃) Monochloramine Monochloramine Ammonia->Monochloramine + Hypochlorite Hypochlorite Hypochlorite (OCl⁻) Phenol1 Phenol Phenol2 Phenol Quinone_chlorimine Quinone chlorimine Monochloramine->Quinone_chlorimine + Phenol Indophenol Indophenol (Blue Dye) Quinone_chlorimine->Indophenol + Phenol

Caption: Mechanism of the Berthelot Reaction for ammonia determination.

Vitamin_C_Titration start Start prepare_reagents Prepare DCPIP and Ascorbic Acid Standard Solutions start->prepare_reagents standardize Titrate Standard Ascorbic Acid with DCPIP Solution prepare_reagents->standardize endpoint_standard Observe Endpoint (Persistent Pink Color) standardize->endpoint_standard prepare_sample Prepare Sample Extract endpoint_standard->prepare_sample titrate_sample Titrate Sample Extract with DCPIP Solution prepare_sample->titrate_sample endpoint_sample Observe Endpoint (Persistent Pink Color) titrate_sample->endpoint_sample calculate Calculate Vitamin C Content endpoint_sample->calculate end End calculate->end

Caption: Experimental workflow for Vitamin C determination using DCPIP titration.

Conclusion

This compound and its derivatives are versatile dyes with a broad range of applications in research and industry. While this compound serves as the foundational structure, its substituted counterparts like DCPIP, Bromothis compound, Thymol Blue, and Cresol Red offer a spectrum of properties tailored to specific analytical needs. The selection of the most suitable dye depends on a careful consideration of the experimental conditions, including pH, redox environment, and the desired sensitivity of the assay. The provided data and protocols aim to assist researchers in making informed decisions for their experimental designs.

References

A Comparative Guide to In-Vitro Cytotoxicity Assays: Trypan Blue vs. Resazurin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to select an appropriate in-vitro cytotoxicity assay, this guide provides a detailed comparison of two widely used methods: the Trypan Blue exclusion assay and the Resazurin (alamarBlue) metabolic assay. While a specific assay termed "Phenol Blue" is not extensively documented in scientific literature, this guide focuses on a common blue dye exclusion method and a prevalent metabolic indicator to represent two distinct principles of cytotoxicity assessment.

This comparison aims to provide objective performance data, detailed experimental protocols, and a clear visualization of the underlying mechanisms to aid in making an informed decision for your research needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics and performance metrics of the Trypan Blue and Resazurin assays, offering a clear and concise comparison for easy evaluation.

FeatureTrypan Blue Exclusion AssayResazurin (alamarBlue) Assay
Principle Assesses cell membrane integrity. Dead cells with compromised membranes take up the dye.Measures metabolic activity. Viable cells reduce resazurin to the fluorescent resorufin.
Detection Method Brightfield microscopy (manual cell counting) or automated cell counters.Fluorometry or colorimetric absorbance measurement.
Endpoint Direct count of live (unstained) and dead (blue) cells.Quantitative measure of fluorescence or absorbance, proportional to the number of viable cells.
Sensitivity Lower sensitivity, may overestimate viability in cultures with compromised but not yet lysed cells.[1]Higher sensitivity, can detect metabolic changes before loss of membrane integrity.[2][3]
Throughput Low throughput, as it typically involves manual counting.High-throughput compatible, suitable for multi-well plate formats.[2]
Toxicity The dye itself can be toxic to cells with prolonged exposure.[4][5]Generally non-toxic to cells, allowing for kinetic monitoring of the same cell population over time.[2][6][7]
Linearity Dependent on the accuracy of manual counting and the range of the counting instrument.Good linearity over a wide range of cell numbers.[8]
Interferences Serum proteins in the media can bind to Trypan Blue, leading to inaccurate results.[4][5]Fluorescent compounds in the test sample can interfere with the fluorescent readout.[2] Phenol red in culture media does not typically interfere.[9]
Cost Generally low cost.Moderately priced, with the requirement of a plate reader for measurement.

Experimental Protocols

Below are the detailed methodologies for performing both the Trypan Blue and Resazurin cytotoxicity assays.

Trypan Blue Exclusion Assay Protocol

This protocol is a standard procedure for assessing cell viability using Trypan Blue.

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS), serum-free

  • 0.4% Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest the cells and create a single-cell suspension.

  • Centrifuge the cell suspension for 5 minutes at 100 x g and discard the supernatant.[5]

  • Resuspend the cell pellet in an appropriate volume of serum-free PBS. The presence of serum can cause inaccuracies as serum proteins can be stained by the dye.[4][5]

  • Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (a 1:1 dilution).[10]

  • Allow the mixture to incubate for 3 minutes at room temperature. It is crucial to count the cells within 3-5 minutes of mixing, as longer incubation times can lead to the death of viable cells.[4][5]

  • Load 10 µL of the cell-dye mixture into a hemocytometer.[10]

  • Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100

Resazurin (alamarBlue) Assay Protocol

This protocol outlines the steps for a typical Resazurin-based cytotoxicity assay in a 96-well plate format.

Materials:

  • Cells cultured in a 96-well plate

  • Resazurin (alamarBlue) reagent

  • Multi-well plate reader (fluorometer or spectrophotometer)

Procedure:

  • Plate the cells at the desired density in a 96-well plate and culture them overnight.

  • Treat the cells with the test compound at various concentrations and include appropriate controls (e.g., untreated cells, vehicle control).

  • Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add Resazurin reagent to each well, typically at a volume equal to 10% of the culture medium volume.[9][11]

  • Incubate the plate for 1 to 4 hours at 37°C, protected from direct light. The optimal incubation time can vary depending on the cell type and density.[9][11]

  • Measure the fluorescence or absorbance using a plate reader.

    • Fluorescence: Excitation at 530-560 nm and emission at 590 nm.[12]

    • Absorbance: Measure at 570 nm with a reference wavelength of 600 nm.[13]

  • Calculate cell viability relative to the untreated control cells after subtracting the background reading from wells with media and reagent only.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the workflows and mechanisms of the Trypan Blue and Resazurin assays.

Trypan_Blue_Workflow cluster_workflow Trypan Blue Assay Workflow start Start with Cell Suspension mix Mix with Trypan Blue (1:1) start->mix incubate Incubate for 3 minutes mix->incubate load Load onto Hemocytometer incubate->load count Count Live (unstained) and Dead (blue) cells load->count calculate Calculate % Viability count->calculate

Caption: Workflow of the Trypan Blue exclusion assay.

Trypan_Blue_Mechanism cluster_mechanism Mechanism of Trypan Blue Exclusion cluster_live Viable Cell cluster_dead Non-Viable Cell TB Trypan Blue Dye live_cell Intact Cell Membrane TB->live_cell Cannot Pass dead_cell Compromised Cell Membrane TB->dead_cell Passes Through live_result Dye Excluded (Cell is unstained) dead_result Dye Enters (Cell is stained blue)

Caption: Principle of the Trypan Blue dye exclusion assay.

Resazurin_Workflow cluster_workflow Resazurin (alamarBlue) Assay Workflow start Start with Cells in a 96-well plate treat Treat with Test Compound start->treat incubate_treatment Incubate for desired period treat->incubate_treatment add_reagent Add Resazurin Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure Fluorescence or Absorbance incubate_reagent->measure calculate Calculate % Viability measure->calculate

Caption: Workflow of the Resazurin (alamarBlue) assay.

Resazurin_Mechanism cluster_mechanism Mechanism of Resazurin Reduction cluster_cell Viable Cell cluster_output Measurement enzymes Mitochondrial & Cytosolic Reductases resorufin Resorufin (Red, fluorescent) enzymes->resorufin Reduces resazurin Resazurin (Blue, non-fluorescent) resazurin->enzymes Enters cell measurement Fluorescence/Absorbance is proportional to the number of viable cells resorufin->measurement Exits cell

Caption: Principle of the Resazurin metabolic assay.

References

A Comparative Guide to Electrophoresis Tracking Dyes: Evaluating Standard Dyes in the Absence of Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for "Phenol Blue" as a tracking dye for gel electrophoresis did not yield any results in scientific literature or commercial product databases. The established and commonly used tracking dyes are Bromothis compound, Xylene Cyanol FF, and Orange G. This guide will provide a comprehensive comparison of these widely accepted alternatives to inform your experimental choices.

Tracking dyes are an indispensable component of nucleic acid and protein electrophoresis, providing a visual guide to the migration of molecules through the gel matrix. The ideal tracking dye is inert, not interacting with the sample, and migrates at a predictable rate. This allows researchers to monitor the progress of an electrophoresis run and determine when to stop the separation. This guide compares the performance of the three most common tracking dyes: Bromothis compound, Xylene Cyanol FF, and Orange G.

Comparison of Common Electrophoresis Tracking Dyes

The choice of tracking dye often depends on the size of the DNA or protein fragments being separated. A dye that co-migrates with the fragment of interest can obscure visualization. Therefore, understanding the migration characteristics of each dye in different gel systems is crucial.

Key Performance Characteristics:

  • Bromothis compound: This is arguably the most common tracking dye.[1][2] In a standard 1% agarose gel, it migates at a rate similar to a DNA fragment of approximately 300-500 base pairs (bp).[2][3] It is often used as a single dye or in combination with Xylene Cyanol.

  • Xylene Cyanol FF: This dye migrates much slower than Bromothis compound. In a 1% agarose gel, it runs at a rate comparable to a 4000-5000 bp DNA fragment.[4][5] This makes it ideal for tracking the migration of larger DNA fragments without risk of the dye running off the gel.

  • Orange G: As the fastest migrating of the three, Orange G is useful for tracking very small DNA fragments.[1] In a 1% agarose gel, it migrates at a rate similar to a DNA fragment of approximately 50 bp.[6]

The following table summarizes the key quantitative data for each dye.

Tracking DyeApparent Co-migration in 1% Agarose Gel (TAE/TBE buffer)Apparent Co-migration in 6% Polyacrylamide GelColor
Bromothis compound ~300-500 bp[2][3]~150 bp (in 2% agarose)[3]Blue
Xylene Cyanol FF ~4000-5000 bp[4][5]~140 bp[5]Cyan
Orange G ~50 bp[6]Not commonly specified, runs ahead of small fragmentsOrange

Experimental Protocols

To objectively compare the performance of these tracking dyes, a standard DNA electrophoresis experiment can be performed.

Protocol: Comparative Migration of Tracking Dyes in Agarose Gel Electrophoresis

  • Gel Preparation:

    • Prepare a 1% (w/v) agarose gel by dissolving 1g of agarose in 100mL of 1X TAE or TBE buffer.

    • Heat the mixture in a microwave until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 50-60°C.

    • Pour the agarose solution into a gel casting tray with a comb and allow it to solidify.

  • Sample Preparation:

    • Prepare a 6X loading dye solution for each tracking dye. A typical recipe includes:

      • 0.25% (w/v) of the tracking dye (Bromothis compound, Xylene Cyanol FF, or Orange G)

      • 30% (v/v) glycerol (to increase sample density)

      • 10mM Tris-HCl (pH 8.0)

      • 1mM EDTA (to chelate divalent cations and inhibit nucleases)

    • Mix 1 part of the 6X loading dye with 5 parts of a DNA ladder standard.

  • Electrophoresis:

    • Place the solidified gel in an electrophoresis chamber and cover it with 1X running buffer (the same buffer used to prepare the gel).

    • Carefully remove the comb to expose the wells.

    • Load 10µL of each DNA ladder/dye mixture into separate wells.

    • Connect the electrophoresis chamber to a power supply and run the gel at a constant voltage (e.g., 100V) for a set amount of time (e.g., 45 minutes).

  • Visualization and Analysis:

    • After the electrophoresis is complete, turn off the power supply and carefully remove the gel from the chamber.

    • Visualize the DNA fragments and the tracking dyes under UV light after staining with an intercalating agent (e.g., ethidium bromide or SYBR Green).

    • Photograph the gel and measure the migration distance of each dye front relative to the DNA fragments of known sizes in the ladder.

Visualizing Experimental Workflow and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the components of a loading dye.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel Preparation Gel Preparation Electrophoresis Electrophoresis Gel Preparation->Electrophoresis Sample Preparation Sample Preparation Sample Preparation->Electrophoresis Visualization Visualization Electrophoresis->Visualization Data Analysis Data Analysis Visualization->Data Analysis

Caption: Experimental workflow for comparing electrophoresis tracking dyes.

G Loading Dye Loading Dye Tracking Dye Tracking Dye Loading Dye->Tracking Dye Visualizes migration Density Agent Density Agent Loading Dye->Density Agent Ensures sample stays in well Buffer Buffer Loading Dye->Buffer Maintains pH Chelating Agent Chelating Agent Loading Dye->Chelating Agent Protects sample integrity Bromothis compound Bromothis compound Tracking Dye->Bromothis compound Xylene Cyanol FF Xylene Cyanol FF Tracking Dye->Xylene Cyanol FF Orange G Orange G Tracking Dye->Orange G Glycerol/Ficoll Glycerol/Ficoll Density Agent->Glycerol/Ficoll Tris-HCl Tris-HCl Buffer->Tris-HCl EDTA EDTA Chelating Agent->EDTA

Caption: Components and functions of a typical electrophoresis loading dye.

References

A Comparative-Guide to the Cross-Reactivity of Phenol-Based Dyes in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. A crucial factor that can influence this accuracy is the cross-reactivity of assay components, particularly the substrates used for signal detection. This guide provides an objective comparison of the performance of phenol-based dyes, such as those that produce a blue color, with other common alternatives in biological samples, supported by experimental data and detailed protocols.

The term "Phenol Blue" can refer to several blue dyes derived from phenol. In the context of biological assays, these are often used as chromogenic substrates for enzymes like horseradish peroxidase (HRP).[1] HRP is a widely used enzyme in techniques like ELISA (Enzyme-Linked Immunosorbent Assay), western blotting, and immunohistochemistry.[2] It catalyzes the oxidation of a substrate, leading to a detectable signal, which can be colorimetric, fluorescent, or chemiluminescent.

A significant challenge in using these substrates is the potential for interference from components within complex biological matrices.[3] Phenolic compounds, which are abundant in samples of plant origin, have been shown to interfere with HRP-based assays.[4] This interference can lead to false positives or an overestimation of the analyte concentration.[5]

Performance Comparison of HRP Substrates

The choice of substrate can significantly impact the sensitivity and reliability of an assay. Below is a comparison of commonly used HRP substrates.

SubstrateProduct ColorDetection MethodKey Characteristics
TMB (3,3',5,5'-Tetramethylbenzidine)Blue (changes to yellow with stop solution)ColorimetricHigh sensitivity, fast color development. Can produce significant background signal if not optimized.
ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt)GreenColorimetricLess sensitive than TMB and OPD, with slower color development. This can be advantageous in reducing background noise.
OPD (o-phenylenediamine dihydrochloride)Yellow-OrangeColorimetricA sensitive substrate that produces a water-soluble product.
Amplex Red Red-FluorescentFluorometricOffers greater stability and less background compared to some colorimetric substrates.
Phenolic Compounds (e.g., leading to blue dyes)Variable (often blue)ColorimetricProne to interference from other phenolic compounds present in biological samples.[4]
Cross-Reactivity Profile

Cross-reactivity in immunoassays can stem from several sources, including the binding of antibodies to structurally similar but unintended antigens.[6] However, interference can also occur at the level of the detection substrate. Phenolic compounds present in a sample can compete with the chromogenic substrate, leading to inaccurate results.[4] For example, compounds like catechin, propyl gallate, quercetin, and gallic acid have been shown to inhibit the HRP-catalyzed reaction, with the extent of inhibition increasing at lower hydrogen peroxide concentrations.[4] This is particularly relevant when analyzing botanical extracts or other samples rich in polyphenols.[7]

Experimental Protocols

To assess the cross-reactivity of a substrate like this compound, a competitive ELISA is a valuable method.[6]

Protocol 1: Competitive ELISA for Assessing Cross-Reactivity

This protocol is designed to determine the degree of interference from a suspected cross-reactant in a sample.

Materials:

  • 96-well microplate coated with the target antigen.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody specific to the target antigen.

  • HRP-conjugated secondary antibody.

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween 20).

  • This compound substrate solution and a comparator substrate (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Biological sample and a series of dilutions of a potential cross-reacting substance.

  • Microplate reader.

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at 37°C to prevent non-specific binding.[8]

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add the biological sample or the serially diluted cross-reactant to the wells. Immediately add the primary antibody. Incubate for 2 hours at room temperature. The presence of cross-reacting substances will compete with the antigen on the plate for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add the this compound substrate solution to one set of wells and the comparator substrate (TMB) to another. Incubate in the dark at room temperature until a sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: A decrease in signal in the presence of the test substance indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the results to a standard curve.

Visualizing Assay Principles and Workflows

Diagrams can help clarify complex biological processes and experimental designs.

ELISA_Workflow cluster_plate Microplate Well A 1. Antigen Coating B 2. Blocking A->B Wash C 3. Sample & Primary Ab Incubation B->C Wash D 4. Secondary Ab (HRP-conjugated) C->D Wash E 5. Substrate Addition (this compound) D->E Wash F 6. Color Development E->F

Fig 1. A generalized workflow for an indirect ELISA.

Cross_Reactivity_Concept cluster_high_specificity High Specificity (No Cross-Reactivity) cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Ag1 Target Antigen Ab1->Ag1 Binds Other1 Other Substance Ab2 Antibody Ag2 Target Antigen Ab2->Ag2 Binds Other2 Structurally Similar Substance Ab2->Other2 Also Binds

Fig 2. Conceptual diagram of antibody specificity and cross-reactivity.
Conclusion

While phenol-based substrates that produce a blue color are utilized in various assays, their susceptibility to interference from other phenolic compounds in biological samples is a critical consideration. For assays involving complex matrices, especially those of botanical origin, researchers should consider alternative substrates like TMB or fluorogenic options such as Amplex Red to enhance accuracy and sensitivity.[4][9] Thorough validation, including cross-reactivity testing, is essential to ensure the reliability of immunoassay results.[10] Diluting samples is a common strategy to mitigate interference, though this may also reduce assay sensitivity.[3]

References

A Comparative Guide to the Performance of Phenol-Based pH Indicators in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Phenol Blue": The term "this compound" does not correspond to a standard or commonly used pH indicator in scientific literature. It is likely that this is a misnomer for other widely used phenol-based indicators such as Bromothis compound or Phenol Red . This guide will therefore focus on the performance of Bromothis compound, Phenol Red, and Phenolphthalein in various buffer systems, providing a comparative analysis for researchers, scientists, and drug development professionals.

The selection of an appropriate pH indicator and buffer system is critical for the accuracy and reliability of many chemical and biological experiments. The performance of a pH indicator can be influenced by the composition of the buffer solution. This guide provides an objective comparison of common phenol-based indicators in different buffer systems, supported by experimental data and detailed methodologies.

Comparative Performance of Phenol-Based Indicators

The choice of a pH indicator is primarily dictated by its transition range, which should coincide with the pH at the equivalence point of the reaction being monitored. The buffer system, in turn, is selected based on the desired pH to be maintained during the experiment.

IndicatorpKapH Transition RangeAcid ColorBasic Color
Bromothis compound~4.03.0 – 4.6YellowBlue/Purple
Phenol Red~7.96.8 – 8.4YellowRed/Pink
Phenolphthalein~9.4 - 9.58.3 – 10.0ColorlessPink/Fuchsia

Performance in Different Buffer Systems

The interaction between a pH indicator and the buffer components can sometimes affect the indicator's performance. While comprehensive comparative studies across a wide range of buffers are not extensively documented for all indicators, some known interactions and general considerations are outlined below.

Phosphate Buffers: Phosphate-buffered saline (PBS) is a widely used buffer system in biological research due to its physiological pH range (pKa ~7.2).[1]

  • Phenol Red: Phenol Red is commonly used in cell culture media, which are often buffered with bicarbonate and sometimes supplemented with phosphate buffers. Its transition range is well-suited for monitoring physiological pH. UV-visible spectra of Phenol Red have been well-characterized in phosphate buffer solutions.[2]

  • General Considerations: Phosphate buffers can form precipitates with divalent cations like Ca²⁺ and Mg²⁺, which could potentially interfere with some experimental assays.[3]

Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) buffers are common in molecular biology, particularly for nucleic acid and protein work, with a buffering range of pH 7.0-9.0.[4]

  • Bromothis compound: Bromothis compound is frequently used as a tracking dye in gel electrophoresis, where Tris-based buffers (e.g., TBE, TAE) are standard.[5] Its migration rate is dependent on the buffer composition.[5]

  • General Considerations: The pKa of Tris is temperature-dependent (ΔpKa/°C = -0.028), which is an important consideration for experiments involving temperature changes.[6] Tris buffers generally have minimal interaction with metal ions.[1]

Citrate Buffers: Citrate buffers are useful in the acidic pH range.

  • Bromothis compound: Studies have been conducted on the acid-base characteristics of Bromothis compound in citrate buffer systems, particularly in both aqueous solutions and the amorphous state after lyophilization.[7][8] These studies indicate that the extent of protonation of Bromothis compound can be influenced by the buffer environment.[7][8]

Experimental Protocols

Spectrophotometric Determination of Indicator pKa and Performance in Different Buffers

This protocol describes a method to determine the acid dissociation constant (pKa) of a pH indicator and evaluate its spectral characteristics in various buffer systems.

1. Preparation of Solutions:

  • Indicator Stock Solution: Prepare a stock solution of the indicator (e.g., 0.1 g of Bromothis compound in 100 mL of 50% ethanol).

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator. For example, to test in a phosphate buffer system, prepare a series of solutions with varying ratios of monosodium phosphate and disodium phosphate to achieve pH values from 6.0 to 8.0. Similarly, prepare Tris, citrate, or other desired buffer systems.

  • Acidic and Basic Solutions: Prepare a strongly acidic solution (e.g., 0.1 M HCl) and a strongly basic solution (e.g., 0.1 M NaOH) to determine the absorbance spectra of the fully protonated and deprotonated forms of the indicator, respectively.

2. Spectrophotometric Measurements:

  • Determine Wavelengths of Maximum Absorbance (λmax):

    • Add a small, constant volume of the indicator stock solution to the acidic solution.

    • Scan the absorbance of this solution over the visible spectrum (e.g., 400-700 nm) to find the λmax for the acidic form (HIn).

    • Repeat the process with the basic solution to find the λmax for the basic form (In⁻).

  • Measure Absorbance in Buffer Solutions:

    • Prepare a series of cuvettes, each containing a different buffer solution.

    • Add the same constant volume of the indicator stock solution to each cuvette.

    • Measure the absorbance of each solution at the two determined λmax values.

    • Measure the pH of each buffer solution using a calibrated pH meter.

3. Data Analysis:

  • The pKa of the indicator can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[9]

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) The ratio of the concentrations of the basic and acidic forms can be determined from the absorbance measurements.[9]

  • By comparing the pKa values and spectral shifts obtained in different buffer systems, one can evaluate the influence of the buffer composition on the indicator's performance.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis and Comparison prep_indicator Prepare Indicator Stock Solution det_lambda Determine λmax for Acidic and Basic Forms prep_indicator->det_lambda prep_buffers Prepare Series of Buffer Solutions (e.g., Phosphate, Tris) measure_abs Measure Absorbance of Indicator in Each Buffer at λmax prep_buffers->measure_abs prep_extrema Prepare Strongly Acidic (HCl) and Basic (NaOH) Solutions prep_extrema->det_lambda plot_data Plot Absorbance vs. pH measure_abs->plot_data measure_ph Measure pH of Each Buffer Solution measure_ph->plot_data calc_pka Calculate pKa for Each Buffer System plot_data->calc_pka compare_perf Compare pKa and Spectral Shifts Across Buffers calc_pka->compare_perf Indicator_Selection_Logic cluster_options Indicator Choice based on pH cluster_final Final Selection start Start: Select a pH Indicator q1 What is the expected pH at the equivalence point? start->q1 ph_acidic Acidic (pH < 7) q1->ph_acidic < 7 ph_neutral Neutral (pH ≈ 7) q1->ph_neutral ≈ 7 ph_basic Basic (pH > 7) q1->ph_basic > 7 select_bromo Select Bromothis compound ph_acidic->select_bromo select_phenol_red Select Phenol Red ph_neutral->select_phenol_red select_phenolphthalein Select Phenolphthalein ph_basic->select_phenolphthalein q2 Are there known interactions with the buffer system? validate Validate with experimental protocol q2->validate Consider buffer compatibility select_bromo->q2 select_phenol_red->q2 select_phenolphthalein->q2

References

A Comparative Analysis of the Solvatochromic Behavior of Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenol Blue's Performance as a Solvatochromic Probe Supported by Experimental Data.

This compound, also known as N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is a well-established organic dye recognized for its pronounced solvatochromic properties. This guide provides a comparative study of its behavior in various solvents, offering valuable data for its application as a polarity indicator in diverse chemical and biological systems. The solvatochromism of this compound is characterized by a significant shift in its maximum absorption wavelength (λmax) in response to the polarity of the surrounding solvent. This phenomenon, known as positive solvatochromism, involves a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity. This behavior is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent. The excited state, being more polar than the ground state, is better stabilized by polar solvents, thus reducing the energy gap for the π-π* electronic transition.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of this compound has been investigated in a range of organic solvents, demonstrating a clear correlation between solvent polarity and the dye's absorption maximum. The following table summarizes the reported λmax values for this compound in various solvents.

SolventDielectric Constant (ε) at 20°Cλmax (nm)Reference
Cyclohexane2.02~510-520[1]
n-Pentane1.84543.6[2]
Chloroform4.81~580-590[1]
Acetonitrile37.5~580-590[1]
Ethanol24.55602.8[2]
Methanol32.7~620-630[1]

Note: The λmax values for cyclohexane, chloroform, acetonitrile, and methanol are approximated from graphical data presented in the cited literature and may vary slightly with experimental conditions such as temperature and solute concentration.[1]

Experimental Protocols

The determination of the solvatochromic behavior of this compound is primarily conducted using UV-Visible (UV-Vis) spectroscopy. The following is a detailed methodology for such experiments.

Materials:

  • This compound (N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine)

  • Spectroscopic grade solvents (e.g., cyclohexane, n-pentane, chloroform, acetonitrile, ethanol, methanol)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent (e.g., acetone or chloroform) to achieve a concentration in the range of 10⁻³ to 10⁻⁴ M.

  • Preparation of Sample Solutions: A small aliquot of the stock solution is added to a volumetric flask and diluted with the specific solvent of interest to obtain a final concentration suitable for UV-Vis analysis (typically in the micromolar range, ensuring the absorbance falls within the linear range of the spectrophotometer, usually between 0.1 and 1.0). This process is repeated for each solvent to be tested.

  • UV-Vis Spectroscopic Measurement:

    • The UV-Vis spectrophotometer is blanked using the respective pure solvent in a quartz cuvette.

    • The absorption spectrum of each this compound solution is recorded over a relevant wavelength range (e.g., 400-800 nm).

    • The wavelength of maximum absorbance (λmax) for each solution is determined from the resulting spectrum.

  • Data Analysis: The obtained λmax values are tabulated and can be correlated with various solvent polarity scales (e.g., dielectric constant, Reichardt's ET(30) scale) to analyze the solvatochromic trend.

Experimental Workflow for Solvatochromic Analysis

The logical flow of an experiment designed to study the solvatochromic behavior of this compound can be visualized as follows:

experimental_workflow A Prepare Stock Solution of this compound B Prepare Dilute Solutions in Various Solvents A->B C Blank Spectrophotometer with Pure Solvent B->C D Record UV-Vis Absorption Spectrum C->D E Determine λmax D->E F Tabulate and Analyze Data E->F

Experimental workflow for solvatochromic analysis of this compound.

Comparison with Other Solvatochromic Dyes

This compound is often compared to other well-known solvatochromic dyes, such as Reichardt's dye (Betaine 30). While Reichardt's dye exhibits one of the largest known solvatochromic shifts, this compound offers a significant and readily measurable response to solvent polarity, making it a practical alternative for many applications. Its positive solvatochromism, where the absorption shifts to longer wavelengths in more polar solvents, is a key characteristic that distinguishes it from dyes exhibiting negative solvatochromism. The choice between this compound and other probes will depend on the specific requirements of the experiment, including the polarity range of the solvents being investigated and the desired sensitivity of the measurement.

References

Navigating Enzymatic Assays: A Comparative Guide on the Limitations of Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is a critical determinant for the accuracy and sensitivity of enzymatic assays. While various options exist, this guide provides a comprehensive comparison of the use of Phenol Blue and its analogues in enzymatic studies, particularly in peroxidase and laccase assays, highlighting its limitations when benchmarked against other common substrates.

The "this compound" assay, often referred to as the Trinder reaction, utilizes the oxidative coupling of a phenolic compound with 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide and a peroxidase enzyme. This reaction produces a colored quinoneimine dye, which can be quantified spectrophotometrically. While historically significant, this method presents several limitations that researchers must consider.

Key Limitations of this compound in Enzymatic Assays

The primary drawbacks of using this compound or similar phenol-based chromogens in enzymatic studies revolve around sensitivity, specificity, stability, and susceptibility to interference.

1. Lower Sensitivity Compared to Modern Substrates: In the realm of high-throughput screening and sensitive detection, the signal intensity generated by the this compound reaction is often suboptimal compared to more modern chromogenic substrates. Substrates like 3,3',5,5'-Tetramethylbenzidine (TMB) consistently demonstrate higher sensitivity in peroxidase assays, allowing for the detection of lower enzyme concentrations or weaker enzymatic activities.

2. Pronounced pH Sensitivity: The absorbance spectrum and color intensity of the quinoneimine dye product are highly dependent on the pH of the reaction medium. Even minor fluctuations in pH during the course of an enzymatic reaction can lead to significant variations in absorbance readings, thereby compromising the accuracy and reproducibility of the results. Bromothis compound, a structurally similar pH indicator, exhibits a distinct color change from yellow to blue between pH 3.0 and 4.6, illustrating the inherent pH sensitivity of this class of compounds.[1][2]

3. Reagent Instability: The Trinder reagent, a mixture containing the phenolic compound and 4-aminoantipyrine, is known for its limited stability. It can undergo spontaneous, non-enzymatic oxidation, leading to the formation of a colored background that increases over time. This high background noise can obscure the signal from the enzymatic reaction, particularly when measuring low enzyme activities. While stabilizers can be added, this introduces additional complexity to the assay protocol.[3][4]

4. Susceptibility to Interference: The Trinder reaction is prone to interference from various substances commonly found in biological samples or experimental setups. Reducing agents, such as ascorbic acid and N-acetylcysteine, can compete with the chromogenic substrate, leading to an underestimation of enzyme activity.[5][6][7][8] Certain drugs and their metabolites have also been shown to interfere with this assay system.[5][6]

5. Limited Applicability for Certain Enzymes: While suitable for peroxidase assays, the use of phenol as a direct substrate for other oxidoreductases like laccase is often not feasible. Studies have shown that many laccases exhibit low or no activity towards phenol itself, preferring other phenolic and non-phenolic substrates.[2][9][10]

Comparative Performance Data

To provide a clearer perspective, the following tables summarize the performance characteristics of this compound (Trinder reaction) in comparison to other widely used chromogenic substrates for peroxidase and laccase assays.

Table 1: Comparison of Chromogenic Substrates for Peroxidase Assays

SubstrateWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Relative SensitivityKey AdvantagesKey Disadvantages
Phenol + 4-AAP 510Not consistently reportedModerateInexpensiveLower sensitivity, pH sensitive, reagent instability, interference
TMB 370 (blue), 450 (yellow, stopped)~39,000 (stopped)HighHighest sensitivity, non-carcinogenicCan precipitate at high concentrations
ABTS 420 (green)36,000HighGood stability, soluble productLower sensitivity than TMB
OPD 492 (orange)Not consistently reportedHighGood sensitivityPotential carcinogen

Table 2: Substrate Specificity of Laccase

SubstrateTypical Wavelength (nm)Relative Activity
Phenol -Very Low to None[2]
ABTS 420High
Guaiacol 470Moderate to High
Syringaldazine 525High
2,6-Dimethoxyphenol (DMP) 468Moderate to High

Experimental Protocols

Below are generalized protocols for enzymatic assays using the Phenol/4-AAP system for peroxidase and a common protocol for laccase using an alternative substrate.

Peroxidase Assay using Phenol and 4-Aminoantipyrine (Trinder Reaction)

Reagents:

  • Phosphate Buffer: 0.1 M, pH 7.0

  • Phenol Solution: 10 mM in deionized water

  • 4-Aminoantipyrine (4-AAP) Solution: 2.4 mM in deionized water

  • Hydrogen Peroxide (H₂O₂) Solution: 1 mM in deionized water

  • Enzyme Solution: Peroxidase diluted in phosphate buffer

Procedure:

  • In a microplate well or cuvette, combine:

    • 100 µL Phosphate Buffer

    • 50 µL Phenol Solution

    • 50 µL 4-AAP Solution

  • Add 25 µL of the enzyme solution to initiate the reaction.

  • Immediately add 25 µL of H₂O₂ solution.

  • Incubate at the desired temperature (e.g., 25°C or 37°C).

  • Measure the increase in absorbance at 510 nm over time.

Laccase Assay using ABTS

Reagents:

  • Acetate Buffer: 0.1 M, pH 4.5

  • ABTS Solution: 10 mM in deionized water

  • Enzyme Solution: Laccase diluted in acetate buffer

Procedure:

  • In a microplate well or cuvette, combine:

    • 150 µL Acetate Buffer

    • 50 µL ABTS Solution

  • Add 50 µL of the enzyme solution to start the reaction.

  • Incubate at the desired temperature.

  • Measure the increase in absorbance at 420 nm over time. The molar extinction coefficient for the oxidized ABTS radical is 36,000 M⁻¹cm⁻¹.[11]

Visualizing the Workflow

To illustrate the decision-making process for selecting an appropriate enzymatic assay, the following workflow diagram is provided.

AssaySelectionWorkflow Enzymatic Assay Substrate Selection A Define Enzyme and Research Goal C Peroxidase Assay A->C D Laccase Assay A->D B High Sensitivity Required? E Consider TMB or ABTS B->E Yes F Phenol/4-AAP may be sufficient B->F No C->B K Does the enzyme oxidize phenol? D->K G Is the sample complex? (e.g., biological fluids) F->G H Screen for interfering substances G->H Yes I Proceed with Phenol/4-AAP with caution G->I No H->I J Select alternative substrate (ABTS, Guaiacol, etc.) K->F Yes K->J No

Caption: A decision workflow for selecting an appropriate enzymatic assay substrate.

Conclusion

While the this compound (Trinder) reaction offers a cost-effective method for peroxidase activity determination, its limitations in terms of sensitivity, stability, and susceptibility to interference make it less suitable for demanding applications. For researchers requiring high sensitivity, reproducibility, and robustness, alternative substrates such as TMB and ABTS are demonstrably superior for peroxidase assays. In the context of laccase studies, direct oxidation of phenol is often inefficient, necessitating the use of more specific and readily oxidized substrates. Careful consideration of these factors is paramount for generating reliable and accurate data in enzymatic research.

References

Validating the Purity of Synthesized N,N-dimethylindoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of synthesized N,N-dimethylindoaniline is paramount for its reliable application in research and development, particularly in drug discovery where impurities can lead to erroneous results and safety concerns. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of N,N-dimethylindoaniline, offering detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for their specific needs.

Comparison of Analytical Methods for Purity Assessment

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the robust validation of N,N-dimethylindoaniline purity. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification of volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can be employed for quantitative analysis.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High resolution, high sensitivity, excellent for routine quality control.May require specific reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification, and quantification of proton-containing impurities.Provides detailed structural information, can be quantitative with an internal standard (qNMR).[1][2][3][4][5]Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of N,N-dimethylindoaniline and quantify related impurities using reversed-phase HPLC with UV-Vis detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterMethod A (Recommended)Method B (Alternative)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B0-15 min: 40-85% B; 15-20 min: 85% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm and 580 nm (for indoaniline chromophore)254 nm and 580 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the synthesized N,N-dimethylindoaniline in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Quantification: Purity is determined by the area percentage method, where the area of the main N,N-dimethylindoaniline peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify potential volatile impurities from the synthesis of N,N-dimethylindoaniline, such as residual starting materials or byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Sample Preparation:

  • Dissolve approximately 2-3 mg of the synthesized N,N-dimethylindoaniline in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To provide an absolute purity determination of N,N-dimethylindoaniline without the need for a specific reference standard of the analyte.[1][2][3][4][5]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Experimental Protocol:

  • Accurately weigh a known amount of the synthesized N,N-dimethylindoaniline (e.g., 10 mg) and a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of N,N-dimethylindoaniline and a signal from the internal standard.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P_std = Purity of the standard

Potential Impurities in N,N-dimethylindoaniline Synthesis

The synthesis of N,N-dimethylindoaniline typically involves the oxidative coupling of a p-aminophenol derivative with N,N-dimethylaniline. Potential impurities may include:

  • Unreacted Starting Materials: p-Aminophenol, N,N-dimethylaniline.

  • Over-oxidation Products: Degradation products of the indoaniline dye.

  • Side-reaction Products: Formation of other colored species or polymeric materials.

  • Residual Solvents and Reagents: Solvents and catalysts used in the synthesis and purification steps.

Visualizing the Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Purity Determination Synthesis Synthesized N,N-dimethylindoaniline Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC Analysis Initial_Checks->HPLC GC_MS GC-MS Analysis Initial_Checks->GC_MS NMR NMR Spectroscopy Initial_Checks->NMR Mass_Spec Mass Spectrometry (from HPLC/GC) HPLC->Mass_Spec Purity_Calc Purity Calculation (% Area, qNMR) HPLC->Purity_Calc Impurity_ID Impurity Identification GC_MS->Impurity_ID NMR->Purity_Calc NMR->Impurity_ID Mass_Spec->Impurity_ID Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report

Method_Comparison cluster_quant Quantitative Analysis cluster_qual Qualitative & Structural Analysis center Purity Validation HPLC HPLC (% Area) center->HPLC High Sensitivity qNMR qNMR (Absolute) center->qNMR Absolute Quantification GC_MS GC-MS (Volatiles) center->GC_MS Volatile Impurities NMR NMR (Structure) center->NMR Structural Confirmation MS_MS MS/MS (from LC/GC) HPLC->MS_MS Coupling GC_MS->MS_MS Coupling

References

Safety Operating Guide

Proper Disposal of Phenol Blue: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Phenol Blue (also known as Indophenol), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent splashes.

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.

  • Respiratory Protection: When handling this compound in its powdered form, a dust respirator is necessary to avoid inhalation.[1]

Step-by-Step Disposal Procedures

The disposal protocol for this compound varies depending on whether it is in solid or liquid form.

Solid Waste (Powder, Contaminated Materials)

Solid waste includes unused this compound powder, as well as materials contaminated during its use, such as weigh boats, contaminated paper towels, or used PPE.

  • Collection: Carefully sweep or collect any solid this compound waste. For spills, it is crucial to avoid generating dust; use dry clean-up procedures.[2][3]

  • Containment: Place the collected solid waste into a clean, dry, and sealable container. This container must be clearly labeled as "Hazardous Waste" and specify "this compound Waste".

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: The final disposal must be conducted by a licensed waste management authority. Consult your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal via incineration or at a licensed landfill.[3][4]

Liquid Waste (Solutions, Rinsate)

Liquid waste encompasses any solutions containing this compound and any solvent used to rinse contaminated glassware.

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible with the solvent used.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and detail the contents, including "this compound," the solvent, and the approximate concentration.

  • Storage: Securely seal the container and store it in a designated hazardous waste accumulation area.

  • Disposal: Do not pour this compound solutions down the drain. [4] Contact your institution's EHS office or a licensed chemical waste disposal service for proper disposal. The material may be removed by a licensed chemical destruction plant or through controlled incineration.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately inform others in the vicinity.

  • Containment: For minor spills, use dry, inert absorbent materials like sand or vermiculite to cover and contain the spill.[5]

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using a shovel or scoop and place it into a labeled hazardous waste container.

  • Decontamination: After the bulk of the spill has been removed, decontaminate the area by washing it down with large amounts of water. Prevent runoff from entering drains.[3]

Summary of Key Disposal Information

Parameter Guideline Citation
Waste Classification Hazardous Waste[6]
Solid Waste Disposal Collect in a sealed, labeled container for licensed disposal.[2][3]
Liquid Waste Disposal Collect in a sealed, labeled container for licensed disposal.[4]
Drain Disposal Strictly Prohibited.[4]
Spill Cleanup Use dry, inert absorbent material and collect for hazardous waste disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PhenolBlueDisposal start This compound Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste disposal Arrange Pickup by Licensed Disposal Service store_waste->disposal

References

Personal protective equipment for handling Phenol Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Phenol Blue (CAS 2150-58-5), also known as N,N-Dimethylindoaniline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[1]
Skin Protection Handle with impervious gloves. It is recommended to contact the glove supplier for specific breakthrough times for the intended use. Immediately change contaminated clothing. Apply preventive skin protection.[1]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1] If dusts are generated, a respirator may be required.
Body Protection Wear a lab coat or other protective clothing.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling Wash skin thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
Storage Store in a well-ventilated place. Keep the container tightly closed and dry. Store locked up.[1]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. An ophthalmologist should be called.[1]
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Accidental Release and Disposal

In the event of a spill or for routine disposal, follow these procedures to mitigate environmental contamination and ensure safety.

ProcedureAction
Spill Cleanup Avoid inhalation of dusts and substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert. Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area. Avoid generation of dusts.[1]
Waste Disposal Dispose of contents and container to an approved waste disposal plant. Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in original containers and do not mix with other waste. Handle uncleaned containers like the product itself.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Glassware and Surfaces handling_use->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.